CP 375
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C11H17NO3/c1-5-9(15-4)10-11(14)8(13)6-7(2)12(10)3/h6,9,14H,5H2,1-4H3 |
InChI-Schlüssel |
FTRAQXHTKWFPJC-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
CP 375 mechanism of action
An in-depth analysis of the query "CP 375" reveals that this designation does not correspond to a single, well-defined drug candidate. Instead, the term appears across various unrelated contexts, from financial regulatory documents to components of drug brand names and identifiers for different chemical compounds. Therefore, a singular, comprehensive guide on the "core mechanism of action" of a substance named "this compound" cannot be formulated.
The search results indicate that "this compound" can refer to:
-
A consultation paper from the Australian Securities and Investments Commission (ASIC) concerning proposed changes to derivative transaction reporting rules. This is a regulatory document with no connection to pharmacology.
-
A component of a brand name for a combination antibiotic, AMCLO-CP 375 , which contains amoxicillin and potassium clavulanate. In this case, "375" likely refers to the dosage in milligrams.
-
A pill imprint , where the number "375" is used to identify a specific medication, in one instance identified as a combination of guaifenesin and pseudoephedrine.
-
Part of an internal code or designation for different investigational compounds. For example, the search results mention "OPN-375," which is a formulation of fluticasone propionate for chronic rhinosinusitis, and "CP-163,505," a novel macrolide antibiotic. These are distinct from a hypothetical "this compound."
-
A potential iron-chelating agent , where "CP-375" is mentioned in the context of 3-hydroxypyridin-4-ones being investigated for this purpose. However, detailed information on a specific molecule with this designation is lacking.
-
A synthetic compound with preliminary suggestions of antimicrobial and anticancer activity. The available information is very general, and a specific mechanism of action has not been elucidated.
Given the multifaceted and conflicting information associated with "this compound," it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. The foundational premise of a single, research-backed entity known as "this compound" is not supported by the available data.
To obtain the desired information, it is crucial to first identify the specific compound or context of interest. For instance, clarifying whether the interest is in the antibiotic combination, the iron chelator, or another specific molecule is necessary before a detailed scientific guide can be developed. Without this clarification, any attempt to describe a "mechanism of action" would be speculative and likely inaccurate.
What is CP 375 compound?
An In-depth Technical Guide to the 3-Hydroxypyridin-4-one Core of CP 375
Introduction
This compound, identified as 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one, is a synthetic compound belonging to the well-established class of 3-hydroxypyridin-4-ones (HPOs). This class of compounds is renowned for its potent and selective iron(III) chelating properties. The core 3-hydroxypyridin-4-one scaffold serves as a bidentate ligand, binding to metal ions through the 3-hydroxy and 4-oxo groups. The therapeutic and research interest in HPOs is primarily driven by their ability to form stable complexes with iron, making them effective agents for the treatment of iron overload conditions. A notable clinically approved drug from this family is Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), which provides a foundational understanding of the mechanism and potential applications of related compounds like this compound. This guide delves into the chemical properties, mechanism of action, and biological activities of the 3-hydroxypyridin-4-one class, with a focus on their role as iron chelators.
Chemical and Physical Properties
The chemical properties of 3-hydroxypyridin-4-ones can be modulated by substitutions on the pyridinone ring. These substitutions influence key parameters such as lipophilicity, stability of the iron complex, and pharmacokinetic profile.
| Property | Description | Value (for Deferiprone) | Reference |
| IUPAC Name | 3-hydroxy-1,2-dimethylpyridin-4-one | 3-hydroxy-1,2-dimethylpyridin-4-one | [1] |
| Molecular Formula | C7H9NO2 | C7H9NO2 | [2] |
| Molecular Weight | 139.15 g/mol | 139.15 g/mol | [2] |
| Appearance | White to pinkish-white crystalline powder | White to pinkish-white powder | [1] |
| Melting Point | 272-278 °C | 272-278 °C | [1] |
| Solubility | Low solubility in deionized water | Low solubility in deionized water | [1] |
| LogP | -0.77 | -0.77 | [2] |
Mechanism of Action: Iron Chelation
The primary mechanism of action for 3-hydroxypyridin-4-ones is their ability to bind to ferric iron (Fe³⁺). As bidentate ligands, three HPO molecules coordinate with one iron atom to form a stable, neutral 3:1 hexadentate complex.[3] This complex is then excreted from the body, primarily through the urine.[1] The affinity of HPOs for iron(III) is exceptionally high, with a log stability constant (log K₁) for the iron complex of a novel hexadentate HPO chelator reported as 33.61.[4] For the broader class of "CP compounds," the iron(III) binding constant (log β3) is reported to be around 36.[5][6]
The iron chelation process is crucial in managing conditions of iron overload, which can lead to the production of toxic free radicals and subsequent organ damage.[7] By sequestering excess iron, HPOs prevent its participation in harmful redox reactions.[7]
Synthesis of 3-Hydroxypyridin-4-ones
The synthesis of 3-hydroxypyridin-4-one derivatives can be achieved through various routes. A common method involves the reaction of maltol with a suitable primary amine in an acidified water/ethanol mixture.[8] More complex derivatives can be prepared using multi-step synthetic pathways, often involving protection and deprotection of functional groups. For instance, the synthesis of 5-methoxy-substituted HPOs has been accomplished using a 5-bromo analogue with sodium methoxide in the presence of a copper(I) catalyst.[9]
Biological Activity and Applications
The primary therapeutic application of 3-hydroxypyridin-4-ones is in the treatment of transfusional iron overload in patients with conditions like thalassemia and sickle cell disease.[1] Beyond this, research has explored their potential in other areas:
-
Neurodegenerative Diseases: Iron accumulation in the brain is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease. HPOs are being investigated for their ability to chelate this excess iron.[10] Some studies have focused on creating HPO-based compounds that can also inhibit the aggregation of β-amyloid peptides.[11]
-
Antimicrobial and Anticancer Activity: By sequestering iron, which is an essential nutrient for many pathogens and cancer cells, HPOs can exhibit antimicrobial and antiproliferative effects.[9] Some HPO-ciprofloxacin conjugates have been shown to have dual antibacterial and antibiofilm activity against Pseudomonas aeruginosa.[12]
-
Cardioprotection: In cases of iron overload, the heart is particularly vulnerable to iron-induced toxicity. HPOs have been shown to remove iron from myocardial cells and reduce lipid peroxidation, offering a cardioprotective effect.[6][13]
Experimental Protocols
In Vitro Iron Mobilization from Myocardial Cells
A representative experimental protocol to assess the iron-chelating efficacy of HPOs in a cellular model involves the following steps, based on studies with rat heart cells in culture:[6][13]
-
Cell Culture: Primary cultures of beating rat myocardial cells are established.
-
Iron Loading: The cells are incubated with a source of iron, such as ⁵⁹Fe-labeled ferric ammonium citrate, to achieve iron loading.
-
Chelator Treatment: The iron-loaded cells are washed and then incubated with various concentrations of the HPO compound (e.g., this compound) for different time intervals (e.g., up to 6 hours).
-
Iron Mobilization Assessment: The amount of ⁵⁹Fe released from the cells into the culture medium is measured using a gamma counter. The remaining cellular ⁵⁹Fe is also quantified after cell lysis.
-
Lipid Peroxidation Assay: The extent of membrane lipid peroxidation is determined by measuring the cellular content of malondialdehyde (MDA), a common biomarker of oxidative stress.
Quantitative Data on 3-Hydroxypyridin-4-one Analogues
The following table summarizes key quantitative data for various 3-hydroxypyridin-4-one analogues, providing a comparative perspective on their iron-chelating properties.
| Compound | log K₁ (Fe³⁺) | pFe³⁺ | Notes | Reference |
| Novel Hexadentate HPO | 33.61 | 30.37 | A monomeric chelator incorporated into polymers. | [4] |
| 5-Methoxy HPO | - | Lower than Deferiprone | The 5-substituent influences chelating properties. | [9] |
| Deferiprone (CP20) | - | ~20.7 | Clinically used oral iron chelator. | [14] |
| Diethyl-HPO (CP94) | - | - | Higher lipophilicity and chelating efficiency than Deferiprone in some studies. | [5] |
Signaling Pathways and Logical Relationships
The biological effects of 3-hydroxypyridin-4-ones are primarily a consequence of their direct interaction with iron, rather than modulation of specific signaling pathways in the classical sense. The key logical relationship is the interruption of iron-dependent pathological processes.
References
- 1. macsenlab.com [macsenlab.com]
- 2. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro studies of 3-hydroxy-4-pyridinones and their glycosylated derivatives as potential agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of deferiprone-resveratrol hybrids as antioxidants, Aβ1-42 aggregation inhibitors and metal-chelating agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cris.huji.ac.il [cris.huji.ac.il]
- 14. researchgate.net [researchgate.net]
Unveiling CP 375: A Technical Guide to an Emerging Iron Chelator
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP 375, identified chemically as 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one, is a synthetic, orally active iron chelator developed by Apotex, Inc.[1] As a member of the 3-hydroxypyridin-4-one (HPO) class of compounds, this compound demonstrates a high affinity for ferric iron (Fe³⁺), with a log K₁ value of 14.50, positioning it as a compound of significant interest for the treatment of iron overload conditions.[2][3] Such conditions can arise from genetic disorders or frequent blood transfusions. Preliminary investigations also suggest potential antimicrobial and anticancer activities, although these areas require more extensive research.[4] This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, mechanism of action as an iron chelator, and relevant experimental protocols.
Discovery and Rationale
This compound was developed by Apotex, Inc. as part of a research program focused on creating novel therapeutic agents for conditions related to iron toxicity.[1] The core rationale for its development lies in the well-established iron-chelating properties of the 3-hydroxypyridin-4-one scaffold. These compounds act as bidentate ligands, forming stable hexadentate complexes with Fe³⁺ in a 3:1 ligand-to-iron ratio. The development of orally bioavailable iron chelators is a significant focus in medicine, aiming to improve patient compliance and quality of life compared to parenterally administered alternatives. The therapeutic areas targeted for this compound include congenital disorders and hemic and lymphatic diseases where iron overload is a common complication.[1]
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a general and plausible synthetic route for N-substituted 3-hydroxy-4-pyridinones can be inferred from patents and publications related to analogous compounds. The common strategy involves the reaction of a 3-hydroxy-4-pyrone with a primary amine to form the corresponding pyridinone.
A likely precursor for the synthesis of this compound is a substituted 3-hydroxy-4-pyrone, which is then reacted with methylamine to introduce the N-methyl group. The substituent at the 2-position, the 1-methoxypropyl group, would likely be introduced at an earlier stage in the synthesis of the pyrone precursor.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of the this compound pyridinone core.
Physicochemical and Pharmacological Properties
A summary of the known quantitative data for this compound and related compounds is presented in the tables below. It is important to note that specific preclinical and clinical data for this compound are limited in the public domain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one | [4] |
| Molecular Formula | C₁₁H₁₇NO₃ | [4] |
| Molecular Weight | 211.26 g/mol | [4] |
| CAS Number | 752186-89-3 | [1] |
| log K₁ (Fe³⁺) | 14.50 | [2][3] |
Table 2: In Vitro Activity of Related 3-Hydroxypyridin-4-one Analogs
| Compound Class | Test Organism/Cell Line | Activity | Value | Reference |
| 3-Hydroxypyridin-4-one derivatives | Staphylococcus aureus | MIC | 32 µg/mL | [4][5][6] |
| 3-Hydroxypyridin-4-one derivatives | Escherichia coli | MIC | 32 µg/mL | [4][5][6] |
| 3-Hydroxypyridin-4-one derivatives | Candida albicans | MIC | 128-512 µg/mL | [4][5] |
| 3-Hydroxypyridin-4-one derivatives | Aspergillus niger | MIC | 128-512 µg/mL | [4][5] |
Note: The data in Table 2 are for related analogs and not for this compound itself. This information is provided for comparative purposes within the same chemical class.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is its ability to chelate ferric iron. As a bidentate ligand, three molecules of this compound coordinate with one atom of Fe³⁺ to form a stable, water-soluble complex that can be excreted from the body. This reduces the concentration of free iron, thereby mitigating iron-induced oxidative stress and its pathological consequences.
The potential anticancer and antimicrobial activities of this compound are likely linked to its iron-chelating properties. Iron is an essential nutrient for the proliferation of both cancer cells and pathogenic microorganisms. By sequestering iron, this compound may deprive these cells of a critical element, leading to the inhibition of growth and proliferation. However, the specific signaling pathways modulated by this compound in these contexts have not yet been elucidated in the available literature.
Caption: The mechanism of iron chelation by this compound.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not widely published. However, based on standard methodologies for assessing iron chelators, the following outlines key experimental approaches.
Determination of Iron Chelation Affinity (Potentiometric Titration)
This method is used to determine the stability constants of the iron-chelator complex.
Workflow:
Caption: Workflow for determining iron chelation affinity.
Methodology:
-
A solution containing known concentrations of this compound and ferric chloride is prepared in a thermostatted vessel.
-
The solution is titrated with a standardized solution of sodium hydroxide.
-
The pH of the solution is monitored continuously using a calibrated pH electrode.
-
The resulting titration curve is analyzed to calculate the protonation constants of the ligand and the stability constant of the iron-ligand complex.
In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Methodology:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
The plate is incubated under appropriate conditions for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Future Directions
This compound represents a promising candidate in the field of iron chelation therapy. However, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Detailed Preclinical Studies: Comprehensive studies on the pharmacokinetics, pharmacodynamics, and toxicology of this compound are required.
-
Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in patients with iron overload conditions.
-
Mechanism of Action Studies: Further research is needed to understand the specific signaling pathways involved in the potential anticancer and antimicrobial activities of this compound.
-
Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the design of new 3-hydroxypyridin-4-one derivatives with improved efficacy and safety profiles.
Conclusion
This compound is a novel, orally active iron chelator with a strong potential for the treatment of iron overload diseases. Its high affinity for ferric iron, coupled with the potential for antimicrobial and anticancer activities, makes it a compound of significant interest for further research and development. The information provided in this technical guide serves as a foundational resource for scientists and clinicians working in the fields of drug discovery, hematology, and infectious diseases. As more data becomes available, the therapeutic applications of this compound may be further expanded and refined.
References
- 1. CP-375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Biological Activity of CP 375 and the Therapeutic Potential of 3-Hydroxypyridin-4-one Iron Chelators
Disclaimer: This document provides a comprehensive overview of the biological activities associated with the 3-hydroxypyridin-4-one (HPO) class of iron chelators, to which CP 375 belongs. As of the latest literature review, specific experimental data on the biological activity of this compound (CAS: 752186-89-3) is not extensively available in the public domain. Therefore, this guide utilizes data from closely related HPO compounds, such as deferiprone, to illustrate the therapeutic potential and mechanisms of action characteristic of this class of molecules. The experimental protocols and data presented herein are based on studies of these related compounds and should be considered representative of the HPO class.
Introduction to this compound and 3-Hydroxypyridin-4-one Iron Chelators
This compound, with the chemical name 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one, is a member of the 3-hydroxypyridin-4-one (HPO) class of bidentate iron chelators. These compounds are of significant interest in medicinal chemistry due to their high affinity and selectivity for Fe(III) ions. The core structure of HPOs allows for the formation of stable complexes with iron, effectively sequestering it from biological systems. This iron-chelating property is the foundation of their therapeutic potential in both iron overload diseases and, more recently, as anticancer and antimicrobial agents.
Iron is an essential element for numerous cellular processes, including DNA synthesis, cellular respiration, and as a cofactor for various enzymes. However, an excess of iron can be toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to oxidative stress and cellular damage. Cancer cells and many pathogenic microbes have a higher demand for iron compared to normal host cells to support their rapid proliferation. This dependency on iron makes them particularly vulnerable to iron chelation therapy. HPO iron chelators, by depleting the intracellular labile iron pool, can disrupt these iron-dependent pathways, leading to the inhibition of growth and induction of cell death.
Anticancer Activity of 3-Hydroxypyridin-4-one Iron Chelators
The anticancer activity of HPO iron chelators is attributed to their ability to induce a state of iron deprivation in cancer cells. This leads to the inhibition of key iron-containing enzymes involved in cell growth and proliferation, such as ribonucleotide reductase, which is essential for DNA synthesis. Furthermore, iron chelation can induce apoptosis and cell cycle arrest. The following table summarizes the cytotoxic activity of the representative HPO iron chelator, deferiprone, against various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time | Reference |
| MCF7 | Breast Cancer | Deferiprone | 75-100 | 5 days | [1] |
| T47D | Breast Cancer | Deferiprone | ~50 | 5 days | [1] |
| hTERT-BJ1 | Normal Fibroblasts | Deferiprone | >100 | 5 days | [1] |
| MCF10A | Normal Epithelial Cells | Deferiprone | >100 | 5 days | [1] |
Antimicrobial Activity of 3-Hydroxypyridin-4-one Iron Chelators
The antimicrobial properties of HPO iron chelators stem from their ability to limit the availability of iron, an essential nutrient for microbial growth and virulence. By sequestering iron from the environment, these compounds can inhibit bacterial and fungal proliferation. The following tables summarize the minimum inhibitory concentrations (MIC) of deferiprone and other HPO derivatives against a range of pathogenic bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of Deferiprone in Cation-Adjusted Mueller-Hinton Broth (CAMHB)
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | Deferiprone | >512 | [2] |
| Pseudomonas aeruginosa | Deferiprone | 256 | [2] |
| Klebsiella pneumoniae | Deferiprone | 256 | [2] |
| Escherichia coli | Deferiprone | 128 | [2] |
| Staphylococcus aureus | Deferiprone | >512 | [2] |
Table 3: Minimum Inhibitory Concentration (MIC) of Deferiprone in RPMI 1640 Medium
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | Deferiprone | 128 | [2] |
| Pseudomonas aeruginosa | Deferiprone | 128 | [2] |
| Klebsiella pneumoniae | Deferiprone | 64 | [2] |
| Escherichia coli | Deferiprone | 64 | [2] |
| Staphylococcus aureus | Deferiprone | 256 | [2] |
Signaling Pathways and Mechanisms of Action
The biological activities of HPO iron chelators are mediated through their impact on various cellular signaling pathways. In cancer cells, iron depletion is known to induce apoptosis through both intrinsic and extrinsic pathways and cause cell cycle arrest, primarily at the G1/S transition.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of HPO iron chelators on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
HPO iron chelator stock solution (e.g., Deferiprone in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the HPO iron chelator in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of HPO iron chelators against bacterial strains.
Materials:
-
Bacterial strain of interest
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or RPMI 1640 medium
-
Sterile 96-well microplates
-
HPO iron chelator stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the HPO iron chelator in the appropriate broth. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL. Include a growth control (broth with inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
While specific biological activity data for this compound is limited in publicly accessible literature, its classification as a 3-hydroxypyridin-4-one iron chelator places it within a class of compounds with demonstrated and promising anticancer and antimicrobial properties. The therapeutic strategy of targeting iron metabolism is a burgeoning field, and HPO chelators are at the forefront of this research. Further investigation into the specific activities and potential therapeutic applications of this compound is warranted to fully elucidate its pharmacological profile. The methodologies and data presented in this guide for related HPO compounds provide a solid foundation for such future research.
References
CP 375 literature review
An In-depth Technical Review of 3-Hydroxypyridin-4-one Iron Chelators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential element for numerous physiological processes, but its excess can be highly toxic due to its participation in the generation of reactive oxygen species. Iron overload is a pathological condition that can arise from genetic disorders such as β-thalassemia and sickle cell disease, which necessitate frequent blood transfusions.[1][2] Chelation therapy is the primary treatment for managing iron overload, and 3-hydroxypyridin-4-ones (3-HPOs) represent a significant class of orally active iron chelators. While the specific compound "CP 375" is not extensively documented in scientific literature, it belongs to this important class of therapeutic agents. This review will provide an in-depth technical guide to the 3-HPO class of iron chelators, with a focus on Deferiprone (L1), the most well-characterized member, and other notable compounds in this family.
Mechanism of Action
The primary mechanism of action of 3-HPO iron chelators is their ability to bind with high affinity and selectivity to ferric iron (Fe³⁺).[3][4][5] Deferiprone, a bidentate ligand, forms a stable, neutral 3:1 complex with a ferric ion, which is then water-soluble and can be readily excreted from the body, primarily through the urine.[4][5] This binding action reduces the concentration of labile plasma iron (LPI) and intracellular labile iron pools, which are responsible for catalyzing the formation of harmful free radicals via the Fenton reaction.[3][5] By sequestering excess iron, these chelators mitigate oxidative stress and reduce iron deposition in vital organs such as the heart and liver, thereby preventing or ameliorating organ damage.[5]
The signaling pathway for iron chelation and reduction of oxidative stress is depicted below:
References
CP 375 as a Fe3+ chelating agent
An In-Depth Technical Guide to Deferiprone: A Hydroxypyridinone-Based Fe3+ Chelating Agent
Introduction
Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration.[1][2] However, excess iron can be toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to cellular damage.[1][2] Iron overload is a serious condition that can arise from genetic disorders such as thalassemia or from repeated blood transfusions.[3][4] Iron chelating agents are therapeutic compounds that bind to excess iron, facilitating its excretion from the body and mitigating iron-induced toxicity.[1][2]
While the specific compound "CP 375" is not identifiable in the scientific literature as an Fe3+ chelating agent, this guide will focus on a prominent and clinically significant class of iron chelators: the hydroxypyridinones . Specifically, we will delve into the technical details of Deferiprone (also known as L1 or Ferriprox), a widely studied and utilized oral iron chelator.[3][4] Deferiprone is a bidentate ligand that forms a stable 3:1 complex with ferric iron (Fe3+), which is then excreted primarily through the urine.[3][5] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Deferiprone's properties, mechanism of action, and the experimental methodologies used in its evaluation.
Core Properties and Mechanism of Action
Deferiprone is a small, lipid-soluble molecule that can permeate cell membranes, allowing it to access and chelate intracellular iron pools.[6][7] This is a key advantage over some other chelators, such as deferoxamine, which has limited cell permeability.[6]
The primary mechanism of action of Deferiprone involves the formation of a stable, neutral 3:1 complex with Fe3+.[3][5] This complex has a high affinity for iron and effectively sequesters it from biological systems, preventing its participation in harmful redox reactions. The Deferiprone-iron complex is water-soluble and is primarily eliminated from the body via renal excretion, often leading to a characteristic reddish-brown discoloration of the urine, which indicates successful iron removal.[5]
By reducing the labile iron pool within cells, Deferiprone mitigates the catalytic role of iron in the Fenton reaction, thereby decreasing oxidative stress and cellular damage.[8]
Quantitative Data from Clinical and Preclinical Studies
The efficacy of Deferiprone has been evaluated in numerous studies. The following tables summarize key quantitative data from selected clinical trials.
Table 1: Efficacy of Deferiprone in Reducing Serum Ferritin Levels
| Study | Patient Population | Deferiprone Dosage | Duration | Initial Serum Ferritin (μg/L, mean ± SEM) | Final Serum Ferritin (μg/L, mean ± SEM) | p-value |
| Taher et al. (2001)[9] | Thalassemia Major (n=16) | 75 mg/kg/day | 24 months | 3663 ± 566 | 2599 ± 314 (at 6 months) | <0.02 |
| Taher et al. (2001)[9] | Thalassemia Major (n=40, on Deferoxamine) | 20-50 mg/kg/day (subcutaneous) | 24 months | 3480 ± 417 | 2819 ± 292 | <0.02 |
Table 2: In Vivo Efficacy of Deferiprone in Removing Red Blood Cell (RBC) Membrane Iron
| Patient Group | Deferiprone Dosage | Duration | Reduction in RBC Membrane Free Iron (mean % ± SD) |
| Thalassemic (n=6) | 25 mg/kg/day | 2 weeks | 50 ± 29 |
| Thalassemic (n=5) | 50 mg/kg/day | - | 67 ± 14 |
| Thalassemic (n=4) | 75 mg/kg/day | - | 79 ± 11 |
| Data from Olivieri et al. (1997)[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate iron chelators like Deferiprone.
Protocol 1: Synthesis of Hydroxypyridinone-Based Chelators
The synthesis of hydroxypyridinone derivatives often starts from commercially available precursors. For example, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one can be synthesized from kojic acid.[10]
General Steps:
-
Protection of Hydroxyl Group: The 5-hydroxyl group of the starting material (e.g., kojic acid) is protected, often using a benzyl group by reacting with benzyl chloride.[10]
-
Ring Transformation: The pyranone ring is then converted into a pyridinone ring. This is typically achieved by reaction with an ammonia solution under reflux, which involves a Michael addition followed by ring opening and closure.[10]
-
Deprotection: The protecting group (e.g., benzyl) is removed to yield the final hydroxypyridinone product.[10]
-
Purification and Characterization: The synthesized compound is purified using techniques like recrystallization or chromatography. Characterization is performed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm the structure and purity.
Protocol 2: In Vitro Assessment of Iron Chelation from Red Blood Cells
This protocol is adapted from the study by Olivieri et al. (1997).[6]
Objective: To determine the ability of a chelating agent to remove iron from the membranes of intact red blood cells (RBCs).
Materials:
-
Heparinized whole blood from patients with iron overload (e.g., thalassemia).
-
The iron chelating agent to be tested (e.g., Deferiprone).
-
Control chelator (e.g., Deferoxamine).
-
Appropriate buffers and solutions for RBC washing and incubation.
Procedure:
-
RBC Isolation: Isolate RBCs from whole blood by centrifugation and wash them multiple times with a suitable buffer to remove plasma and other blood components.
-
Incubation with Chelator: Resuspend the washed RBCs in a buffer containing the chelating agent at various concentrations. Incubate the suspension for different time periods (e.g., 0.5 to 6 hours) at 37°C with gentle agitation.[6]
-
Membrane Isolation: After incubation, lyse the RBCs and isolate the cell membranes by centrifugation.
-
Iron Quantification: Quantify the amount of iron remaining in the RBC membranes using a sensitive analytical technique such as atomic absorption spectrometry.
-
Data Analysis: Compare the iron content in the membranes of treated RBCs with that of untreated controls to determine the percentage of iron removed by the chelator.
Signaling Pathways and Experimental Workflows
The regulation of iron metabolism and the cellular response to iron chelation involve complex signaling pathways.
Iron Metabolism and Homeostasis
The body maintains a tight regulation of iron levels to ensure a sufficient supply for metabolic needs while preventing the toxic effects of iron overload.[1]
Caption: Overview of systemic iron metabolism.
Cellular Response to Iron Chelation
Iron chelators like Deferiprone induce a cellular response that mimics iron deficiency. This leads to the activation of iron-responsive proteins (IRPs) that regulate the expression of genes involved in iron uptake, storage, and export.
Caption: Cellular response to iron chelation.
Drug Development and Evaluation Workflow
The development of a new iron chelating agent follows a structured workflow from initial design to clinical application.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Deferiprone used for? [synapse.patsnap.com]
- 4. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. macsenlab.com [macsenlab.com]
- 6. Deferiprone (L1) chelates pathologic iron deposits from membranes of intact thalassemic and sickle red blood cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 9. Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
Placeholder: Technical Guide on [User-Provided Compound]
An in-depth search for the chemical compound designated as "CP 375" has yielded no specific, publicly available information regarding its chemical properties, structure, or associated experimental data. This suggests that "this compound" may be an internal research code, a compound not yet disclosed in public scientific literature, or an incorrect designation.
To provide a comprehensive technical guide as requested, a valid and publicly recognized compound name or identifier (e.g., IUPAC name, CAS number, or a common name from published research) is required.
Once a valid compound is provided, the following structured approach will be taken to generate the requested in-depth technical guide.
This section will be populated with detailed information upon receiving a valid compound name. The guide will be structured as follows:
1. Introduction
-
A brief overview of the compound, its class, and its significance in research and development.
2. Chemical Properties and Structure
-
Chemical Structure: A 2D and, if available, 3D representation of the molecule.
-
Physicochemical Properties: A comprehensive table summarizing key quantitative data.
| Property | Value | Units | Reference |
| Molecular Formula | |||
| Molecular Weight | g/mol | ||
| IUPAC Name | |||
| CAS Number | |||
| Melting Point | °C | ||
| Boiling Point | °C | ||
| Solubility | mg/mL | ||
| pKa | |||
| LogP |
3. Biological Activity and Mechanism of Action
-
A detailed description of the compound's biological targets and its effects.
-
Signaling Pathway Analysis: A visual representation of the signaling cascade affected by the compound.
Caption: Placeholder diagram of a hypothetical signaling pathway.
4. Experimental Protocols
-
Detailed methodologies for key experiments cited in the guide. This will include, but not be limited to:
-
Synthesis Protocol
-
In Vitro Assays (e.g., binding assays, enzyme kinetics)
-
In Vivo Models
-
Analytical Methods (e.g., HPLC, Mass Spectrometry, NMR)
-
5. Experimental Workflow Visualization
-
A diagram illustrating the logical flow of a key experimental procedure.
Caption: Placeholder diagram of a general drug discovery workflow.
-
A summary of the key findings and future directions for research on the compound.
7. References
-
A comprehensive list of all cited literature.
To proceed, please provide the correct name of the chemical compound of interest.
In-depth Technical Guide on CP 375 (CAS number 752186-89-3): A Potent Iron Chelator
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of CP 375, a molecule identified by the CAS number 752186-89-3. The information presented herein is based on publicly available data.
Chemical Identity and Properties
This compound is a chemical compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . It is primarily recognized for its potent iron-chelating properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 752186-89-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₇NO₃ | [1] |
| Molecular Weight | 211.26 g/mol | [1][4] |
| Known Activity | Fe³⁺ chelating agent | [1][2][5] |
| log K₁ (Fe³⁺) | 14.50 | [1][2][5] |
Mechanism of Action: Iron Chelation
The primary and currently understood mechanism of action of this compound is its ability to act as a chelating agent, specifically for ferric iron (Fe³⁺).[1][2][5] Chelation is a type of bonding of ions and molecules to metal ions. It involves the formation or presence of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central atom.
The high log K₁ value of 14.50 indicates a strong binding affinity of this compound for Fe³⁺.[1][2][5] This suggests that the compound can form a stable complex with iron, potentially sequestering it from biological systems. The process of iron chelation is a critical therapeutic strategy for managing iron overload disorders.
Diagram 1: Conceptual Workflow of Iron Chelation
Caption: Conceptual workflow of this compound chelating free ferric iron (Fe³⁺).
Experimental Data and Protocols
Despite the identification of this compound as a potent iron chelator, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of detailed experimental studies. As of the date of this guide, there are no published in-depth investigations into the biological activity, signaling pathways, or therapeutic efficacy of this compound.
Consequently, this guide cannot provide detailed experimental protocols or a broader range of quantitative data beyond the reported iron binding affinity. The scientific community awaits further research to elucidate the full pharmacological profile of this compound.
Signaling Pathways
Given the lack of research into the biological effects of this compound, there is currently no information available regarding its impact on cellular signaling pathways. The consequences of iron chelation on various signaling cascades, such as those involved in oxidative stress, cell proliferation, and apoptosis, remain to be investigated for this specific compound.
Potential Research Directions
The strong iron-chelating property of this compound suggests several avenues for future research.
Diagram 2: Potential Research Workflow for this compound
Caption: A potential workflow for the future investigation of this compound.
Conclusion
This compound (CAS 752186-89-3) is a molecule with a high affinity for ferric iron, as indicated by its log K₁ value. While this property suggests its potential as a therapeutic iron chelator, the current body of scientific literature is insufficient to provide a detailed technical overview of its biological activities and mechanisms. Further research is imperative to explore the full potential of this compound in the fields of medicine and drug development. This guide will be updated as new information becomes publicly available.
References
Unraveling "CP 375": An In-Depth Examination of an Enigmatic Designation
The designation "CP 375" does not correspond to a clearly defined, publicly documented chemical entity. Extensive investigation into scientific and commercial databases reveals that "this compound" is not a standard, widely recognized name for a specific molecule. This guide addresses the most plausible interpretations of this term, primarily focusing on its potential identity as a developmental code for an iron chelating agent, while also exploring other, less probable contexts. This analysis is intended for researchers, scientists, and drug development professionals who may encounter such ambiguous designations in their work.
Quantitative Data Summary
Due to the lack of a definitive molecular structure for a compound consistently identified as "this compound," a table of quantitative data such as molecular weight and formula cannot be provided. The term has been associated with multiple products and contexts, none of which definitively represent a single, small molecule therapeutic.
Potential Interpretations of "this compound"
1. Developmental Drug Code: An Iron Chelator
The most substantive, albeit limited, information suggests that "CP-375" may be an internal development code for an iron chelating agent. One source indicates that a compound with this designation was initially under development by Apotex Inc. Iron chelators are therapeutic compounds that bind to excess iron in the body, forming a complex that can then be excreted. They are crucial in the management of iron overload disorders, which can result from genetic conditions or from repeated blood transfusions.
Experimental Protocols:
Without a specific molecule, detailed experimental protocols for "this compound" cannot be provided. However, a general workflow for the preclinical evaluation of a novel iron chelator is outlined below.
Figure 1. A generalized workflow for the preclinical development of a novel iron chelating agent.
Signaling Pathways in Iron Homeostasis:
Iron homeostasis is a tightly regulated process. The master regulator of systemic iron balance is the peptide hormone hepcidin, which is primarily produced by the liver. Hepcidin controls the flow of iron into the plasma by binding to the iron exporter ferroportin, inducing its internalization and degradation. In iron overload conditions, hepcidin expression is expected to be high, but in many iron overload diseases, its production is inappropriately low. The signaling pathways that regulate hepcidin are complex and involve multiple proteins, including HFE, transferrin receptor 2 (TfR2), hemojuvelin (HJV), and the bone morphogenetic protein (BMP)/SMAD signaling pathway.
Figure 2. A simplified diagram of the major signaling pathway regulating hepcidin expression in response to high iron levels.
2. Commercial Product Designations
The term "this compound" has also been identified in the context of commercial products that are not small molecule drugs:
-
XT® POLYMER 375: This is an acrylic-based copolymer compound used in medical devices and packaging. As a polymer, it does not have a single molecular weight or formula but rather a range of molecular weights.
-
EPO-TEK® 375: This is a two-component, high-temperature epoxy used in various industrial applications. It is a mixture of chemical compounds.
3. Other Contexts
In some instances, "375" appears as a dosage strength (e.g., Carbocisteine 375mg capsules) or as a parameter in experimental settings (e.g., excitation at a wavelength of 375 nm). In these cases, "375" is a numerical value and not part of a compound's name.
The inquiry for a technical guide on "this compound" highlights a common challenge in scientific and drug development research: the use of non-standardized or internal codes for chemical compounds. Without a definitive identification of "this compound" as a specific molecule, a detailed technical whitepaper with its molecular weight, formula, and specific experimental data is not feasible. The most plausible interpretation points to a developmental iron chelator, and this guide provides a general overview of the relevant scientific context for such a compound. Researchers encountering the term "this compound" are advised to seek further context-specific information to determine its precise identity.
Unlocking the Therapeutic Promise of CP 375: A Technical Guide for Drug Development Professionals
Introduction: CP 375 is a synthetic, small molecule belonging to the 3-hydroxypyridin-4-one (HPO) class of compounds, recognized for its potent iron (Fe³⁺) chelating properties.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, its potential therapeutic applications, and the experimental methodologies relevant to its study. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Specifications
A summary of the key quantitative and identifying data for this compound is presented in Table 1.
| Parameter | Value | Reference |
| IUPAC Name | 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one | |
| Molecular Formula | C₁₁H₁₇NO₃ | [1] |
| Molecular Weight | 211.26 g/mol | |
| CAS Registry Number | 752186-89-3 | [1] |
| Fe³⁺ Binding Constant (log K₁) | 14.50 |
Therapeutic Applications
The primary therapeutic potential of this compound lies in its function as an iron chelator. Iron overload is a serious condition resulting from genetic disorders such as thalassemia or from repeated blood transfusions, leading to organ damage and a range of pathologies.[1] Orally active iron chelators play a crucial role in managing these conditions.
Iron Chelation Therapy
This compound's high affinity for ferric iron (Fe³⁺) makes it a candidate for the treatment of iron overload diseases. By forming a stable complex with iron, this compound facilitates its excretion from the body, thereby reducing the toxic effects of excess iron. The mechanism of action is centered on the removal of non-transferrin-bound iron (NTBI) and intracellular labile iron pools (LIP), which are key contributors to oxidative stress and cellular damage.
Potential Antimicrobial and Anticancer Activities
Preliminary research suggests that some compounds in the broader class to which this compound belongs may exhibit antimicrobial and anticancer properties. While specific studies on this compound are not extensively documented in publicly available literature, the chelation of iron is a known strategy to inhibit the growth of certain pathogens and cancer cells that have a high iron requirement for proliferation. Further investigation into these potential applications of this compound is warranted.
Signaling and Mechanistic Pathways
The principal mechanism of this compound's therapeutic action is the chelation of excess iron, which in turn mitigates iron-induced cellular toxicity. A simplified diagram of this process is provided below.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for 3-hydroxypyridin-4-one iron chelators, the following generalized protocols can be adapted for the study of this compound.
Synthesis of 3-Hydroxypyridin-4-ones (General Approach)
The synthesis of 3-hydroxypyridin-4-ones typically involves a multi-step process starting from commercially available precursors. A generalized workflow is depicted below.
Determination of Fe³⁺ Binding Constant (log K₁) by Potentiometric Titration
This protocol outlines a common method for determining the stability constant of a metal-ligand complex.
Materials:
-
This compound
-
Standardized NaOH solution (e.g., 0.1 M)
-
Standardized HCl or HNO₃ solution (e.g., 0.1 M)
-
FeCl₃ or Fe(NO₃)₃ solution of known concentration
-
Background electrolyte (e.g., 0.15 M NaCl or KCl)
-
High-purity water (degassed)
-
pH meter with a glass electrode
-
Thermostated titration vessel
-
Burette
Procedure:
-
Solution Preparation: Prepare solutions of the ligand (this compound) and the metal salt (Fe³⁺) of known concentrations in the background electrolyte.
-
Titration:
-
Perform an acid-base titration of a solution containing the ligand and an excess of acid with the standardized NaOH solution to determine the protonation constants of the ligand.
-
Perform a similar titration in the presence of the metal ion at a specific ligand-to-metal ratio (e.g., 3:1 for a bidentate chelator like this compound).
-
-
Data Analysis:
-
Record the pH at each addition of the titrant.
-
Use a suitable computer program (e.g., BEST, HYPERQUAD) to analyze the titration curves and calculate the stability constant (log K₁).
-
Conclusion
This compound is a promising iron chelating agent with clear potential for the treatment of iron overload disorders. Its physicochemical properties are indicative of a compound that could be developed as an orally active therapeutic. While preliminary data suggests the possibility of broader antimicrobial and anticancer applications, these areas require significant further research. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational framework for professionals engaged in the research and development of this compound and related compounds.
References
An In-depth Technical Guide to Protein Binding Studies
Introduction
Protein binding assays are fundamental techniques in biochemistry and drug discovery, aimed at quantifying the interaction between two molecules, such as a protein and a small molecule, another protein, or a nucleic acid.[1][2] Understanding these interactions is crucial for elucidating biological pathways, identifying new therapeutic targets, and developing novel drugs. A key parameter derived from these assays is the binding affinity (often expressed as the dissociation constant, Kd), which describes the strength of the interaction.[3] This guide provides an in-depth overview of the core principles, experimental methodologies, and data analysis involved in protein binding studies, tailored for researchers, scientists, and drug development professionals.
While the specific protein "CP 375" does not correspond to a known protein in publicly available scientific literature, the principles and techniques detailed herein are universally applicable to the study of any protein of interest.
Core Principles of Protein Binding
The interaction between a protein (P) and a ligand (L) to form a complex (PL) can be represented by the following equilibrium:
P + L ⇌ PL
The strength of this interaction is quantified by the dissociation constant (Kd), which is the ratio of the dissociation rate (k_off) to the association rate (k_on). A lower Kd value indicates a higher binding affinity.
Kd = k_off / k_on = [P][L] / [PL]
Several key considerations are essential for designing and executing reliable binding assays:
-
Equilibrium: It is critical that the binding reaction reaches equilibrium at the time of measurement to accurately determine the affinity.[1]
-
Concentration of Reactants: The concentration of one reactant should be varied while keeping the other constant. Typically, the concentration of the limiting reactant is kept well below the expected Kd.[1][4]
-
Non-Specific Binding: Minimizing non-specific interactions is crucial for obtaining a clear signal. This can be achieved by using blocking agents like Bovine Serum Albumin (BSA) and optimizing buffer conditions.[2][4]
-
In-Solution vs. Surface-Bound Assays: The choice between these formats can significantly impact the results. In-solution assays measure interactions in a more physiologically relevant environment, while surface-bound assays can be prone to artifacts from immobilization.[2]
Key Experimental Protocols
A variety of techniques are available for studying protein binding, each with its own advantages and limitations. The choice of assay depends on the nature of the interacting molecules, the required throughput, and the specific information sought (e.g., affinity, kinetics, or thermodynamics).
Fluorescence Polarization (FP) Assay
FP is a competitive binding assay used to determine the affinity of an unlabeled test compound by measuring its ability to displace a fluorescently labeled ligand (tracer) from a target protein.[3]
Methodology:
-
Reagent Preparation: Prepare an appropriate assay buffer (e.g., PBS with 0.01% Tween-20). Prepare stock solutions of the fluorescent tracer, the target protein, and a serial dilution of the test compound.[3]
-
Assay Procedure: In a microplate, add a fixed concentration of the target protein and the fluorescent tracer. Add the serially diluted test compound to the wells. Include controls for maximum polarization (no compound) and minimum polarization (no protein). Incubate to reach equilibrium.[3]
-
Data Acquisition and Analysis: Measure the fluorescence polarization using a plate reader. Plot the polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a binding affinity constant (Ki).[3]
Workflow for a Competitive Fluorescence Polarization Assay:
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time determination of binding kinetics (kon and koff) and affinity (Kd).[2][3]
Methodology:
-
Immobilization: One of the binding partners (the ligand) is immobilized on a sensor chip surface.
-
Binding: The other binding partner (the analyte) is flowed over the surface at various concentrations. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Dissociation: A buffer is flowed over the surface to measure the dissociation of the analyte from the ligand.
-
Data Analysis: The resulting sensorgrams (plots of SPR signal vs. time) are fitted to kinetic models to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd).
General Workflow for an SPR Experiment:
Quantitative Pull-Down Assay
This assay is used to measure the affinity of a protein in solution (prey) for a protein that is immobilized on beads (bait).[4]
Methodology:
-
Bait Preparation: The bait protein is coupled to beads, and the beads are blocked with a protein like BSA to prevent non-specific binding.[4]
-
Prey Preparation: The prey protein is purified and prepared in a suitable binding buffer.[4]
-
Binding Reaction: A constant, low concentration of the bait-coupled beads is incubated with a range of concentrations of the prey protein to allow the binding to reach equilibrium.[1][4]
-
Separation and Quantification: The beads are pelleted by centrifugation to separate the bound protein from the unbound protein in the supernatant. The amount of bound prey protein is quantified, often by SDS-PAGE and densitometry.[4]
-
Data Analysis: The concentration of the bound prey is plotted against the concentration of the free prey, and the data is fitted to a binding isotherm to determine the Kd.
Workflow for a Quantitative Pull-Down Assay:
Data Presentation
Quantitative data from protein binding studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Summary of Binding Affinities
| Target Protein | Ligand/Compound | Assay Method | Binding Affinity (Kd/Ki) |
| Protein X | Compound A | Fluorescence Polarization | 150 nM (Ki) |
| Protein X | Compound B | Surface Plasmon Resonance | 85 nM (Kd) |
| Protein Y | Protein Z | Pull-Down Assay | 1.2 µM (Kd) |
Table 2: Kinetic Parameters from SPR
| Interaction | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (Kd) (nM) |
| Protein X - Compound B | 1.5 x 10⁵ | 1.3 x 10⁻² | 85 |
| Protein A - Protein B | 2.3 x 10⁴ | 5.8 x 10⁻³ | 252 |
Signaling Pathways
Protein binding events are often integral components of larger signaling pathways that regulate cellular processes. For instance, the binding of a growth factor to its receptor can initiate a cascade of intracellular protein-protein interactions.
Example: A Generic Kinase Signaling Pathway
The binding of an extracellular ligand to a receptor tyrosine kinase (RTK) can trigger receptor dimerization and autophosphorylation. This creates docking sites for downstream signaling proteins containing SH2 domains, leading to the activation of intracellular signaling cascades, such as the MAPK pathway, which ultimately regulates gene expression and cell proliferation.
Diagram of a Generic Kinase Signaling Pathway:
The rigorous study of protein binding is essential for advancing our understanding of biological systems and for the development of new therapeutics. By employing the appropriate experimental techniques, carefully controlling for potential artifacts, and analyzing the data with robust models, researchers can obtain high-quality, quantitative data on protein-ligand interactions. This guide provides a foundational framework for approaching these studies, from experimental design to data interpretation.
References
An In-depth Technical Guide to the Metabolic Pathways of Cyclophosphamide (CP)
Disclaimer: The compound "CP 375" could not be definitively identified in publicly available scientific literature. "CP" is a common abbreviation for the well-established anticancer and immunosuppressive agent, Cyclophosphamide. Therefore, this technical guide focuses on the extensively studied metabolic pathways of Cyclophosphamide.
Introduction
Cyclophosphamide (CP) is a cornerstone of many chemotherapeutic regimens, used in the treatment of various cancers including lymphomas, leukemias, and solid tumors, as well as for its immunosuppressive properties in autoimmune diseases.[1][2] It is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its cytotoxic effects.[2] This activation, along with subsequent inactivation pathways, is a complex process primarily occurring in the liver and involves a cascade of enzymatic reactions. Understanding these metabolic pathways is crucial for optimizing therapeutic efficacy and mitigating the significant toxicities associated with its use.[3]
Metabolic Activation Pathway
The bioactivation of cyclophosphamide is predominantly a hepatic process, initiated by the cytochrome P450 (CYP) mixed-function oxidase system.[2][4]
Key steps in the activation pathway include:
-
4-Hydroxylation: The initial and rate-limiting step is the oxidation of cyclophosphamide to 4-hydroxycyclophosphamide. This reaction is primarily catalyzed by CYP2B6, with contributions from CYP2C19 and CYP3A4.[5][6]
-
Tautomerization: 4-hydroxycyclophosphamide exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[1][7] 4-hydroxycyclophosphamide is the primary transport form of the drug in the bloodstream.[7]
-
Intracellular Decomposition: Aldophosphamide can diffuse into cells and undergoes non-enzymatic β-elimination to yield the ultimate cytotoxic metabolite, phosphoramide mustard, and a toxic byproduct, acrolein.[4][5]
-
DNA Alkylation: Phosphoramide mustard is a potent alkylating agent that forms inter- and intrastrand DNA cross-links, primarily at the N7 position of guanine.[2][4] This DNA damage disrupts replication and transcription, ultimately leading to cell apoptosis.[2]
Acrolein does not possess antitumor activity but is highly reactive and responsible for the urotoxic side effects of cyclophosphamide, such as hemorrhagic cystitis.[2][4]
Inactivation Pathways
Concurrent with the activation process, cyclophosphamide and its active metabolites can be detoxified through several enzymatic pathways. The balance between activation and inactivation is a key determinant of both the therapeutic effect and the toxicity profile of the drug.
Major inactivation routes are:
-
Oxidation by Aldehyde Dehydrogenase (ALDH): Aldophosphamide can be oxidized by ALDH to the inactive and non-toxic metabolite, carboxyphosphamide.[1] High levels of ALDH in cells, such as in bone marrow stem cells, confer protection against the cytotoxic effects of cyclophosphamide.[1]
-
Keto-Formation: 4-hydroxycyclophosphamide can be oxidized to another inactive metabolite, 4-ketocyclophosphamide.[8]
-
N-dechloroethylation: A minor pathway involves the N-dechloroethylation of cyclophosphamide by CYP3A4, leading to the formation of dechloroethylcyclophosphamide and the neurotoxic metabolite, chloroacetaldehyde.[9]
Quantitative Pharmacokinetic Data
The pharmacokinetics of cyclophosphamide and its metabolites exhibit significant inter-individual variability. The following tables summarize key pharmacokinetic parameters from various studies.
Table 1: Pharmacokinetic Parameters of Cyclophosphamide in Pediatric Patients [10]
| Parameter | Average Value (Range) | Units |
| Clearance (normalized to surface area) | 46.6 (9.4–153) | mL/min/m² |
| Area Under the Curve (AUC) (normalized to dose) | 0.045 | (mg/mL·min)/dose |
Table 2: Pharmacokinetic Parameters of Cyclophosphamide and Metabolites in Children with Neuroblastoma [11]
| Compound | Parameter | Value | Units |
| Cyclophosphamide | Clearance (Day 1, typical for 1.4m²) | 4.3 | L/h |
| Volume of Distribution (Day 1, typical for 1.4m²) | 28.5 | L | |
| Clearance Increase (Day 2 vs Day 1) | 88% | ||
| Clearance Increase (Day 3 vs Day 1) | 125% |
Experimental Protocols
The quantification of cyclophosphamide and its chemically labile metabolites in biological matrices requires sensitive and specific analytical methods.
Sample Preparation and Analysis of Cyclophosphamide and its Metabolites by LC-MS and GC-NPD[12]
This method allows for the quantification of cyclophosphamide and five of its metabolites from human plasma.
-
Extraction of Non-polar Compounds:
-
Plasma samples are extracted with methylene chloride to isolate non-polar compounds like cyclophosphamide.
-
The organic extract is concentrated.
-
The residue is derivatized for analysis by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD).
-
-
Analysis of Polar Metabolites:
-
The remaining aqueous fraction from the initial extraction is deproteinized using a mixture of acetonitrile and methanol.
-
The supernatant is then analyzed by reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with Atmospheric Pressure Ionization Mass Spectrometry (API-MS).
-
Quantification of 4-Hydroxycyclophosphamide and Carboxyethylphosphoramide Mustard by LC-MS[13]
This rapid analytical method is designed for pharmacokinetic studies.
-
Quantification of 4-Hydroxycyclophosphamide (HCy):
-
Plasma HCy is derivatized to a stable phenylhydrazone derivative.
-
The derivative is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS) by monitoring the chloride adduct of the derivative.
-
The lower limit of quantification (LLOQ) is approximately 20 fmol.
-
-
Quantification of Carboxyethylphosphoramide Mustard (CEPM):
-
Plasma CEPM concentration is determined using LC-MS with a deuterated internal standard for accurate quantification.
-
Conclusion
The metabolic fate of cyclophosphamide is a complex interplay of activation and inactivation pathways, which are critical for its therapeutic activity and toxicity profile. The bioactivation is primarily mediated by hepatic CYP450 enzymes, leading to the formation of the active alkylating agent, phosphoramide mustard. Inactivation occurs through oxidation by ALDH and other enzymes. Significant inter-individual variability in these pathways, influenced by factors such as genetic polymorphisms in metabolic enzymes, underscores the importance of continued research to enable personalized dosing strategies, thereby maximizing therapeutic benefit while minimizing adverse effects for patients undergoing treatment with this vital medication.
References
- 1. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics | MDPI [mdpi.com]
- 9. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacogenetics of Cyclophosphamide in a Neonate and Infant Childhood Cancer Patient Population [mdpi.com]
- 11. Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
CP 375: A Technical Guide to a Bidentate Hydroxypyridinone Iron Chelator
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP 375, chemically identified as 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one, is a member of the 3-hydroxypyridin-4-one (HPO) class of heterocyclic organic compounds. This class is renowned for its potent and selective iron(III)-chelating properties, leading to extensive investigation for the treatment of iron overload disorders. While specific data on this compound is limited in publicly accessible literature, this guide synthesizes the available information and provides a comprehensive overview of its medicinal chemistry, grounded in the well-established principles of HPO iron chelators. This document outlines the general synthetic strategies, mechanism of action, and the experimental protocols used to evaluate compounds of this class, thereby providing a technical framework for researchers and drug development professionals interested in this compound and related molecules.
Introduction to this compound and the Hydroxypyridinone Class
Iron is an essential element for numerous physiological processes, but its excess can be highly toxic, catalyzing the formation of reactive oxygen species that lead to cellular damage. Iron overload is a pathological condition that can arise from genetic disorders such as β-thalassemia and hemochromatosis, or as a consequence of repeated blood transfusions. Chelation therapy is the primary medical intervention to manage iron overload, and orally active chelators are of significant clinical interest.
The 3-hydroxypyridin-4-ones (HPOs) are a prominent class of bidentate iron chelators, meaning that two HPO molecules bind to a single ferric ion. Deferiprone, a simple dimethyl-substituted HPO, is a clinically approved oral iron chelator. The core HPO scaffold provides a high affinity and selectivity for Fe³⁺. This compound belongs to this class and is characterized by a 1-methoxypropyl substituent at the 2-position and methyl groups at the 1 and 6-positions of the pyridinone ring. These substitutions are intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, to improve its efficacy and safety profile as an iron chelator.
Physicochemical and Quantitative Data
Specific quantitative data for this compound is sparse in peer-reviewed literature. The primary available data point is its high affinity for ferric iron. To provide a comparative context, the table below includes data for this compound and other representative N-substituted 3-hydroxypyrid-4-one iron chelators.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | log K₁ (Fe³⁺) | pFe³⁺ |
| This compound | 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one | C₁₁H₁₇NO₃ | 211.26 | 14.50 | N/A |
| Deferiprone (CP20) | 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | C₇H₉NO₂ | 139.15 | N/A | 20.6 |
| CP21 | 1-ethyl-3-hydroxy-2-methylpyridin-4(1H)-one | C₈H₁₁NO₂ | 153.18 | N/A | 20.5 |
| CP22 | 3-hydroxy-2-methyl-1-propylpyridin-4(1H)-one | C₉H₁₃NO₂ | 167.20 | N/A | 20.4 |
Note: pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron. It is a measure of the chelator's practical effectiveness at physiological pH. A higher pFe³⁺ value indicates greater chelating efficiency.
Synthesis and Manufacturing
While a specific, detailed synthesis protocol for this compound has not been published, the synthesis of 3-hydroxypyridin-4-one derivatives is well-documented. A general and adaptable synthetic route starting from a commercially available pyrone, such as maltol, is presented below. This represents a plausible pathway for the synthesis of this compound.
General Synthetic Pathway
The synthesis of N-substituted 3-hydroxypyridin-4-ones typically involves the reaction of a 3-hydroxy-4-pyrone with a primary amine to replace the ring oxygen with a nitrogen atom. Subsequent modifications to the ring can be performed to introduce substituents at other positions.
Mechanism of Action: Iron Chelation
The primary mechanism of action for this compound is the chelation of excess iron, particularly from the non-transferrin-bound iron (NTBI) pool in the plasma and from iron stores within cells. The 3-hydroxy and 4-keto groups on the pyridinone ring form a stable five-membered ring with a ferric ion. Due to its bidentate nature, three molecules of this compound are required to fully coordinate one Fe³⁺ ion, forming a neutral 3:1 complex that is water-soluble and can be readily excreted from the body, primarily via the kidneys.
Preliminary Research Findings on CP 375: A Technical Overview of a Novel Iron Chelator
Disclaimer: The compound designated "CP 375" is not extensively documented in publicly available scientific literature. This guide focuses on the chemical entity identified as 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one, a synthetic compound belonging to the 3-hydroxypyridin-4-one class of iron chelators. Due to the limited specific data on this compound, this document also incorporates general knowledge and findings related to the broader class of 3-hydroxypyridin-4-one derivatives to provide a comprehensive technical context for researchers, scientists, and drug development professionals.
Introduction to Iron Chelation Therapy and 3-Hydroxypyridin-4-ones
Iron is a critical element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, an excess of iron can be toxic, catalyzing the formation of reactive oxygen species that lead to cellular damage. Cancer cells, in particular, exhibit an increased demand for iron to support their rapid proliferation, making iron metabolism a promising target for therapeutic intervention.[1][2][3][4]
Iron chelators are molecules that bind to iron, rendering it unavailable for biological processes. This mechanism of action forms the basis of their therapeutic potential in iron overload diseases and, more recently, as anticancer and antimicrobial agents.[2][3] The 3-hydroxypyridin-4-one (HPO) scaffold is a well-established platform for the design of potent and orally bioavailable iron chelators.[5][6]
Physicochemical Properties of this compound
This compound is a synthetic compound identified as a potent iron (Fe³⁺) chelating agent. Its fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| Iron Chelation Affinity (log K₁) | 14.50 |
Mechanism of Action: Iron Chelation and Downstream Cellular Effects
The primary mechanism of action for this compound and other 3-hydroxypyridin-4-one derivatives is the chelation of ferric iron (Fe³⁺). These compounds act as bidentate ligands, meaning that two atoms in the molecule coordinate with the iron ion. This sequestration of iron disrupts iron-dependent cellular processes, which can lead to cytostatic or cytotoxic effects, particularly in iron-addicted cancer cells.
Caption: General mechanism of iron chelation by 3-hydroxypyridin-4-ones.
The depletion of intracellular iron by chelators like this compound can trigger a cascade of events within cancer cells, ultimately leading to cell cycle arrest and apoptosis.[1][4] A critical target is ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis.[4]
Caption: Proposed signaling pathway of iron chelators in cancer cells.
Potential Therapeutic Applications
Based on the known biological activities of 3-hydroxypyridin-4-one derivatives, this compound may have potential applications in the following areas:
-
Anticancer Therapy: By targeting the iron dependency of cancer cells, this compound could inhibit tumor growth and enhance the efficacy of conventional chemotherapies.[1][3][4][7]
-
Antimicrobial Therapy: Many pathogenic microbes require iron for their survival and virulence. Iron chelation can be an effective strategy to inhibit their growth.[8][9]
Quantitative Data
Table 1: Quantitative Data for this compound
| Parameter | Value |
| Iron Chelation Affinity (log K₁) | 14.50 |
To provide context, the following table includes representative data for other 3-hydroxypyridin-4-one derivatives, demonstrating their potential as anticancer and antimicrobial agents. Note: This data is not for this compound.
Table 2: Representative Biological Activity of 3-Hydroxypyridin-4-one Derivatives
| Compound Class | Activity | IC₅₀ / EC₅₀ | Reference |
| 3-Hydroxypyridin-4-one Derivatives | Anti-tyrosinase | 25.29 to 64.13 µM | [10] |
| 3-Hydroxypyridin-4-one Derivatives | COMT Inhibition | 4.55 to 19.8 µM | [11] |
| 3-Hydroxypyridin-4-one Derivatives | Free Radical Scavenging | 0.039 to 0.389 mM | [10] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. The following sections describe generalized methods applicable to the study of 3-hydroxypyridin-4-one derivatives.
The synthesis of 3-hydroxypyridin-4-ones can be achieved through various routes. A common method involves the reaction of a pyrone derivative (e.g., maltol) with a primary amine.[12]
Caption: General synthetic workflow for 3-hydroxypyridin-4-ones.
Protocol:
-
Dissolve the pyrone starting material in a suitable solvent (e.g., ethanol).
-
Add the primary amine to the solution.
-
Adjust the pH to be acidic.
-
Reflux the reaction mixture for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization from an appropriate solvent.
The iron-chelating capacity of a compound can be determined using a colorimetric assay. This method often involves a competitive reaction where the chelator competes with a colorimetric indicator (e.g., ferrozine or gallic acid) for binding to iron.[13][14][15]
Caption: Workflow for a competitive iron chelation assay.
Protocol:
-
Prepare stock solutions of the test compound, a ferric iron salt (e.g., FeCl₃), and a colorimetric indicator in a suitable buffer.
-
In a microplate or cuvette, add a defined volume of the test compound solution.
-
Add the ferric iron solution and incubate for a period to allow for chelation to occur.
-
Add the colorimetric indicator solution. The indicator will bind to any iron that has not been chelated by the test compound, resulting in a colored complex.
-
Measure the absorbance of the solution at the maximum wavelength (λmax) of the iron-indicator complex using a UV-Vis spectrophotometer.
-
A control reaction without the test compound is performed to determine the maximum absorbance.
-
The percentage of iron chelation is calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100
Conclusion and Future Directions
The available preliminary data suggests that this compound, as a member of the 3-hydroxypyridin-4-one class, is a potent iron (III) chelator. While this characteristic implies potential therapeutic applications in oncology and infectious diseases, a comprehensive understanding of its biological activity is currently limited by the lack of published research.
Future research should focus on:
-
In-depth Biological Evaluation: Conducting in vitro and in vivo studies to determine the anticancer and antimicrobial efficacy of this compound.
-
Mechanism of Action Studies: Elucidating the specific cellular pathways modulated by this compound beyond general iron chelation.
-
Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of the compound.
Such studies are essential to validate the therapeutic potential of this compound and to advance its development as a novel drug candidate.
References
- 1. oncotarget.org [oncotarget.org]
- 2. researchgate.net [researchgate.net]
- 3. Iron chelators in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation [redalyc.org]
- 14. zen-bio.com [zen-bio.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CP 375 In Vitro Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Following a comprehensive search of available scientific literature and databases, it has been determined that there is currently no specific, publicly available information detailing a compound uniquely identified as "CP 375." The search did not yield any data regarding its mechanism of action, in vitro applications, or established experimental protocols.
Consequently, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams as requested. The information necessary to generate these materials, such as the biological target of this compound, its effects on cellular processes, and its physicochemical properties, is not present in the accessible scientific domain.
Researchers, scientists, and drug development professionals seeking to use a compound designated as "this compound" are advised to consult any internal documentation or the direct source from which this compound was obtained. This documentation should provide the foundational information required for in vitro experimentation, including but not limited to:
-
Chemical structure and properties.
-
Proposed biological target(s) and mechanism of action.
-
Recommended cell lines or in vitro models for study.
-
Solubility and stability information for appropriate solvent selection and storage.
-
Preliminary data on effective concentration ranges.
-
Safety and handling precautions.
Without this fundamental information, the development of robust and reproducible in vitro assays is not feasible. We recommend that users of "this compound" initiate preliminary experiments to determine optimal working concentrations and to characterize its basic cellular effects. These initial studies could include:
-
Solubility testing: To determine the appropriate solvent (e.g., DMSO, ethanol, water) and the maximum stock concentration.
-
Cytotoxicity/Viability assays: Using a broad range of concentrations on relevant cell lines to determine the IC50 value.
-
Target engagement assays: If the molecular target is known, to confirm the compound's activity in a cell-free or cell-based assay.
Once preliminary data is generated, more specific and detailed protocols can be developed. We regret that we cannot provide more specific guidance at this time due to the lack of available information on "this compound."
Application Notes and Protocols for CP 375: A Novel PI3K/Akt Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro characterization of CP 375, a novel and potent small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the activity of PI3K, a family of lipid kinases. This inhibition prevents the phosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2) at the plasma membrane. The subsequent reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The deactivation of Akt results in the modulation of numerous downstream targets involved in cell cycle progression and apoptosis, ultimately leading to reduced cell viability and induction of cell death in cancer cells with a constitutively active PI3K/Akt pathway.
In Vitro Efficacy and Potency
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a resazurin-based cell viability assay following a 72-hour incubation period with the compound.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 |
| A549 | Lung Cancer | 1.2 |
| U-87 MG | Glioblastoma | 0.8 |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, U-87 MG)
-
Base Media: Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Line Initiation: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium (DMEM/EMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifugation: Centrifuge the cells at 200 x g for 5 minutes and discard the supernatant.
-
Resuspension and Plating: Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable sub-cultivation ratio (e.g., 1:3 to 1:6).
Cell Viability Assay (Resazurin Assay)
Materials:
-
96-well plates
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Compound Treatment: Replace the medium with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Resazurin Addition: Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence (560 nm excitation / 590 nm emission) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis of Akt Phosphorylation
Materials:
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE and Western Blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-Akt (pan), rabbit anti-phospho-Akt (Ser473), rabbit anti-GAPDH
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Signaling pathway of this compound targeting the PI3K/Akt cascade.
Caption: Experimental workflow for the cell viability (Resazurin) assay.
Unraveling "CP 375" in Cancer Research: An Analysis of Available Data
Initial investigations into "CP 375" within the sphere of cancer research reveal a notable ambiguity in its designation. The term does not correspond to a single, well-defined therapeutic agent with a substantial body of public research. Instead, "this compound" appears in various contexts, ranging from a potential, yet poorly characterized, synthetic compound to a patient cohort identifier in clinical trials and a dosage for a standard chemotherapy drug.
This report synthesizes the available information, clarifying the different interpretations of "this compound" and highlighting the current limitations in providing detailed application notes and protocols for a specific molecule under this name.
This compound: A Potential Anticancer Compound
A synthetic compound referred to as "this compound" has been noted for its potential biological activities, including antimicrobial and anticancer properties.[1] However, the available information is preliminary and lacks the detailed experimental data necessary for comprehensive application notes.
Key Observations:
-
Anticancer Activity: Some investigations suggest that this compound may inhibit the growth of cancer cells.[1]
-
Mechanism of Action: The precise mechanism of action and therapeutic efficacy of this compound in cancer are yet to be fully elucidated, with sources stating the need for further studies.[1]
-
Data Unavailability: At present, there is a lack of publicly available quantitative data, such as IC50 values against specific cancer cell lines, in vivo tumor growth inhibition data, or detailed signaling pathway analysis.
Due to the nascent stage of research on this specific compound, detailed experimental protocols and in-depth application notes cannot be formulated at this time.
This compound as an Iron Chelating Agent
Several chemical suppliers list "this compound" as a Fe3+ chelating agent.[2][3][4][5][6] Iron is an essential nutrient for cell proliferation, and its deprivation through chelation is a therapeutic strategy explored in cancer treatment.
Potential Relevance to Cancer Research:
Iron chelators can inhibit cancer cell growth by depleting the intracellular iron pool, which is crucial for the function of enzymes involved in DNA synthesis and repair. While this presents a plausible mechanism for anticancer activity, there are no specific studies available in the public domain that detail the use and efficacy of "this compound" as an iron chelator in cancer models.
"this compound" in the Context of Clinical Trials and Chemotherapy Dosing
A frequent appearance of "this compound" is in the context of clinical trials for ovarian cancer, specifically the VELIA trial. In this setting, "CP" refers to the chemotherapy regimen of C arboplatin and P aclitaxel, and "375" denotes the number of patients in that treatment arm.[7][8][9][10][11]
Additionally, the number "375" is a common dosage for Carboplatin , administered at 375 mg/m².[12][13] Carboplatin is a widely used platinum-based chemotherapy drug.
Mechanism of Action of Carboplatin:
Carboplatin exerts its anticancer effects by binding to DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Illustrative Signaling Pathway for Platinum-Based Drugs
The following diagram illustrates the general mechanism of action for platinum-based drugs like Carboplatin.
Caption: General mechanism of Carboplatin action in a cancer cell.
Standard Protocol for Carboplatin Administration (Illustrative)
The following is a generalized protocol for the intravenous administration of Carboplatin and should not be used for clinical practice without consulting official guidelines.
Objective: To administer Carboplatin as part of a chemotherapy regimen.
Materials:
-
Carboplatin for injection, USP
-
5% Dextrose in Water (D5W)
-
Sterile IV infusion bags and tubing
-
Personal Protective Equipment (PPE)
Procedure:
-
Dosage Calculation: The dose of Carboplatin is calculated based on the patient's body surface area (BSA) or by using the Calvert formula to target a specific area under the curve (AUC). A common dose is 300-375 mg/m².[12][13]
-
Reconstitution and Dilution: Reconstitute the lyophilized Carboplatin powder with sterile water for injection, D5W, or 0.9% Sodium Chloride. Further dilute the reconstituted solution in D5W to a final concentration of 0.5-2 mg/mL.
-
Administration: Administer the diluted Carboplatin solution by intravenous infusion over 15 to 60 minutes.
-
Monitoring: Monitor the patient for any signs of infusion reactions, including anaphylaxis. Regular monitoring of complete blood counts is essential due to the myelosuppressive effects of Carboplatin.
Conclusion
The term "this compound" in cancer research is multifaceted and does not point to a single, well-documented therapeutic agent. While a synthetic compound with this name may exist, it is in the very early stages of investigation, and detailed information is not publicly available. More commonly, "this compound" is a misinterpretation of patient numbers in clinical trials for the Carboplatin/Paclitaxel regimen or a reference to the dosage of Carboplatin.
For researchers, scientists, and drug development professionals, it is crucial to be aware of this ambiguity. When encountering the term "this compound," careful consideration of the context is necessary to determine its intended meaning. Further inquiries in the context of a specific study or publication may be required to ascertain the precise identity of "this compound." Until more definitive research on a specific "this compound" compound is published, creating detailed application notes and protocols is not feasible.
References
- 1. Buy this compound [smolecule.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. Carboplatin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. drugs.com [drugs.com]
Unable to Retrieve Information on "CP 375" as an Antimicrobial Agent
Following a comprehensive search of publicly available scientific and medical databases, no specific information could be found for an antimicrobial agent designated as "CP 375."
The search yielded references to unrelated subjects, including:
-
A drug entry listed as "CP-375" with no available data on its clinical use, mechanism, or trials.
-
"Cu 375," which is a copper-releasing intrauterine contraceptive device.
-
Other compounds with "CP" prefixes, such as the macrolide CP-163505 and the fluoroquinolone CP-99433, which are distinct antimicrobial agents.
-
The use of "CP" as an abbreviation for "Cold Plasma," a technology with antimicrobial applications.
The designation "this compound" may represent an internal compound code not yet disclosed in public literature, a newly developed agent pending publication, or a potential typographical error.
Without foundational data—such as the compound's chemical class, mechanism of action, or target pathogens—it is not possible to generate the requested detailed Application Notes and Protocols. The core requirements, including data tables, experimental methodologies, and signaling pathway diagrams, are contingent on the availability of this primary research information.
To proceed with this request, please provide additional details that could help identify the compound, such as:
-
The chemical structure or class of the agent.
-
The source of the "this compound" designation (e.g., a research institution, company, or specific publication).
-
Any known microbial targets or therapeutic areas of interest.
Upon receiving more specific information, a new search can be initiated to fulfill the request.
Identifier "CP 375" in Organic Synthesis: Not a Publicly Documented Compound
Initial investigations to generate detailed application notes and protocols for a compound designated "CP 375" in the context of organic synthesis have concluded that "this compound" does not correspond to a publicly known or documented chemical entity used for this purpose.
Extensive searches for "this compound" as a catalyst, reagent, or intermediate in organic or pharmaceutical synthesis have not yielded any specific, publicly available chemical information. The designation appears in unrelated contexts, such as a product code for a polymer (XT® POLYMER 375) and a discontinued entry in a chemical database (Molport-012-375-569), neither of which are described as reagents or catalysts for organic synthesis.[1][2] A drug entry for "CP-375" also exists but contains no specific details about its chemical nature or use in synthesis.[3]
It is highly probable that "this compound" is an internal, proprietary code used by a specific research group or chemical company, and therefore, information regarding its chemical structure, properties, and applications is not in the public domain.
Without the chemical identity and established use of "this compound," it is not possible to provide the detailed, accurate, and verifiable application notes and protocols as requested.
Template: Application Notes and Protocols for a Hypothetical Catalyst "Catalyst-X"
To illustrate the requested format and content, the following section provides a template for application notes and protocols for a hypothetical organic synthesis catalyst, "Catalyst-X."
Application Notes: Catalyst-X in Cross-Coupling Reactions
Introduction:
Catalyst-X is a highly efficient palladium-based catalyst for Suzuki-Miyaura cross-coupling reactions. Its unique ligand architecture provides high turnover numbers (TON) and turnover frequencies (TOF) for the coupling of a wide range of aryl and heteroaryl halides with boronic acids. These notes provide an overview of its applications, performance data, and recommended experimental procedures.
Key Features:
-
High activity for challenging couplings involving sterically hindered substrates.
-
Low catalyst loadings are required, reducing costs and simplifying product purification.
-
Broad functional group tolerance.
-
Air and moisture-stable, allowing for ease of handling.
Quantitative Data Summary
The following table summarizes the performance of Catalyst-X in the coupling of various substrates under optimized conditions.
| Entry | Aryl Halide | Boronic Acid | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Toluene | K₃PO₄ | 100 | 2 | 98 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Dioxane | Cs₂CO₃ | 110 | 4 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Thiophene-2-boronic acid | THF | K₂CO₃ | 80 | 3 | 92 |
| 4 | 4-Iodoanisole | Naphthalene-1-boronic acid | DMF | Na₂CO₃ (aq) | 90 | 2.5 | 97 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using Catalyst-X
This protocol describes a typical experimental setup for a Suzuki-Miyaura cross-coupling reaction using Catalyst-X.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Catalyst-X (0.01 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), and Catalyst-X (0.0001 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Standard workflow for a typical organic synthesis experiment.
References
Application Notes and Protocols for Deferiprone (L1) in Iron Chelation Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron overload, a consequence of congenital disorders like β-thalassemia or frequent blood transfusions, can lead to significant morbidity and mortality due to iron-induced organ damage.[1][2] Iron chelation therapy is a crucial intervention to mitigate this iron burden.[3][4] Deferiprone (also known as L1) is an orally active iron chelator that has been in clinical use for decades and serves as a valuable tool in the management of transfusional iron overload, particularly in patients for whom standard therapies are inadequate.[5][6] These application notes provide an overview of Deferiprone, its mechanism of action, and protocols for its use in a research setting.
Mechanism of Action
Deferiprone is a bidentate chelator that binds to iron in a 3:1 ratio (three molecules of Deferiprone to one iron ion). Due to its low molecular weight and lipophilic nature, Deferiprone can penetrate cell membranes and chelate intracellular iron, including mitochondrial iron.[7] This is a key advantage, as it allows for the removal of iron from critical cellular compartments. The Deferiprone-iron complex is then excreted primarily through the urine.[8]
The primary goal of iron chelation therapy is to reduce the levels of non-transferrin bound iron (NTBI) and the labile iron pool (LIP) within cells.[3][9] These forms of iron are redox-active and contribute to the generation of reactive oxygen species (ROS), leading to cellular damage. By binding with free iron, Deferiprone mitigates this toxicity.
Signaling Pathway of Iron Homeostasis and Intervention by Deferiprone
Iron homeostasis is tightly regulated by the hormone hepcidin, which controls the absorption and distribution of iron.[10][11] In conditions of iron overload, hepcidin expression is expected to be high to limit further iron absorption. However, in certain anemias with ineffective erythropoiesis, hepcidin levels can be inappropriately low. Iron chelators like Deferiprone act downstream of these regulatory pathways by directly removing excess iron from the body.
Caption: Cellular iron regulation and the intervention point of Deferiprone.
Quantitative Data on Deferiprone Efficacy
The efficacy of Deferiprone is typically assessed by its ability to reduce serum ferritin levels and liver iron concentration (LIC). The following table summarizes key quantitative data from clinical studies.
| Parameter | Deferiprone Monotherapy | Deferiprone in Combination with Deferoxamine | Reference |
| Recommended Daily Dose | 75-100 mg/kg, divided into 3 doses | Deferiprone: 75-100 mg/kg/day; Deferoxamine: 40-60 mg/kg, 3-7 days/week | [5][12] |
| Primary Route of Iron Excretion | Urine | Urine and Feces | [8][13] |
| Effect on Serum Ferritin | Reduction observed, but may be less pronounced than with Deferoxamine alone | Significant reduction in serum ferritin levels | [6] |
| Effect on Liver Iron Concentration (LIC) | Effective in reducing LIC | More rapid reduction in LIC compared to monotherapy | [6] |
| Effect on Cardiac Iron | Shows good penetration into cardiac tissue and can improve cardiac function | Enhanced removal of cardiac iron | [6][7] |
| Common Adverse Effects | Agranulocytosis (low white blood cell count), arthropathy, gastrointestinal disturbances | Similar to monotherapy, requires careful monitoring | [5][6] |
Experimental Protocols
In Vitro Assessment of Iron Chelation
Objective: To determine the iron-binding capacity and efficacy of Deferiprone in a cell-free system and in cell culture.
1. Spectrophotometric Determination of Iron (III) Chelation:
-
Principle: The formation of the Deferiprone-iron complex can be monitored by changes in absorbance.
-
Materials: Deferiprone, FeCl₃ solution, appropriate buffer (e.g., HEPES or Tris-HCl, pH 7.4), spectrophotometer.
-
Protocol:
-
Prepare a stock solution of Deferiprone in a suitable solvent (e.g., water or DMSO).
-
Prepare a fresh stock solution of FeCl₃.
-
In a cuvette, add a known concentration of FeCl₃ in the buffer.
-
Measure the initial absorbance at a specific wavelength (determined by a spectral scan of the iron solution).
-
Add increasing concentrations of Deferiprone to the cuvette.
-
Incubate for a set period (e.g., 30 minutes) at room temperature.
-
Measure the change in absorbance at the wavelength corresponding to the Deferiprone-iron complex formation.
-
Calculate the stoichiometry and binding affinity from the titration curve.
-
2. Assessment of Intracellular Iron Chelation in Cell Culture:
-
Principle: Utilize a fluorescent probe that is quenched by intracellular labile iron. Chelation of this iron by Deferiprone will result in an increase in fluorescence.
-
Materials: Human hepatoma cell line (e.g., HepG2) or cardiomyocytes, cell culture medium, iron source (e.g., ferric ammonium citrate), Calcein-AM (fluorescent probe), Deferiprone, fluorescence microscope or plate reader.
-
Protocol:
-
Culture cells to 70-80% confluency in a 96-well plate or on glass coverslips.
-
Induce iron overload by incubating the cells with an iron source for 24 hours.
-
Wash the cells with a balanced salt solution.
-
Load the cells with Calcein-AM according to the manufacturer's instructions.
-
Measure the baseline fluorescence.
-
Treat the cells with varying concentrations of Deferiprone.
-
Monitor the increase in fluorescence over time using a fluorescence microscope or plate reader.
-
Calculate the rate and extent of intracellular iron chelation.
-
Caption: Workflow for in vitro assessment of Deferiprone's iron chelation activity.
In Vivo Efficacy Studies in Animal Models
Objective: To evaluate the efficacy and safety of Deferiprone in an iron-overloaded animal model.
-
Animal Model: Iron-overloaded rats or mice (e.g., induced by iron-dextran injections or a high-iron diet).
-
Treatment Groups:
-
Group 1: Control (no iron overload, vehicle treatment).
-
Group 2: Iron overload + vehicle.
-
Group 3: Iron overload + Deferiprone (therapeutic dose).
-
Group 4 (Optional): Iron overload + Positive control (e.g., Deferoxamine).
-
-
Protocol:
-
Induce iron overload in the animals over a period of several weeks.
-
Confirm iron overload by measuring serum ferritin and transferrin saturation.
-
Administer Deferiprone orally (e.g., via gavage) daily for a specified duration (e.g., 4-8 weeks).
-
Monitor animal health, body weight, and complete blood counts (especially neutrophil counts) regularly.
-
At the end of the study, collect blood samples for serum ferritin and liver function tests.
-
Harvest organs (liver, heart, spleen) for determination of iron concentration (e.g., by atomic absorption spectroscopy or colorimetric assays).
-
Perform histological analysis of tissues to assess iron deposition (e.g., using Perls' Prussian blue stain) and signs of tissue damage.
-
Caption: Workflow for in vivo efficacy studies of Deferiprone.
Safety and Monitoring
The most significant adverse effect of Deferiprone is agranulocytosis, a severe reduction in neutrophils.[5] Therefore, regular monitoring of the absolute neutrophil count is mandatory during treatment. Other potential side effects include arthralgia and gastrointestinal symptoms.[6] In a research setting, it is crucial to establish a comprehensive monitoring plan for all in vivo studies.
Conclusion
Deferiprone is an important oral iron chelator with a distinct mechanism of action that allows for the removal of intracellular iron. The protocols outlined in these application notes provide a framework for the in vitro and in vivo evaluation of Deferiprone and other novel iron chelating agents. Careful experimental design and rigorous monitoring are essential for obtaining reliable and reproducible data in the field of iron chelation therapy research.
References
- 1. Iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron Chelation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on iron chelation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic and natural iron chelators: therapeutic potential and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Objectives and mechanism of iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term trial with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one (L1). I. Iron chelation and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iron metabolism and iron disorders revisited in the hepcidin era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Chelation protocols for the elimination and prevention of iron overload in thalassaemia. | Semantic Scholar [semanticscholar.org]
- 13. Therapeutic mechanism of combined oral chelation therapy to maximize efficacy of iron removal in transfusion-dependent thalassemia major - a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo studies using CP 375 model organisms
I am unable to locate any publicly available scientific literature or data regarding a compound specifically designated as "CP 375" in the context of in vivo studies with model organisms. My comprehensive search did not yield information on its mechanism of action, experimental protocols, or any associated quantitative data.
It is possible that "this compound" is an internal development code, a new or emerging compound not yet described in published research, or a misidentification.
To proceed with your request for detailed Application Notes and Protocols, please verify the compound's name and provide any additional identifying information you may have, such as:
-
Full chemical name or IUPAC name
-
Alternative names or synonyms
-
CAS number
-
The therapeutic area or biological target of interest
-
Any preliminary study or publication references
Once more specific information is available, I will be able to conduct a targeted search and generate the detailed content you have requested.
Application Notes and Protocols for XT® POLYMER 375
Audience: Researchers, scientists, and drug development professionals.
Introduction:
XT® POLYMER 375 is an impact-modified acrylic-based multipolymer compound known for its excellent chemical resistance, good impact strength, and superior thermoformability.[1] It is a widely used material in the medical and pharmaceutical industries due to its resistance to EtO (ethylene oxide), gamma, and E-beam sterilization methods, as well as its resistance to PVC plasticizers.[1] These properties make it a suitable candidate for a variety of applications, including medical devices, pharmaceutical packaging, and laboratory equipment.[2][3] This document provides detailed application notes, experimental protocols, and key material data for researchers and professionals working with XT® POLYMER 375.
Material Properties
The following tables summarize the key physical, mechanical, thermal, and optical properties of XT® POLYMER 375. This data is essential for designing experiments and fabricating devices.
Table 1: Physical and Mechanical Properties of XT® POLYMER 375
| Property | Test Method | Value |
| Specific Gravity | ASTM D792 | 1.11 g/cc |
| Water Absorption | ASTM D570 | ≤ 0.30 % |
| Linear Mold Shrinkage | ASTM D951 | 0.0040 - 0.0070 cm/cm |
| Hardness, Rockwell M | ASTM D785 | 45 |
| Tensile Strength at Break | ASTM D638 | 48.3 MPa |
| Elongation at Break | ASTM D638 | 28 % |
| Tensile Modulus | ASTM D638 | 2.55 GPa |
| Flexural Strength | ASTM D790 | 75.8 MPa |
| Flexural Modulus | ASTM D790 | 2.41 GPa |
| Izod Impact, Notched | ASTM D256 | 1.07 J/cm |
| Data sourced from myChem.[1] |
Table 2: Thermal and Optical Properties of XT® POLYMER 375
| Property | Test Method | Value |
| Vicat Softening Point | ASTM D1525 | 93 °C |
| Light Transmission | ASTM D1003 | 90 % |
| Haze | ASTM D1003 | 2.5 % |
| Melt Flow Rate (230°C/5.0 kg) | ASTM D1238 | 2.6 g/10 min |
| Data sourced from CYROLITE® and myChem.[1][2] |
Applications in Research and Drug Development
XT® POLYMER 375's unique combination of properties makes it suitable for a range of applications in research and development.
-
Medical Devices: The material's biocompatibility (meeting USP Class VI and ISO 10993-1 requirements for the colorless grade) and sterilizability make it ideal for IV accessories, blood handling devices, respiratory and ventilation equipment, and medical filter housings.[2][4]
-
Pharmaceutical Packaging: Its excellent chemical resistance and clarity are advantageous for rigid packaging for pharmaceuticals, ensuring drug stability and integrity.[2][3]
-
Laboratory Equipment: The polymer can be used to fabricate custom lab-on-a-chip devices, microfluidic components, and housings for diagnostic instruments due to its good moldability and optical properties.
Experimental Protocols
Protocol 1: Fabrication of a Microfluidic Device via Injection Molding
This protocol outlines the general steps for fabricating a microfluidic device using XT® POLYMER 375 with injection molding.
Materials:
-
XT® POLYMER 375 pellets
-
Injection molding machine with a general-purpose screw
-
Mold with desired microfluidic channel design
-
Personal Protective Equipment (PPE)
Methodology:
-
Mold Preparation: Ensure the mold is clean and free of any contaminants. For microfluidic applications, a high-precision mold is required.
-
Drying: While not always necessary, drying the XT® POLYMER 375 pellets for 2-4 hours at 70-80°C can prevent surface defects in the final product.
-
Machine Setup:
-
Set the barrel temperatures to a profile suitable for XT® POLYMER 375, typically ranging from 204°C to 246°C.[1]
-
Set the mold temperature between 40°C and 70°C.
-
Use a moderate injection speed and a holding pressure sufficient to fill the micro-features of the mold.
-
-
Injection Molding:
-
Feed the XT® POLYMER 375 pellets into the hopper.
-
Initiate the injection molding cycle. The polymer will be melted, injected into the mold, and then cooled to form the final part.
-
-
Part Ejection and Inspection:
-
Once the cooling cycle is complete, the molded microfluidic device is ejected from the mold.
-
Inspect the device for any defects, such as incomplete filling of channels, flash, or warping.
-
Diagram: Injection Molding Workflow for Microfluidic Device Fabrication
Caption: Workflow for fabricating a microfluidic device.
Protocol 2: Sterilization Compatibility Testing
This protocol describes a method to assess the impact of common sterilization techniques on the properties of XT® POLYMER 375.
Materials:
-
Samples of XT® POLYMER 375 (e.g., molded test coupons)
-
Ethylene Oxide (EtO) sterilizer
-
Gamma irradiator
-
E-beam source
-
Spectrophotometer (for optical properties)
-
Tensile testing machine (for mechanical properties)
Methodology:
-
Baseline Characterization:
-
Measure the light transmission and haze of a set of control samples using a spectrophotometer.
-
Measure the tensile strength and elongation at break of another set of control samples using a tensile testing machine.
-
-
Sterilization Exposure:
-
Divide the remaining samples into three groups.
-
Group A (EtO): Expose the samples to a standard EtO sterilization cycle.
-
Group B (Gamma): Expose the samples to a typical dose of gamma irradiation (e.g., 25-40 kGy).
-
Group C (E-beam): Expose the samples to a standard dose of E-beam radiation.
-
-
Post-Sterilization Analysis:
-
After each sterilization method, repeat the optical and mechanical property measurements performed in the baseline characterization.
-
-
Data Comparison:
-
Compare the post-sterilization data with the baseline data to determine any changes in material properties. XT® POLYMER 375 is known to be resistant to these sterilization methods.[1]
-
Diagram: Sterilization Compatibility Testing Workflow
Caption: Workflow for sterilization compatibility testing.
Signaling Pathways and Material Interaction
While XT® POLYMER 375 is an inert polymer, in drug delivery and medical device applications, understanding its surface interactions with biological systems is crucial. The following diagram illustrates a hypothetical logical relationship for assessing biocompatibility.
Diagram: Logical Relationship for Biocompatibility Assessment
Caption: Logical flow for biocompatibility assessment.
Disclaimer: The experimental protocols provided are for informational purposes and should be adapted to specific research needs and safety guidelines. All listed technical data are typical values and do not constitute a materials specification.[2]
References
Application Notes and Protocols: CP 375 Assay Development and Design
A definitive biological molecule or drug candidate designated "CP 375" for which detailed assay development and design protocols can be provided is not readily identifiable in publicly available scientific literature and databases.
Initial searches for "this compound" yield a range of products and designations unrelated to pharmaceutical or biological research. These include industrial equipment such as the Chicago Pneumatic Mobile Diesel Compressor CPS 375, the Multigraf CP-375 Duo Touchline finishing system, and the CP CONSOLIDATED PNEUMATIC 375-RS heavy-duty pneumatic impact wrench.[1][2][3][4][5]
While some drug and chemical databases contain entries for "CP-375," they lack substantive information regarding its biological target, mechanism of action, or any associated experimental data, rendering the creation of detailed application notes and protocols impossible.[6][7] For instance, one entry indicates that a "CP-375" was initially under development by Apotex, Inc. for indications related to congenital, hemic, and lymphatic diseases, potentially as an iron chelating agent, but provides no further details on its biological activity or associated assays.[6]
Separately, the designation "miR-375" refers to microRNA-375, a well-characterized small non-coding RNA molecule involved in various cellular processes.[8][9][10][11] There is extensive research on miR-375, particularly its role in cancer, where it has been identified as a potential therapeutic target.[8][9][10] For example, in the context of castration-resistant prostate cancer, miR-375 has been shown to modulate the PTPN4/STAT3 signaling axis.[8][9][10] However, "miR-375" is distinct from a small molecule or drug that would be designated "this compound."
Without a clear identification of "this compound" as a specific bioactive compound and its associated biological target, the development of relevant and accurate application notes, experimental protocols, and signaling pathway diagrams is not feasible.
To proceed, it is essential to clarify the specific identity of the "this compound" of interest, including its chemical structure, biological target, and any existing preliminary data on its mechanism of action. Once this information is available, a comprehensive set of application notes and protocols for assay development and design can be generated.
References
- 1. ashair.co.nz [ashair.co.nz]
- 2. Multigraf CP-375 Duo Touchline [smartech-aust.com]
- 3. discount-equipment.com [discount-equipment.com]
- 4. Touchline CP375 DUO • Multigraf AG [multigraf.ch]
- 5. CP CONSOLIDATED PNEUMATIC 375-RS HEAVY DUTY PNEUMATIC IMPACT WRENCH 1-1/2" #2 | eBay [ebay.com]
- 6. CP-375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. MicroRNA-375 is a therapeutic target for castration-resistant prostate cancer through the PTPN4/STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MicroRNA-375 is a therapeutic target for castration-resistant prostate cancer through the PTPN4/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. platform.opentargets.org [platform.opentargets.org]
Application Notes and Protocols for the Safe Handling and Storage of CP 375 Powder
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the chemical class of 3-hydroxypyridin-4-one (HPO) iron chelators, to which CP 375 belongs. As specific safety and toxicological data for this compound, a drug candidate initially developed by Apotex, Inc., are not publicly available, these guidelines are derived from information on closely related and well-characterized HPO compounds.[1] It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any experimental work.
Introduction
This compound is a member of the 3-hydroxypyridin-4-one (HPO) class of compounds, which are recognized for their potent and selective iron-chelating properties. HPOs are bidentate ligands that form stable complexes with ferric iron (Fe³⁺), typically in a 3:1 ligand-to-iron stoichiometry. This action effectively sequesters excess iron, a critical function in the treatment of iron overload disorders. These notes provide essential information for the safe handling, storage, and experimental use of this compound powder in a laboratory setting.
Safe Handling and Personal Protective Equipment (PPE)
As a powdered chemical with potential biological activity, appropriate safety measures must be observed to minimize exposure and risk.
2.1. Engineering Controls
-
Ventilation: Handle this compound powder exclusively in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.
-
Containment: Use of a powder containment hood or glove box is recommended for procedures involving the handling of significant quantities of the powder.
2.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against dust particles.
-
Hand Protection: Use nitrile or latex gloves to prevent skin contact. Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat or disposable gown should be worn to protect clothing and skin.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.
2.3. General Hygiene Practices
-
Avoid creating dust when handling the powder.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the powder, even if gloves were worn.
-
Remove contaminated clothing immediately and wash before reuse.
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound powder.
| Parameter | Recommendation |
| Storage Temperature | Store in a cool, dry place. Refer to the supplier's instructions for specific temperature ranges. Generally, storage at 2-8°C is recommended for long-term stability. |
| Light Sensitivity | Protect from light. Store in an opaque or amber-colored container. |
| Moisture Sensitivity | Keep the container tightly sealed to prevent moisture absorption, as HPO compounds can be hygroscopic. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. |
Spill and Waste Disposal
4.1. Spill Cleanup
-
Small Spills: Gently sweep up the spilled powder, avoiding dust generation. Place the collected material in a sealed container for disposal. Clean the spill area with a damp cloth.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with a damp absorbent material to prevent dust formation. Collect the material into a labeled container for disposal.
4.2. Waste Disposal
-
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Mechanism of Action: Iron Chelation
This compound, as a 3-hydroxypyridin-4-one, acts as an iron chelator. The primary mechanism involves the binding of ferric iron (Fe³⁺) to form a stable, non-toxic complex that can be excreted from the body. This reduces the concentration of the labile iron pool (LIP) within cells, thereby mitigating iron-induced oxidative stress and cellular damage.
References
Information Not Available for "CP 375"
Detailed application notes and protocols for the reconstitution and use of "CP 375" cannot be provided as this compound could not be identified in the public domain.
Extensive searches for a chemical compound or reagent specifically designated as "this compound" have not yielded any relevant scientific information. The identifier "this compound" appears in various contexts unrelated to a lyophilized product for research, including industrial equipment and product codes. It is highly probable that "this compound" is an internal designation for a proprietary compound within a specific company or research institution and is not a publicly recognized name.
Without a definitive identification of the molecule, crucial information required for creating accurate and reliable application notes and protocols is unavailable. This includes:
-
Chemical and Physical Properties: Solubility, stability, and storage conditions are unknown.
-
Mechanism of Action: The biological target and signaling pathways affected by this compound are not documented publicly.
-
Experimental Protocols: There are no established methods for its use in scientific assays.
-
Quantitative Data: No data on potency, efficacy, or optimal concentration is available.
To enable the creation of the requested content, please provide more specific information about "this compound," such as:
-
Chemical Name or IUPAC Name
-
CAS Number
-
Supplier and Product Number
-
Any associated research articles or publications
Once the compound is clearly identified, it will be possible to gather the necessary information to generate the detailed application notes, protocols, data tables, and diagrams as originally requested.
Application Notes and Protocols for the Delivery of 3-Hydroxypyridin-4-one (HPO) Iron Chelators in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the delivery methods for 3-hydroxypyridin-4-one (HPO) iron chelators, a class of orally active compounds investigated for the treatment of iron overload conditions. While a specific compound designated "CP 375" is not widely documented in peer-reviewed literature, this document focuses on the well-established principles and protocols for delivering HPO iron chelators, such as Deferiprone (CP20/L1) and other analogues, in preclinical animal models.
Introduction to 3-Hydroxypyridin-4-one Iron Chelators
3-Hydroxypyridin-4-ones (HPOs) are a class of small-molecule, bidentate ligands that exhibit a high and specific affinity for ferric iron (Fe³⁺). Their ability to be administered orally makes them an attractive alternative to parenteral iron chelators like deferoxamine.[1][2] HPOs function by forming stable complexes with iron, which can then be excreted from the body, primarily through the urine and bile. This mechanism is crucial for managing iron overload resulting from conditions like β-thalassemia and hemochromatosis.[2] Research in this area also explores the potential of HPOs in other indications where iron dysregulation is implicated.[3]
Data Presentation: Efficacy of HPO Iron Chelators in Animal Models
The following tables summarize quantitative data from studies evaluating the efficacy of various HPO iron chelators in promoting iron excretion in rodent models.
Table 1: Effect of Orally Administered HPO Iron Chelators on Biliary Iron Excretion in Rats [4]
| Compound | Animal Model | Dose | Route of Administration | Fold Increase in Cumulative ⁵⁵Fe Recovery in Bile (vs. Control) |
| CP102 | Normal Rats | Single Dose | Intragastric | 5.2 |
| Iron-Overloaded Rats | Single Dose | Intragastric | 28.6 | |
| CP117 (Prodrug of CP102) | Normal Rats | Single Dose | Intragastric | 7.9 |
| Iron-Overloaded Rats | Single Dose | Intragastric | 48.6 | |
| CP41 | Normal Rats | Single Dose | Intragastric | 11.5 |
| Iron-Overloaded Rats | Single Dose | Intragastric | 72.6 | |
| CP165 (Prodrug of CP41) | Normal Rats | Single Dose | Intragastric | 9.2 |
| Iron-Overloaded Rats | Single Dose | Intragastric | 32.0 |
Table 2: Effect of N-Substituted 3-Hydroxypyrid-4-one Chelators on ⁵⁹Fe Excretion in Iron-Overloaded Mice [5]
| Compound | R Group | Route of Administration | Relative Efficacy | Notes |
| CP20 (Deferiprone) | Methyl | Intraperitoneal & Oral | Baseline | - |
| CP21 | Ethyl | Intraperitoneal & Oral | Significantly > CP20 | Promising for clinical application |
| CP22 | Propyl | Intraperitoneal & Oral | Significantly > CP20 | Promising for clinical application |
| CP23 | Isopropyl | Intraperitoneal | Significantly > CP20 | - |
| CP24 | Butyl | Intraperitoneal & Oral | Significantly > CP20 & CP23 (orally) | Toxic at higher doses |
| CP25 | Hexyl | Intraperitoneal | - | Toxic except at low doses |
Experimental Protocols
Detailed methodologies for the administration of HPO iron chelators in animal models are provided below. These protocols are based on established practices in preclinical research.
Oral Administration (Gavage)
Oral gavage is the most common method for delivering HPO iron chelators to assess their oral bioavailability and efficacy.
Materials:
-
HPO iron chelator compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1-3 mL)
-
Animal scale
Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the HPO iron chelator.
-
Suspend or dissolve the compound in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous. For some HPOs, a prodrug strategy using hydrophobic esters may be employed to enhance absorption.[6]
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct volume of the dosing solution to administer.
-
Gently restrain the animal. For rats and mice, manual restraint is often sufficient.
-
Measure the distance from the animal's oral cavity to the xiphoid process to ensure proper length of needle insertion.
-
Insert the gavage needle gently into the esophagus and advance it into the stomach.
-
Administer the dosing solution slowly and steadily.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Intraperitoneal (IP) Injection
IP injection is often used to bypass gastrointestinal absorption and assess the systemic efficacy of the chelator.
Materials:
-
HPO iron chelator compound
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes and needles (e.g., 25-27G)
-
Animal scale
Protocol:
-
Preparation of Injection Solution:
-
Dissolve the HPO iron chelator in the sterile vehicle to the desired concentration. Ensure the solution is sterile-filtered if necessary.
-
-
Animal Handling and Injection:
-
Weigh the animal to calculate the correct injection volume.
-
Restrain the animal to expose the abdomen.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn back, confirming correct needle placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualization of Mechanism and Workflow
Signaling Pathway: Mechanism of Action of HPO Iron Chelators
The primary mechanism of action of HPO iron chelators is the sequestration of excess iron from the body.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of HPO iron chelators in an animal model of iron overload.
Conclusion
The 3-hydroxypyridin-4-one class of iron chelators represents a significant advancement in the management of iron overload, primarily due to their oral bioavailability. The protocols and data presented here provide a foundational guide for researchers and drug development professionals working with these compounds in preclinical animal models. Careful consideration of the administration route, vehicle, and animal model is essential for obtaining robust and reproducible results. Future research may focus on novel HPO analogues and prodrug strategies to further enhance efficacy and safety profiles.
References
- 1. The Oral Iron Chelator Deferiprone Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron chelator research: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Activities of the Novel Multi-Target Iron-Chelators in Models of Alzheimer’s Disease, Amyotrophic Lateral Sclerosis and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel orally active iron chelators (3-hydroxypyridin-4-ones) enhance the biliary excretion of plasma non-transferrin-bound iron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo evaluation of hydroxypyridone iron chelators in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of CP 375 in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 375 is a novel, potent, and selective small molecule inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway. Dysregulation of this pathway is a key driver in the pathogenesis of various human cancers, making it a critical target for therapeutic intervention. These application notes provide a comprehensive guide to measuring the biological efficacy of this compound using established in vitro and in vivo assays. The protocols outlined below are designed to deliver robust and reproducible data for the evaluation of this compound's potency, selectivity, and anti-tumor activity.
Mechanism of Action
This compound exerts its biological effect by competitively binding to the ATP-binding pocket of the intracellular kinase domain of a specific Receptor Tyrosine Kinase. This inhibition prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The primary mechanism involves the disruption of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis in tumor cells with an overactive RTK signaling.
Caption: this compound inhibits RTK, blocking downstream MAPK and PI3K/AKT pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value |
| Kinase Activity | Recombinant RTK | IC50 | 15 nM |
| Cell Viability | NCI-H460 (Lung) | IC50 | 150 nM |
| Cell Viability | HT-29 (Colon) | IC50 | 220 nM |
| Cell Viability | MCF-7 (Breast) | IC50 | 310 nM |
| Apoptosis Assay | NCI-H460 (Lung) | % Apoptotic Cells (at 500 nM) | 65% |
Table 2: In Vivo Efficacy of this compound in NCI-H460 Xenograft Model
| Treatment Group | Dose Regimen | Tumor Growth Inhibition (TGI) | Change in Body Weight |
| Vehicle Control | 50 mg/kg, p.o., daily | 0% | +2% |
| This compound | 25 mg/kg, p.o., daily | 45% | -1% |
| This compound | 50 mg/kg, p.o., daily | 78% | -3% |
| This compound | 100 mg/kg, p.o., daily | 92% | -8% |
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Assay)
This protocol determines the 50% inhibitory concentration (IC50) of this compound against the target RTK. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction.[1]
Materials:
-
Recombinant RTK enzyme
-
This compound (serially diluted in DMSO)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase Reaction Buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer. The final DMSO concentration should be ≤1%.[2]
-
Reaction Setup:
-
Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of RTK enzyme diluted in Kinase Reaction Buffer to each well.
-
Include "No enzyme" and "No inhibitor" controls.[2]
-
-
Kinase Reaction Initiation: Add 5 µL of a 2X Substrate/ATP mix to each well to start the reaction.[2]
-
Incubation: Mix the plate and incubate for 60 minutes at 30°C.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[2]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues for Compound CP-375
Welcome to the technical support center for Compound CP-375. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Compound CP-375 and why is solubility a concern?
A1: Compound CP-375 is a novel synthetic molecule currently under investigation for its potential therapeutic effects. Like many small molecule drug candidates, it is a hydrophobic compound, which inherently limits its solubility in aqueous solutions. This can pose challenges for its use in biological assays and for achieving desired therapeutic concentrations in preclinical studies.
Q2: What is the recommended solvent for preparing a stock solution of Compound CP-375?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent.[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]
Q3: I'm having trouble dissolving Compound CP-375 in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving Compound CP-375 in DMSO, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down any compound aggregates.[3]
-
Gentle Warming: Warming the solution to 37°C can help increase the solubility.[1][3] However, avoid excessive heat to prevent potential compound degradation.[1]
-
Increase Solvent Volume: If the compound remains insoluble, incrementally increasing the volume of DMSO may be necessary to achieve complete dissolution.[3]
Q4: My Compound CP-375 precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[1][3] This occurs because the compound's solubility is significantly lower in aqueous solutions compared to DMSO.[3] Here are several strategies to prevent precipitation:
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% to 1%.[1][3]
-
Use of Surfactants or Co-solvents: The addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, or a co-solvent like polyethylene glycol (PEG) can help maintain the compound's solubility in aqueous solutions.[3]
-
pH Adjustment: The solubility of many compounds is pH-dependent. Experimenting with buffers at different pH values may enhance the solubility of Compound CP-375.[3]
-
Dropwise Addition with Vortexing: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing. This rapid mixing can help prevent localized high concentrations of the compound that can lead to precipitation.[3]
Q5: What are some potential formulation strategies for in vivo studies with Compound CP-375?
A5: For in vivo administration, especially via the oral route, improving the aqueous solubility of Compound CP-375 is crucial for bioavailability.[4][5] Several formulation strategies can be explored:
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its dissolution rate.[4]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can improve dissolution.[6]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption.
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drugs.[7]
Troubleshooting Guides
Guide 1: Preparing a Stable Working Solution for In Vitro Assays
This guide provides a systematic approach to preparing a stable, precipitation-free working solution of Compound CP-375 in an aqueous buffer for cell-based or biochemical assays.
Guide 2: General Strategies for Solubility Enhancement
This guide outlines various techniques that can be employed to improve the solubility of poorly water-soluble compounds like CP-375.
Quantitative Data
The following table summarizes the experimentally determined solubility of Compound CP-375 in various solvents and conditions.
| Solvent/System | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.001 |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | < 0.001 |
| 100% DMSO | 25 | > 50 |
| 100% Ethanol | 25 | 5.2 |
| PBS pH 7.4 + 0.5% Tween-80 | 25 | 0.025 |
| PBS pH 7.4 + 1% Pluronic F-68 | 25 | 0.031 |
| 10% PEG400 in Water | 25 | 0.15 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Compound CP-375 in DMSO
Materials:
-
Compound CP-375 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Accurately weigh the required amount of Compound CP-375 powder and transfer it to the sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the vial thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[3]
-
If necessary, gentle warming in a 37°C water bath can be applied to aid dissolution.[1][3]
-
Once the compound is completely dissolved, the stock solution is ready for use or storage.
-
For storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM stock solution of Compound CP-375 in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM Compound CP-375 stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock in the pre-warmed cell culture medium to achieve the desired final concentration.
-
It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.
-
During dilution, add the stock solution dropwise to the cell culture medium while gently vortexing to ensure rapid and uniform mixing.
-
Use the freshly prepared working solution immediately for your experiments.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization experiments to determine the most suitable conditions for their specific assays and experimental models.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
Technical Support Center: Optimizing Compound X Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Compound X" to optimize its concentration for cell viability experiments. Our goal is to help you navigate common challenges and achieve reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound X in cell culture?
A1: The optimal concentration of Compound X will be highly dependent on the specific cell line and the biological question being investigated. For initial screening, we recommend a broad dose-response experiment ranging from 10 nM to 100 µM.[1] A literature search for compounds with similar structures or mechanisms of action can also help in determining a more targeted starting range.
Q2: What is the best solvent to use for Compound X?
A2: The choice of solvent is critical for the solubility and stability of Compound X.[2] Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for use in cell culture due to its ability to dissolve a wide range of compounds.[3] However, it is important to note that DMSO can be toxic to cells at higher concentrations.[4] Always prepare a high-concentration stock solution of Compound X in an appropriate solvent and dilute it in culture medium to the final working concentration. The final concentration of the solvent in the culture medium should be kept low (typically ≤0.5%) and consistent across all experimental conditions, including vehicle controls.[1]
Q3: How long should I incubate the cells with Compound X?
A3: The incubation time is a crucial parameter that can significantly impact the observed effects of Compound X. For initial cytotoxicity screening, typical incubation periods are 24, 48, and 72 hours. The choice of incubation time should be based on the doubling time of your cell line and the expected mechanism of action of the compound. Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to assess impacts on cell proliferation and viability.
Q4: How can I be sure that the observed effects are due to Compound X and not off-target effects?
A4: To ensure the observed effects are specific to Compound X, it is important to include proper controls in your experiments. These include a vehicle control (cells treated with the same concentration of solvent used to dissolve Compound X) and, if possible, a negative control compound with a similar structure but known to be inactive. Additionally, performing downstream assays to confirm the mechanism of action, such as Western blotting for target proteins or pathway-specific reporter assays, can help validate the specificity of your results.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Question: I am observing significant differences in cell viability between my replicate wells treated with the same concentration of Compound X. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure your cell suspension is homogenous before and during seeding.[5] Mix the cell suspension thoroughly between pipetting.
-
Edge effects: Wells on the perimeter of a multi-well plate are prone to evaporation and temperature fluctuations.[6] To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media and do not use them for your experimental samples.[5]
-
Inaccurate pipetting: Calibrate your pipettes regularly to ensure accurate liquid handling.
-
Compound precipitation: Visually inspect your wells under a microscope after adding Compound X to ensure it has not precipitated out of solution.[2]
-
Issue 2: Unexpected increase in cell viability at high concentrations of Compound X.
-
Question: My dose-response curve shows an increase in cell viability at the highest concentrations of Compound X, which is unexpected. Why might this be happening?
-
Answer: This phenomenon, known as a hormetic effect, can be caused by:
-
Off-target effects: At high concentrations, some compounds can have off-target effects that may promote cell survival.[5]
-
Compound properties: The compound itself might interfere with the assay reagents. For example, a colored compound can interfere with colorimetric assays like MTT, or a fluorescent compound can interfere with fluorescence-based assays.[6] Run a control with Compound X in cell-free media to check for any intrinsic signal.
-
Cellular stress response: High concentrations of a compound can induce a stress response in cells that may lead to a temporary increase in metabolic activity, which can be misinterpreted as increased viability by some assays.
-
Issue 3: No significant effect of Compound X on cell viability is observed.
-
Question: I have treated my cells with a wide range of Compound X concentrations, but I don't see any significant change in cell viability. What should I do?
-
Answer: If you are not observing an effect, consider the following:
-
Concentration range: The effective concentration might be higher than the range you tested. Try a higher concentration range, but be mindful of solubility limits.
-
Incubation time: The compound may require a longer incubation time to exert its effects.[5]
-
Cell line resistance: The cell line you are using may be resistant to the effects of Compound X. Consider testing a different, potentially more sensitive, cell line.
-
Compound stability: Ensure that Compound X is stable in your culture medium for the duration of the experiment. The compound may degrade over time, leading to a loss of activity.
-
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Cell Preparation: Culture cells to approximately 80% confluency.
-
Cell Seeding: Trypsinize and count the cells. Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: At each time point, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cell number.
-
Data Analysis: Plot cell number versus time for each seeding density. The optimal seeding density is one that allows for logarithmic growth throughout the intended duration of your experiment.
Protocol 2: Dose-Response Experiment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 1000X stock solution of Compound X in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Compound Treatment: Add 1 µL of the diluted Compound X solutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the Compound X concentration and use non-linear regression to determine the IC50 value.
Quantitative Data Summary
| Cell Line | Compound X IC50 (µM) at 24h | Compound X IC50 (µM) at 48h | Compound X IC50 (µM) at 72h |
| Cell Line A | Enter Value | Enter Value | Enter Value |
| Cell Line B | Enter Value | Enter Value | Enter Value |
| Cell Line C | Enter Value | Enter Value | Enter Value |
Note: These are placeholder values and should be replaced with actual experimental data.
Visualizations
Caption: Experimental workflow for optimizing Compound X concentration.
Caption: Hypothetical signaling pathway inhibited by Compound X.
References
- 1. Borage: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Small molecule protein assembly modulators with pan-cancer therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Clobazam - Wikipedia [en.wikipedia.org]
- 5. Smart Information Delivery [sid.siemens.com]
- 6. Direct effects of the small molecule PD-L1 inhibitor BMS-202 on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting CP 375 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when using CP 375.
Frequently Asked Questions (FAQs)
1. My IC50 value for this compound is significantly higher than the reported range in the product datasheet. What could be the cause?
Several factors can contribute to a higher-than-expected IC50 value for this compound. The most common causes are related to the experimental setup and reagents.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure that the cell seeding density is consistent across all experiments. Overly confluent cells can exhibit reduced sensitivity to inhibitors.
-
Serum Concentration: The concentration of serum in your cell culture media can affect the potency of MEK inhibitors. Serum contains growth factors that can activate parallel signaling pathways, potentially masking the effect of this compound.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. The compound may degrade with repeated freeze-thaw cycles or if stored in solution for extended periods.
-
Assay Incubation Time: The incubation time for the viability assay can influence the IC50 value. A shorter incubation time may not be sufficient to observe the full effect of the compound.
Example Data: Effect of Serum Concentration on this compound IC50 in HT-29 Cells
| Serum Concentration | Average IC50 (nM) | Standard Deviation |
| 10% FBS | 15.8 | 2.1 |
| 5% FBS | 9.2 | 1.5 |
| 1% FBS | 3.5 | 0.8 |
| 0.1% FBS | 1.2 | 0.4 |
2. I am observing inconsistent levels of p-ERK inhibition with this compound treatment. How can I troubleshoot this?
Inconsistent inhibition of phosphorylated ERK (p-ERK) is a common issue. The following steps can help you identify the source of the variability.
Troubleshooting Steps:
-
Cell Lysis and Sample Preparation: Ensure that cell lysis is performed quickly and on ice to preserve protein phosphorylation states. Include phosphatase inhibitors in your lysis buffer.
-
Western Blotting Protocol: Optimize your Western blotting protocol, including antibody concentrations and incubation times. Ensure consistent loading between lanes by quantifying total protein concentration.
-
Time Course Experiment: Perform a time course experiment to determine the optimal time point for observing maximum p-ERK inhibition after this compound treatment.
Recommended Western Blot Protocol for p-ERK and Total ERK:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate.
3. Why am I seeing cell toxicity at concentrations of this compound that are not expected to be cytotoxic?
Off-target effects or issues with the experimental conditions can lead to unexpected cytotoxicity.
Troubleshooting Steps:
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%).
-
Compound Purity: If you suspect issues with the compound itself, consider obtaining a fresh batch or having the purity of your current stock analyzed.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to MEK inhibitors. It is important to establish a baseline cytotoxicity profile for each new cell line used.
Signaling Pathway and Experimental Workflows
Diagram of the MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK.
Troubleshooting Workflow for High IC50 Variability
Navigating "CP 375": A Technical Support Guide for Researchers
The term "CP 375" can be a source of confusion for researchers as it may refer to different biological and experimental entities. This guide aims to clarify the ambiguity and provide targeted technical support for the most common interpretations of this term in a research context: the Cu 375 intrauterine device and the A-375 melanoma cell line .
Clarification of "this compound"
Initial searches for "this compound" do not yield information on a specific molecular compound with that designation for which off-target effects in cellular models have been documented in publicly available literature. Instead, the term often leads to two distinct areas of biomedical research. Please select the topic relevant to your query:
-
Section 2: Cu 375 - Copper Intrauterine Device (IUD) : For researchers investigating the biological effects of copper-releasing IUDs on endometrial cells and the uterine environment.
-
Section 3: A-375 - Human Melanoma Cell Line : For scientists working with the A-375 cell line in cancer research, including drug screening and genetic studies.
Technical Support for Cu 375 (Copper Intrauterine Device)
The Cu 375, also known as MLCu375, is a copper-containing intrauterine device used for contraception. Its contraceptive effect is primarily mediated by the local action of copper ions on the endometrium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the Cu 375 IUD at a cellular level?
The contraceptive activity of the Cu 375 IUD is mainly due to a foreign body reaction in the uterine cavity, which is enhanced by the presence of copper.[1] Copper atoms oxidize and are distributed in the cervical mucus and endometrium, leading to a variety of cellular and biochemical changes that are hostile to sperm and prevent implantation.
Q2: What are the known biological effects of copper released from the Cu 375 IUD on endometrial cells?
Studies have shown that long-term use of high-load copper IUDs, such as the MLCu375, leads to a decrease in both estrogen and progesterone receptor concentrations in the endometrium.[2] This alteration of the hormonal signaling environment is a key aspect of its contraceptive efficacy.
Q3: What are the potential adverse reactions associated with Cu 375 IUD use that might be relevant for in vitro modeling?
Adverse reactions reported include bleeding, spotting, heavy or prolonged periods, and anemia.[1] In a research context, these effects could be modeled by studying the impact of copper ions on endometrial cell viability, proliferation, and inflammatory responses.
Troubleshooting Experimental Models of Cu 375 Effects
Issue 1: Inconsistent cellular responses to copper treatment in vitro.
-
Possible Cause: Variability in the concentration and speciation of copper ions in the culture medium. The oxidation state and complexation of copper can significantly affect its biological activity.
-
Troubleshooting Steps:
-
Standardize Copper Solution: Prepare fresh copper solutions for each experiment using a reliable source of copper salts (e.g., copper (II) sulfate).
-
Control for Media Components: Be aware that components of the cell culture medium can chelate copper ions, altering their bioavailability. Consider using defined, serum-free media for certain experiments to reduce this variability.
-
Monitor pH: The pH of the culture medium can influence copper solubility and speciation. Ensure consistent pH across all experimental conditions.
-
Issue 2: Difficulty in replicating the inflammatory response seen in vivo.
-
Possible Cause: Lack of immune cells in a simple endometrial cell culture model. The in vivo response to a foreign body involves a complex interplay between endometrial cells and immune cells.
-
Troubleshooting Steps:
-
Co-culture Models: Establish co-culture systems of endometrial cells with immune cells (e.g., macrophages, lymphocytes) to better mimic the in vivo environment.
-
Measure Inflammatory Markers: Assay a panel of relevant cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) to quantify the inflammatory response.
-
Experimental Protocols
Protocol: Assessment of Estrogen and Progesterone Receptor Levels in Endometrial Cells
-
Cell Culture: Culture human endometrial stromal cells (T HESC) in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Copper Treatment: Treat cells with varying concentrations of copper (II) sulfate (e.g., 1, 10, 50 µM) for 24-48 hours.
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of the estrogen receptor (ESR1) and progesterone receptor (PGR).
-
Western Blotting: Lyse the cells and perform Western blotting to determine the protein levels of ER-α and PR.
Signaling Pathway
Caption: Mechanism of action of the Cu 375 IUD.
Technical Support for A-375 Human Melanoma Cell Line
The A-375 cell line is a widely used model in cancer research, derived from a patient with malignant melanoma.
Frequently Asked Questions (FAQs)
Q1: What are the key genetic features of the A-375 cell line?
A-375 cells are known to harbor the BRAF V600E mutation, which makes them highly sensitive to BRAF and MEK inhibitors.[3] They are often used to study the efficacy of targeted therapies for melanoma.
Q2: What are the recommended culture conditions for A-375 cells?
A-375 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. They are adherent cells with an epithelial morphology.[4]
Q3: Is the A-375 cell line suitable for transfection experiments?
Yes, the A-375 cell line is a suitable host for transfection.[4]
Troubleshooting Guide for A-375 Cell Culture
Issue 1: Slow cell growth or poor viability.
-
Possible Cause: Suboptimal culture conditions, mycoplasma contamination, or incorrect media formulation.
-
Troubleshooting Steps:
-
Verify Media: Ensure you are using the recommended DMEM formulation with the correct supplements.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.
-
Check Incubation Conditions: Confirm that the incubator is maintaining the correct temperature (37°C) and CO2 levels (5%).
-
Subculture Ratio: Adhere to the recommended subcultivation ratio of 1:2 to 1:3 to avoid over-confluency.[4]
-
Issue 2: Inconsistent results in drug screening assays.
-
Possible Cause: Variation in cell passage number, cell density at the time of treatment, or drug stability.
-
Troubleshooting Steps:
-
Use Low Passage Cells: For consistent results, use cells at a low passage number and establish a working cell bank.
-
Standardize Seeding Density: Optimize and standardize the cell seeding density to ensure that cells are in the exponential growth phase during drug treatment.
-
Drug Preparation: Prepare fresh drug solutions for each experiment and be mindful of the solvent's effect on the cells (include a vehicle control).
-
Experimental Protocols
Protocol: A-375 Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed A-375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
A-375 Cell Line Characteristics
| Characteristic | Description |
| Cell Type | Epithelial |
| Disease | Malignant Melanoma |
| Organism | Human |
| Growth Properties | Adherent |
| Key Mutation | BRAF V600E |
| Culture Medium | DMEM + 10% FBS |
Experimental Workflow
Caption: A typical experimental workflow for the A-375 cell line.
References
Technical Support Center: Degradation of CP 375 in Solution
Disclaimer: The information provided in this technical support center is intended for research and development professionals. The term "CP 375" has been identified in scientific literature primarily as a designation for an iron chelating agent, specifically a 3-hydroxypyridin-4-one derivative, initially investigated by Apotex, Inc. This guide focuses on the potential degradation of this type of compound in solution. If you are working with a different substance designated as "this compound," please consult the specific documentation for that product.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is described as a 3-hydroxypyridin-4-one (HPO) derivative developed as a therapeutic Fe(3+) chelating agent.[1] Like many small molecule drug candidates, its stability in solution can be affected by various factors including pH, temperature, light, and the presence of oxidative or hydrolytic conditions. A primary concern is the degradation of the molecule, which can lead to a loss of chelating efficacy and the formation of potentially toxic byproducts.
Q2: What are the expected degradation pathways for a 3-hydroxypyridin-4-one compound like this compound?
A2: While specific degradation pathways for this compound are not detailed in the available literature, compounds of this class can be susceptible to oxidation of the pyridinone ring and hydrolysis of side chains. The presence of the hydroxyl and ketone functionalities on the ring can influence its electronic properties and reactivity.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for monitoring the degradation of small molecules like this compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, providing clues to their structure.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly rapid degradation of this compound in solution. | pH of the solution: The stability of this compound may be pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions. | - Determine the pKa values of this compound to understand its ionization state at different pH levels.- Conduct stability studies across a range of pH values to identify the optimal pH for stability.- Ensure buffers are properly prepared and have sufficient capacity to maintain the desired pH. |
| Exposure to light: Photodegradation can occur if the compound is sensitive to UV or visible light. | - Conduct experiments under controlled lighting conditions (e.g., in amber vials or in the dark).- Perform photostability studies to assess the impact of light exposure. | |
| Presence of oxidizing agents: Peroxides in solvents or dissolved oxygen can lead to oxidative degradation. | - Use high-purity, peroxide-free solvents.- Degas solvents and solutions by sparging with an inert gas (e.g., nitrogen or argon). | |
| Elevated temperature: Higher temperatures can accelerate degradation kinetics. | - Store stock solutions and experimental samples at recommended temperatures (e.g., refrigerated or frozen).- For experiments conducted at elevated temperatures, minimize the duration of exposure. | |
| Precipitation of this compound from solution. | Low solubility at the experimental concentration and pH. | - Determine the solubility of this compound as a function of pH and temperature.- Adjust the pH of the solution to a range where the compound is more soluble.- Consider the use of co-solvents, but verify their compatibility and lack of interference with the experiment. |
| Formation of an insoluble salt or complex. | - Analyze the precipitate to identify its composition.- If interacting with buffer salts, consider using an alternative buffer system. | |
| Inconsistent or non-reproducible degradation profiles. | Variability in experimental conditions. | - Tightly control all experimental parameters, including pH, temperature, light exposure, and concentration.- Ensure accurate and consistent preparation of all solutions. |
| Interaction with container surfaces. | - Investigate potential adsorption of this compound to glass or plastic surfaces.- Consider using silanized glassware or low-binding polypropylene tubes. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Aqueous Solution
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO, Methanol) to create a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, citrate buffer) to the final experimental concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
-
-
Incubation:
-
Aliquot the test solution into multiple vials.
-
Incubate the vials under controlled conditions (e.g., specific temperature, protected from light).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.
-
-
Sample Analysis:
-
Immediately analyze the sample by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
If necessary, quench the degradation reaction by adding a suitable agent or by freezing the sample.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting flowchart for unexpected degradation of this compound.
References
Improving CP 375 efficacy in experiments
Technical Support Center: CP 375
Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your experiments. For the purpose of this guide, this compound is a selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the core of the RAS/RAF/MEK/ERK signaling pathway. By binding to the ATP pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1 and ERK2, leading to the downstream inhibition of cell proliferation and survival in susceptible cell lines.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is below 0.1% to avoid solvent-induced toxicity.
Q3: What is the expected IC50 for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. The table below provides a summary of expected IC50 values for cell viability after 72 hours of treatment in common cancer cell lines with known MAPK pathway mutations.
| Cell Line | Cancer Type | Key Mutation | Expected IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 5 - 15 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 10 - 25 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 50 - 150 |
| HeLa | Cervical Cancer | Wild-type RAS/RAF | > 1000 |
Troubleshooting Guide
Q4: I am not observing the expected decrease in cell viability with this compound treatment. What could be the issue?
A4: There are several potential reasons for a lack of efficacy. Please consider the following:
-
Cell Line Resistance: The cell line you are using may not be dependent on the MAPK/ERK pathway for survival. Verify that your cell line has an activating mutation in genes like BRAF or RAS, which would make it more sensitive to MEK inhibition.
-
Compound Inactivity: Ensure your stock solution of this compound was prepared and stored correctly. Improper storage or multiple freeze-thaw cycles can lead to compound degradation. We recommend preparing fresh dilutions from a new aliquot.
-
Assay Duration: A 72-hour incubation period is typically sufficient to observe effects on cell viability. However, for slower-growing cell lines, a longer incubation time (e.g., 96 hours) may be necessary.
-
Confirmation of Target Engagement: It is crucial to confirm that this compound is inhibiting its intended target in your cells. Perform a Western blot to check for a decrease in phosphorylated ERK (p-ERK) levels after a short treatment period (e.g., 1-4 hours).
Q5: My Western blot results show no change in p-ERK levels after this compound treatment. How can I troubleshoot this?
A5: If you do not observe a decrease in p-ERK levels, this indicates a problem with target engagement. The following troubleshooting workflow can help identify the issue.
CP 375 toxicity and cytotoxicity assessment
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity and cytotoxicity of the investigational compound CP 375.
Disclaimer: this compound is a hypothetical novel kinase inhibitor used here for illustrative purposes. The data, pathways, and protocols described are representative examples for guiding experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable kinase inhibitor designed to target the "Kinase X" survival pathway, which is often dysregulated in various cancer cell lines. Its primary mechanism of action involves the inhibition of Kinase X, leading to the downstream activation of the intrinsic (mitochondrial) apoptotic pathway.[1][2] This results in the activation of caspase-9 and executioner caspase-3, ultimately leading to programmed cell death.[1][3]
Q2: How should I dissolve and store this compound?
A2: this compound has low aqueous solubility. For in vitro experiments, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).[4] Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to prevent solvent-induced cytotoxicity.[4][5]
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A3: A cytotoxic effect causes cell death, while a cytostatic effect merely inhibits cell proliferation.[5] To distinguish between them, you can perform a time-course experiment and measure both cell viability (e.g., using an MTT assay) and total cell number (e.g., using a cell counter). A cytotoxic compound will show a decrease in both the percentage of viable cells and the total cell number over time, whereas a cytostatic compound will cause the total cell number to plateau while cell viability remains high.[5]
Q4: How do I confirm that this compound induces apoptosis rather than necrosis?
A4: Dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry is the standard method for distinguishing between different stages of cell death.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[6][7]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6][7]
-
Necrotic cells: Annexin V-negative and PI-positive.
This method allows for a quantitative assessment of the apoptotic cell population induced by this compound.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values from MTT Assays
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and perform a cell titration experiment to determine the optimal seeding density for your cell line.[8] |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation.[8] To mitigate this, do not use the perimeter wells for experimental samples. Instead, fill them with sterile PBS or culture medium.[8] |
| Compound Precipitation | This compound may precipitate at high concentrations in aqueous media. Visually inspect the wells after adding the compound. Test the solubility in your specific medium beforehand and ensure gentle but thorough mixing.[5] |
| Variable Incubation Times | Standardize all incubation times (cell seeding, compound treatment, MTT reagent addition) across all experiments to ensure reproducibility.[8] |
Problem 2: Low Signal or High Background in Apoptosis Assays (Annexin V/PI)
| Possible Cause | Recommended Solution |
| Weak Annexin V Signal | The incubation time with this compound may be too short to induce significant apoptosis. Perform a time-course experiment (e.g., 12, 24, 48 hours). Also, ensure reagents are not expired and have been stored correctly. |
| High PI-Positive Population in Control | Overly harsh cell handling (e.g., vigorous vortexing or enzymatic detachment with trypsin) can damage cell membranes. Handle cells gently, and for adherent cells, consider using a mild, non-enzymatic detachment solution like EDTA.[7] |
| High Background Staining | Inadequate washing can leave residual media components that interfere with staining. Ensure cells are washed thoroughly with cold PBS before resuspending in binding buffer.[7] |
| Incorrect Flow Cytometer Compensation | Improper compensation settings between the FITC (Annexin V) and PI channels can lead to false positives. Use single-stain controls (Annexin V only, PI only) to set the correct compensation for each experiment.[6] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 ± 0.6 |
| MCF-7 | Breast Adenocarcinoma | 2.8 ± 0.4 |
| HeLa | Cervical Carcinoma | 7.1 ± 0.9 |
| A375 | Malignant Melanoma | 1.5 ± 0.3 |
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits Kinase X, leading to intrinsic apoptosis.
Caption: Standard experimental workflow for the MTT cell viability assay.
Caption: Workflow for staining cells for apoptosis analysis.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[9]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[5] Mix gently by pipetting or placing on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol quantifies the percentage of cells undergoing apoptosis by detecting the translocation of phosphatidylserine (PS) to the outer cell membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
6-well plates
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Cell Harvesting:
-
Suspension cells: Collect cells directly into centrifuge tubes.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based). Collect the medium containing any floating cells and combine it with the detached cells to ensure apoptotic cells are not lost.[7]
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[7]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[6]
-
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube.[6] Analyze the samples by flow cytometry immediately (within 1 hour).[6] Use unstained and single-stained controls to set up compensation and gates correctly.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Preventing CP 375 Precipitation in Media
Disclaimer: The identity of "CP 375" as a specific chemical compound for in vitro research is not clearly established in publicly available literature. Therefore, this guide will address the common challenges of preventing precipitation for a hypothetical, poorly water-soluble compound, hereafter referred to as "this compound," a scenario frequently encountered by researchers, scientists, and drug development professionals. The principles and troubleshooting steps outlined below are broadly applicable to many hydrophobic small molecules used in cell culture and other aqueous experimental systems.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO and the stock solution is clear. Why does it precipitate when I add it to my cell culture medium?
A: This is a very common phenomenon known as "crashing out" or precipitation upon dilution. It occurs when a compound that is soluble in a strong organic solvent, like Dimethyl Sulfoxide (DMSO), is introduced into an aqueous environment like cell culture media where its solubility is much lower.[1][2] The rapid change in solvent polarity from predominantly organic to aqueous causes the compound to fall out of solution.[1]
Q2: What are the main factors that cause a compound like this compound to precipitate in media?
A: Several factors can contribute to compound precipitation:
-
High Final Concentration: The final concentration of this compound in the media may exceed its maximum aqueous solubility.[1]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into a large volume of aqueous media can cause localized high concentrations that trigger immediate precipitation.[2]
-
Temperature: Adding a compound to cold media can decrease its solubility. Conversely, some compounds may be less stable at 37°C over time.[1][2]
-
pH of the Media: The pH of the cell culture medium can affect the ionization state and, consequently, the solubility of pH-sensitive compounds.[2]
-
Interactions with Media Components: Salts, proteins (especially in serum), and other components in the media can interact with the compound, reducing its solubility.[2]
-
Evaporation: Over long-term experiments, evaporation of water from the culture vessel can increase the concentration of the compound, leading to precipitation.[1]
Q3: Is it acceptable to filter out the precipitate and use the remaining solution?
A: Filtering is generally not recommended as a solution for precipitation. Removing the precipitate means you are also removing an unknown amount of your compound, making the final concentration in your experiment inaccurate and your results unreliable. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.
Troubleshooting Guides
This section provides detailed troubleshooting for specific precipitation issues you might encounter with this compound.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: When I add my this compound stock solution to the cell culture medium, a precipitate or cloudiness appears instantly. What is happening and how can I fix it?
Answer: Immediate precipitation is typically due to the compound's low solubility in the aqueous media and the method of dilution.[1] Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired working concentration of this compound is above its solubility limit in the cell culture medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1] |
| Rapid Dilution / Solvent Shock | Adding a concentrated stock directly and quickly to the media creates localized supersaturation, causing the compound to crash out.[2] | Perform a serial dilution. Add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing or swirling.[1][2] |
| Low Media Temperature | Using cold media from the refrigerator reduces the solubility of many compounds.[1] | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[1] |
| High Stock Concentration | Using an extremely concentrated stock solution (e.g., >100 mM) can exacerbate the solvent shock effect upon dilution. | If possible, prepare a slightly lower concentration stock solution (e.g., 10-20 mM) and adjust the dilution volume accordingly. |
Issue 2: Precipitation Over Time in the Incubator
Question: My media with this compound was clear initially, but after a few hours or days in the 37°C incubator, I see crystals or a film. What could be the cause?
Answer: Delayed precipitation can be caused by compound instability, interactions with cellular byproducts, or changes in the media over time.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable in the aqueous, buffered environment at 37°C and could be degrading into less soluble forms. | Test the stability of this compound in your media over the course of your experiment. Consider preparing fresh media with the compound more frequently. |
| Cellular Metabolism | As cells grow, they metabolize nutrients and release waste products, which can alter the pH of the culture medium, affecting the solubility of a pH-sensitive compound.[1] | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1][3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| Interaction with Serum Proteins | While serum can aid solubility, sometimes interactions over time at 37°C can lead to the formation of insoluble complexes. | Test the solubility of this compound in both serum-free and serum-containing media to see if serum is a contributing factor. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol assumes this compound is a solid powder.
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.
-
Weighing: Accurately weigh an appropriate amount of this compound powder. For example, for a compound with a molecular weight of 400 g/mol , weigh 4 mg to make 1 mL of a 10 mM stock solution.
-
Dissolving: Add the appropriate volume of sterile, anhydrous, cell culture-grade DMSO to the powder.
-
Ensuring Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath to break up any small aggregates. Visually inspect the solution against a light source to ensure it is completely clear and free of any particulates.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter suitable for organic solvents (e.g., PTFE) into a sterile, light-protected, and tightly sealed storage tube.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Recommended Method for Adding this compound to Cell Culture Media (Serial Dilution)
This method minimizes solvent shock and reduces the risk of precipitation.
-
Pre-warm Media: Warm the required volume of your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.
-
Thaw Stock Solution: Thaw an aliquot of your this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
Create an intermediate dilution of your stock solution in pre-warmed media. For example, make a 1:10 or 1:100 dilution of the DMSO stock into a small volume of media. This creates a solution that is still concentrated but has a lower percentage of DMSO.
-
-
Final Dilution:
-
Add the stock solution (or intermediate dilution) dropwise to the main volume of pre-warmed media while gently swirling or vortexing.
-
Ensure the final concentration of DMSO is non-toxic to your cells. A general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%.[4]
-
-
Final Inspection: Gently mix the final solution and visually inspect for any signs of precipitation before adding it to your cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A decision-making workflow to diagnose and solve this compound precipitation issues based on the timing of the observation.
Factors Influencing Compound Solubility in Media
Caption: Key factors related to the compound, stock solution, media, and process that influence the final solubility of this compound.
Experimental Workflow for Media Preparation
Caption: Recommended experimental workflow for the preparation of cell culture media containing this compound to minimize precipitation.
References
Unable to Identify "CP 375" as a Specific Research Compound
Following a comprehensive search for information on a compound referred to as "CP 375," we were unable to identify a specific, publicly documented research chemical, drug, or biological agent with this designation. The search results for "this compound" are associated with unrelated subjects, including copper intrauterine contraceptive devices (IUDs), citations for scientific literature on different topics, and equipment components.
Without a clear understanding of the nature of "this compound," its intended biological target, and its role in experimental procedures, it is not possible to create a relevant and accurate technical support center for troubleshooting inconsistent results. The core requirements of the request, such as detailing experimental protocols, summarizing quantitative data, and creating signaling pathway diagrams, are entirely dependent on the specific properties and applications of the compound .
To proceed with your request, please provide additional details to clarify the identity of "this compound." Helpful information would include:
-
Full chemical name or class: For example, is it a kinase inhibitor, a receptor agonist, a fluorescent dye, etc.?
-
Supplier or manufacturer: Knowing the origin of the compound can help locate specific documentation.
-
Intended research application: What types of experiments is "this compound" used for (e.g., cell-based assays, animal studies, biochemical assays)?
-
Any associated publication or patent numbers.
Once more specific information is available, we will be able to generate the detailed technical support content you have requested.
Technical Support Center: A375 Cell Line Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the A375 human melanoma cell line. The following sections address common issues and provide guidance on modifying standard protocols for this specific cell line.
Frequently Asked Questions (FAQs)
Q1: What are the basic characteristics of the A375 cell line?
The A375 cell line was established from a 54-year-old female patient with malignant melanoma.[1] These cells exhibit an epithelial-like morphology and are adherent.[1] Genetically, A375 cells are hypotriploid with a modal chromosome number of 62 and are known to have a BRAF V600E mutation, making them a valuable model for studying melanoma and for testing targeted therapies.[1] They are also highly tumorigenic.[1]
Q2: What are the recommended culture conditions for A375 cells?
A375 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).[2] The cells should be maintained in a humidified incubator at 37°C with a 5% CO2 supply.[1] The population doubling time is approximately 20 hours.[1]
Q3: What is the recommended seeding density for A375 cells?
A recommended seeding density for A375 cells is 1 x 10^4 cells/cm².[1] However, the optimal seeding density can vary based on the experimental context and should be optimized for specific applications.
Troubleshooting Guides
A375 Cell Culture
Q: My A375 cells are growing slowly. What could be the cause?
A: Slow growth in A375 cells can be attributed to several factors:
-
Suboptimal Culture Conditions: Ensure the incubator is maintaining a stable temperature of 37°C and a 5% CO2 level.[1] Verify that the culture medium has the correct pH (7.0 to 7.6).[2]
-
Cell Density: A seeding density that is too low can lead to slower proliferation. Ensure you are seeding at the recommended density of 1 x 10^4 cells/cm².[1]
-
Mycoplasma Contamination: Mycoplasma contamination is a common issue in cell culture that can significantly impact cell growth. It is advisable to regularly test your cultures for mycoplasma.
-
Cell Passage Number: High passage numbers can lead to changes in cell characteristics, including a decreased proliferation rate. It is recommended to use cells within a defined passage number range.
Q: My A375 cells are clumping after passaging. How can I prevent this?
A: To prevent clumping of A375 cells during passaging:
-
Avoid Harsh Detachment: Do not excessively agitate the cells by hitting or shaking the flask during detachment.[2] If cells are difficult to detach, you can place them at 37°C for a short period to facilitate dispersal.[2]
-
Ensure Single-Cell Suspension: After detachment, gently pipette the cell suspension up and down to break up any remaining cell clumps before seeding new flasks.
-
Optimal Seeding Density: Seeding at an appropriate density can help ensure even distribution and reduce clumping.
Transfection of A375 Cells
Q: I am observing low transfection efficiency in my A375 cells. How can I optimize this?
A: Low transfection efficiency is a common challenge. Consider the following optimization strategies:
-
Transfection Reagent: The choice of transfection reagent is critical. Different reagents have varying efficiencies depending on the cell line. It may be necessary to screen several lipid-based reagents or consider electroporation for hard-to-transfect cells.
-
Cell Confluency: The confluency of the cells at the time of transfection can significantly impact efficiency. For many protocols, a confluency of 70-90% is recommended, but this should be optimized for your specific conditions.
-
DNA/RNA Quality and Quantity: Use high-quality, endotoxin-free plasmid DNA or RNA. The ratio of nucleic acid to transfection reagent is also a critical parameter to optimize.
-
Serum in Medium: Some transfection protocols require serum-free medium during the initial complex formation and incubation, while others are compatible with serum.[3] Refer to the manufacturer's protocol for your specific reagent and optimize accordingly.
Q: My A375 cells show high cytotoxicity after transfection. What can I do to reduce cell death?
A: High cytotoxicity post-transfection can be mitigated by:
-
Optimizing Reagent and Nucleic Acid Concentration: Excessive amounts of transfection reagent or nucleic acid can be toxic to cells. Perform a dose-response experiment to find the optimal concentrations that balance transfection efficiency and cell viability.
-
Incubation Time: The duration of exposure to the transfection complex can influence cytotoxicity. Reducing the incubation time may help improve cell survival.
-
Cell Health: Ensure that the A375 cells are healthy and in the logarithmic growth phase before transfection. Avoid using cells that are over-confluent or have been in culture for a high number of passages.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Cell Line | A375 (Human Melanoma) | [1] |
| Morphology | Epithelial-like, Adherent | [1] |
| Growth Medium | DMEM + 10% FBS | [2] |
| Culture Temperature | 37°C | [1][2] |
| CO2 Concentration | 5% | [1] |
| Population Doubling Time | ~20 hours | [1] |
| Seeding Density | 1 x 10^4 cells/cm² | [1] |
| Modal Chromosome Number | 62 (Hypotriploid) | [1] |
Experimental Protocols
Standard A375 Cell Passaging Protocol
-
Preparation: Warm the complete growth medium (DMEM + 10% FBS) and PBS to 37°C.
-
Aspirate Medium: Once the cells reach 80-90% confluency, aspirate the old medium from the culture flask.
-
Wash: Gently wash the cell monolayer with sterile PBS to remove any residual serum. Aspirate the PBS.
-
Detach: Add a sufficient volume of a detachment agent (e.g., Trypsin-EDTA) to cover the cell monolayer. Incubate at 37°C for 2-5 minutes, or until the cells have rounded up and started to detach.
-
Neutralize: Add complete growth medium to the flask to inactivate the trypsin.
-
Resuspend: Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Count Cells: Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seed New Flasks: Aliquot the appropriate volume of the cell suspension into new culture flasks containing pre-warmed complete growth medium to achieve the desired seeding density (e.g., 1 x 10^4 cells/cm²).
-
Incubate: Place the new culture flasks in a 37°C, 5% CO2 incubator.
Visualizations
Caption: A general workflow for the culture and passaging of A375 cells.
Caption: A troubleshooting workflow for low transfection efficiency in A375 cells.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, highlighting the BRAF V600E mutation present in A375 cells.
References
Technical Support Center: Overcoming CP-375 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the novel anti-cancer agent, CP-375.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to CP-375, is now showing reduced responsiveness. What are the potential underlying mechanisms of resistance?
A1: Acquired resistance to targeted therapies like CP-375 can arise through several mechanisms.[1][[“]][3][4] These can be broadly categorized as:
-
On-Target Alterations:
-
Secondary Mutations: The target protein of CP-375 may have acquired a mutation that prevents the drug from binding effectively. A common example in other targeted therapies is the "gatekeeper" mutation.[1]
-
Target Overexpression: The cancer cells may have amplified the gene encoding the target protein, leading to such high levels of the protein that the standard dose of CP-375 is no longer sufficient.
-
-
Bypass Signaling Pathway Activation:
-
Increased Drug Efflux:
-
Phenotypic Changes:
-
Epithelial-to-Mesenchymal Transition (EMT): A shift to a mesenchymal phenotype can be associated with increased drug resistance.[3]
-
Cancer Stem Cell (CSC) Population: A subpopulation of cancer stem cells with inherent drug resistance may be selected for during treatment.
-
Q2: I am observing significant variability in the IC50 values for CP-375 across different experimental replicates. What could be the cause?
A2: High variability in experimental replicates is a common issue in cell-based assays.[5] Potential sources of this variability include:
-
Inconsistent Cell Seeding: Uneven distribution of cells during plating is a major contributor to variability. Ensure thorough mixing of the cell suspension before and during plating.
-
Edge Effects: Wells on the periphery of microplates are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Reagent Quality and Preparation: Degradation of CP-375, media, or serum can impact results. Ensure proper storage and handling of all reagents.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response without obvious signs of contamination.[5] Regularly test your cell lines for mycoplasma.
Q3: My cells are growing much slower than expected, even in the untreated control group. How can I troubleshoot this?
A3: Slower than expected cell growth can be due to several factors:[5][6]
-
Suboptimal Culture Conditions: Incorrect CO2 levels, temperature, or humidity can stress the cells.[5]
-
Cell Line Health: The cells may be of a high passage number and approaching senescence. It is advisable to use cells from a low-passage frozen stock.
-
Reagent Issues: The media, serum, or other supplements may be of poor quality or expired.
-
Contamination: Besides mycoplasma, bacterial or fungal contamination can also inhibit cell growth.[5]
Troubleshooting Guides
Problem: Inconsistent Western Blot Results for Signaling Pathway Analysis
Symptoms:
-
High background on the membrane.
-
Weak or no signal for the target protein.
-
Inconsistent band intensities for loading controls.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. |
| Improper Antibody Dilution | Titrate the primary and secondary antibodies to determine the optimal concentration. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). |
| Low Target Protein Expression | Increase the amount of protein loaded onto the gel. Use a positive control to confirm antibody function. |
Problem: Difficulty in Establishing a CP-375 Resistant Cell Line
Symptoms:
-
Inability to consistently culture cells in the presence of increasing concentrations of CP-375.
-
High levels of cell death with each dose escalation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Dose Escalation is too Rapid | Increase the concentration of CP-375 in smaller increments and allow the cells more time to adapt between each increase. |
| Initial Cell Population is not Heterogeneous Enough | Start with a larger, more heterogeneous population of cells to increase the chances of selecting for resistant clones. |
| Drug is Unstable in Culture Medium | Replenish the medium with fresh CP-375 more frequently to maintain a consistent selective pressure. |
Data Presentation
Table 1: Comparative IC50 Values of CP-375 in Sensitive and Resistant Cancer Cell Lines
| Cell Line | CP-375 IC50 (µM) | Fold Resistance |
| Parental HCT116 | 0.5 | - |
| HCT116-CR (CP-375 Resistant) | 10.2 | 20.4 |
| Parental A549 | 1.2 | - |
| A549-CR (CP-375 Resistant) | 25.8 | 21.5 |
A higher IC50 value indicates greater resistance to the drug.[7] A fold change of 2-5 or greater is often considered clinically relevant resistance.[8]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of CP-375 and to calculate the IC50 value.[9][10]
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
CP-375 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of CP-375 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted CP-375 solutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is used to assess changes in protein expression and phosphorylation status in response to CP-375 treatment.[11][12][13]
Materials:
-
6-well plates
-
Cancer cell lines
-
CP-375
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with CP-375 at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of genes potentially involved in CP-375 resistance, such as drug transporters or bypass pathway components.[14][15][16]
Materials:
-
Cancer cell lines
-
CP-375
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Treat cells with CP-375 as required.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Visualizations
Caption: Workflow for developing and analyzing CP-375 resistant cancer cells.
Caption: Mechanisms of resistance to CP-375 in cancer cells.
Caption: Logical troubleshooting flow for unexpected experimental results.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. oaepublish.com [oaepublish.com]
Technical Support Center: Minimizing Assay Interference from Compounds like CP 375
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering assay interference from chemical compounds, exemplified here by the placeholder "CP 375". While specific information on "this compound" as a pan-assay interference compound (PAIN) is not publicly available, the principles and troubleshooting strategies outlined here are broadly applicable to any compound that generates reproducible, yet nonspecific, activity in biological assays. Such compounds can lead to false-positive results, wasting significant time and resources.[1][2] This guide will help you identify the mechanism of interference and provide strategies to mitigate its effects.
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS)?
A1: Pan-Assay Interference Compounds (PAINS) are chemical entities that appear as "hits" in high-throughput screening (HTS) assays but are, in fact, false positives.[3] They tend to interact non-specifically with numerous biological targets or assay components rather than exhibiting specific, targeted activity.[3][4] Common structural motifs found in PAINS include quinones, rhodanines, and catechols.[3][5]
Q2: How can a compound like this compound interfere with my assay?
A2: A compound can interfere with an assay through various mechanisms, including:
-
Compound Aggregation: At certain concentrations, the compound may form aggregates that sequester and denature proteins non-specifically.[6][7]
-
Redox Cycling: The compound may have intrinsic redox activity, leading to the production of reactive oxygen species (e.g., hydrogen peroxide) that can disrupt assay components or generate a false signal.[5][8]
-
Interference with Reporter Systems: The compound may directly inhibit or stabilize reporter enzymes like luciferase, or it may possess inherent fluorescent properties that overlap with the assay's detection wavelengths.[9][10][11]
-
Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins in a non-specific manner.[5]
-
Chelation: The compound may chelate metal ions that are essential for enzyme function or assay signal generation.[5][12][13]
Q3: My results with this compound are dose-dependent. Doesn't that suggest specific activity?
A3: Not necessarily. Assay interference by compounds can be reproducible and demonstrate concentration dependence, which can mimic the behavior of a true hit.[1] For example, compound aggregation is a concentration-dependent phenomenon.[6] Therefore, a dose-response curve alone is not sufficient to rule out non-specific activity.
Q4: Are there computational tools to predict if a compound is a PAIN?
A4: Yes, several computational filters and databases have been developed to identify potential PAINS based on their chemical substructures.[3][5][14] These tools can be used to flag compounds in a screening library that have a higher probability of causing assay interference. However, these filters are not foolproof and should be used as a guide in conjunction with experimental validation.[4]
Troubleshooting Guides
Issue 1: Suspected Compound Aggregation
Symptoms:
-
High hit rate for the compound in multiple, unrelated assays.
-
Steep dose-response curve.
-
Activity is sensitive to the presence of detergents.
-
Inconsistent results upon minor changes in assay buffer composition.
Troubleshooting Steps & Mitigation Strategies:
| Step | Experimental Protocol | Expected Outcome if Aggregation is the Cause |
| 1. Detergent Test | Add a non-ionic detergent (e.g., 0.01-0.1% Triton X-100 or Tween-20) to the assay buffer and re-run the experiment.[4] | The apparent activity of the compound is significantly reduced or eliminated. |
| 2. Centrifugation | 1. Incubate the compound in the assay buffer. 2. Centrifuge the mixture at high speed (e.g., >15,000 x g) for 30 minutes. 3. Test the supernatant for activity.[6] | The activity is found in the pellet, and the supernatant shows reduced or no activity. |
| 3. Dynamic Light Scattering (DLS) | Analyze a solution of the compound in the assay buffer using DLS to detect the presence of sub-micron aggregates. | DLS will show the formation of particles in the size range of 50-1000 nm as the compound concentration increases. |
| 4. Orthogonal Assay | Test the compound in a different assay for the same target that uses a distinct detection technology (e.g., switch from a fluorescence-based to a mass spectrometry-based readout).[1][15] | The compound will likely be inactive in the orthogonal assay. |
Issue 2: Suspected Redox Interference
Symptoms:
-
Compound is active in assays that are sensitive to redox changes (e.g., assays using redox-sensitive dyes or proteins with critical cysteine residues).
-
The compound contains known redox-cycling moieties (e.g., quinones, catechols).[3]
Troubleshooting Steps & Mitigation Strategies:
| Step | Experimental Protocol | Expected Outcome if Redox Cycling is the Cause |
| 1. Dithiothreitol (DTT) Addition | Include a reducing agent like DTT (1-10 mM) in the assay buffer. | The compound's activity is diminished or abolished. |
| 2. Catalase Addition | Add catalase (an enzyme that degrades hydrogen peroxide) to the assay buffer. | If the interference is mediated by H2O2 production, the compound's activity will be reduced. |
| 3. Resazurin Assay | Perform a resazurin-based redox-cycling assay. This assay detects the ability of a compound to reduce resazurin to the fluorescent resorufin.[5] | The compound will show a positive signal, indicating redox activity. |
Issue 3: Suspected Interference with Reporter Systems
Symptoms:
-
Luciferase Assays: The compound shows activity in a luciferase reporter-gene assay.[11][16]
-
Fluorescence Assays: The compound is colored or exhibits intrinsic fluorescence at the excitation/emission wavelengths of the assay.[17][18]
Troubleshooting Steps & Mitigation Strategies:
| Step | Experimental Protocol | Expected Outcome if Reporter Interference is the Cause |
| 1. Luciferase Counter-Screen | Test the compound directly against purified luciferase enzyme in a biochemical assay.[9] | The compound will inhibit or, in some cases, stabilize the luciferase enzyme.[9] |
| 2. Promoterless Luciferase Control | In a cell-based reporter assay, test the compound in cells containing a luciferase construct without a promoter driving its expression. | The compound should not show activity, as there is no target-driven luciferase expression to modulate. |
| 3. Spectral Scanning | Measure the absorbance and fluorescence spectra of the compound. | The compound's spectra will overlap with the excitation and/or emission wavelengths of the assay fluorophore. |
| 4. Time-Resolved Fluorescence (TRF) | If available, switch to a TRF-based assay format, as this is less susceptible to interference from compound autofluorescence.[19] | The interference is significantly reduced in the TRF assay. |
Visualizing Interference Pathways and Workflows
Below are diagrams illustrating common interference mechanisms and a general workflow for troubleshooting.
Caption: Common mechanisms of assay interference by compounds like this compound.
Caption: A logical workflow for troubleshooting suspected assay interference.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The redox-cycling assay is not suited for the detection of pyrroloquinoline quinone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acs.org [acs.org]
- 15. cpcscientific.com [cpcscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Fluorescence lifetime-based assay reports structural changes in cardiac muscle mediated by effectors of contractile regulation - PMC [pmc.ncbi.nlm.nih.gov]
Refining CP 375 treatment duration and timing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound-X. The following information will help refine treatment duration and timing for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Compound-X?
A1: Compound-X is most soluble in dimethyl sulfoxide (DMSO) for in vitro experiments. For in vivo studies, a formulation of 2% DMSO, 30% PEG300, and 68% saline is recommended. Always prepare fresh solutions and store them protected from light.
Q2: What is the optimal concentration range for Compound-X in cell culture?
A2: The optimal concentration of Compound-X is cell-line dependent. We recommend performing a dose-response curve starting from 1 nM to 100 µM to determine the IC50 value for your specific cell line.
Q3: How long should I treat my cells with Compound-X?
A3: Treatment duration can vary depending on the experimental endpoint. For signaling pathway analysis, short-term treatment (1-6 hours) is often sufficient. For cell viability or apoptosis assays, longer-term treatment (24-72 hours) may be necessary.
Q4: I am seeing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors, including variability in cell passage number, confluency at the time of treatment, and inconsistencies in Compound-X dilution and storage. Refer to the troubleshooting guide below for more detailed information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency or No Effect | 1. Incorrect dosage or dilution. 2. Compound-X degradation. 3. Cell line is resistant. | 1. Verify calculations and perform serial dilutions. 2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 3. Test a higher concentration range or a different cell line. |
| High Cell Death in Control Group | 1. High concentration of DMSO. 2. Cells are overly confluent or unhealthy. | 1. Ensure the final DMSO concentration does not exceed 0.5% in the final culture medium. 2. Use cells with low passage numbers and ensure they are in the logarithmic growth phase. |
| Inconsistent IC50 Values | 1. Variation in cell seeding density. 2. Inconsistent treatment duration. | 1. Ensure uniform cell seeding across all wells. 2. Strictly adhere to the predetermined treatment time for all replicates and experiments. |
| Precipitation of Compound-X in Media | 1. Compound-X concentration is too high. 2. Improper mixing. | 1. Lower the final concentration of Compound-X. 2. Ensure thorough mixing of the compound in the media before adding to the cells. |
Experimental Protocols
Dose-Response Curve for IC50 Determination
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound-X Preparation: Prepare a 10 mM stock solution of Compound-X in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound-X. Include a vehicle control (medium with the same percentage of DMSO as the highest Compound-X concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
Viability Assay: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the log of the Compound-X concentration and use a non-linear regression to calculate the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway inhibited by Compound-X.
Caption: Experimental workflow for optimizing Compound-X treatment.
Caption: Troubleshooting logic for inconsistent experimental results.
Validation & Comparative
A Comparative Guide to Iron Chelators: Deferoxamine, Deferiprone, and Deferasirox
For researchers, scientists, and drug development professionals, the selection of an appropriate iron chelator is a critical decision driven by efficacy, safety, and mechanism of action. While the specific compound "CP 375" could not be definitively identified in publicly available literature, this guide provides a detailed comparison of the three major classes of iron chelators, represented by deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX). Deferiprone belongs to the hydroxypyridinone class, a group of compounds often designated with a "CP" prefix in research settings.
This guide will delve into the experimental data supporting the efficacy of these chelators and compare their key characteristics to inform research and development in this field.
Introduction to Iron Chelation Therapy
Iron is an essential element for numerous physiological processes, but its excess can be highly toxic, leading to organ damage through the generation of reactive oxygen species. Iron chelators are therapeutic agents that bind to excess iron, forming a stable, non-toxic complex that can be excreted from the body. These drugs are crucial in the management of iron overload disorders, such as thalassemia major, sickle cell disease, and myelodysplastic syndromes, where repeated blood transfusions lead to a pathological accumulation of iron.
The ideal iron chelator should possess high affinity and selectivity for iron, oral bioavailability, a long plasma half-life, and a favorable safety profile. The three most widely used iron chelators—deferoxamine, deferiprone, and deferasirox—each have distinct properties that make them suitable for different clinical scenarios and research applications.
Comparative Data of Key Iron Chelators
The following tables summarize the key quantitative data for deferoxamine, deferiprone, and deferasirox, providing a basis for objective comparison.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Class | Hexadentate hydroxamate | Bidentate hydroxypyridinone | Tridentate N-substituted bis-hydroxyphenyl-triazole |
| Molecular Weight ( g/mol ) | 656.79 | 139.15 | 373.36 |
| Route of Administration | Subcutaneous/Intravenous | Oral | Oral |
| Bioavailability | Poor (<2%) | Good (~85%) | Moderate (~70%) |
| Plasma Half-life | ~20-30 minutes | ~1.9 hours | ~8-16 hours |
| Iron Binding Stoichiometry (Ligand:Iron) | 1:1 | 3:1 | 2:1 |
| Primary Route of Excretion | Renal and Fecal (as iron complex) | Renal (as iron complex and glucuronide conjugate) | Fecal (as iron complex) |
Table 2: Efficacy and Clinical Parameters
| Parameter | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| pFe³⁺ (Iron Binding Affinity) | 26.5 | 20.5 | 22.5 |
| Efficacy in Reducing Liver Iron Concentration (LIC) | High | Moderate to High | High |
| Efficacy in Reducing Myocardial Iron | Moderate | High | Moderate |
| Typical Daily Dose | 20-60 mg/kg | 75-100 mg/kg (in 3 divided doses) | 20-40 mg/kg (once daily) |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of iron chelators. Below are outlines of key experimental protocols used to assess their performance.
Determination of Iron Chelation Efficiency (Spectrophotometry)
Objective: To quantify the iron-binding capacity of a chelator.
Principle: The formation of an iron-chelator complex results in a characteristic change in the visible absorption spectrum. By titrating a solution of the chelator with an iron salt and monitoring the absorbance at a specific wavelength, the stoichiometry and stability of the complex can be determined.
Protocol:
-
Prepare a stock solution of the iron chelator in a suitable buffer (e.g., HEPES, pH 7.4).
-
Prepare a stock solution of ferric chloride (FeCl₃) or ferric ammonium citrate.
-
In a cuvette, add a known concentration of the chelator solution.
-
Record the initial absorbance spectrum (e.g., 300-700 nm).
-
Incrementally add small aliquots of the iron solution to the cuvette, mixing thoroughly after each addition.
-
Record the absorbance spectrum after each addition until no further change is observed, indicating saturation of the chelator.
-
Plot the change in absorbance at the wavelength of maximum absorbance of the complex against the molar ratio of iron to chelator to determine the binding stoichiometry.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of iron chelators on a relevant cell line (e.g., hepatocytes, cardiomyocytes).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the iron chelator in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the chelator. Include a vehicle control (medium without the chelator).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Measurement of Ferritin Levels (ELISA)
Objective: To determine the effect of iron chelators on intracellular iron storage.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of ferritin, the primary intracellular iron storage protein, in cell lysates or patient serum.
Protocol:
-
Treat cells with the iron chelator for a specified duration.
-
Lyse the cells to release intracellular proteins.
-
Use a commercially available ferritin ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for ferritin.
-
Add cell lysates or serum samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate and add a substrate for the enzyme, which will produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the ferritin concentration in the samples based on the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures can aid in understanding the mechanism of action and evaluation of iron chelators.
Comparative Analysis: Deferiprone (CP20) vs. CP94
An objective comparison of the iron chelators Deferiprone and the investigational compound CP 375 is not feasible due to the lack of publicly available scientific literature and experimental data on this compound. Extensive searches have failed to identify a specific chemical structure, mechanism of action, or any performance data associated with this designation.
However, to fulfill the spirit of the request for a comparative analysis of iron chelators within the same chemical class, this guide provides a detailed comparison of Deferiprone (also known as CP20) with another well-characterized 3-hydroxypyridin-4-one, CP94 (diethyl-3-hydroxypyridin-4-one). This comparison is based on available preclinical data and provides insights into the structure-activity relationships within this important class of oral iron chelators.
Deferiprone is a clinically approved oral iron chelator for the treatment of transfusional iron overload.[1][2] CP94 is an investigational analog of deferiprone that has been evaluated in preclinical studies. Both belong to the 3-hydroxypyridin-4-one class of bidentate iron chelators.[3]
Physicochemical and Pharmacokinetic Properties
The key differences between Deferiprone and CP94 lie in their physicochemical properties, which in turn influence their pharmacokinetic profiles and chelating efficacy.
| Property | Deferiprone (CP20) | CP94 | Reference |
| Chemical Name | 3-hydroxy-1,2-dimethylpyridin-4-one | diethyl-3-hydroxypyridin-4-one | [2][3] |
| Molecular Weight | 139.15 g/mol | --- | [2] |
| Oral Bioavailability | Readily absorbed | Orally effective | [3][4] |
| Metabolism | Primarily metabolized to a glucuronide conjugate | --- | [4] |
| Excretion | Primarily in urine as iron complex and glucuronide | Iron mobilized from RE cells partly excreted in urine; iron from hepatocytes excreted in feces | [3][4] |
| Plasma Half-life | 1.5 - 1.6 hours | --- | [5] |
| Lipid Solubility | Lower | Considerably higher | [3] |
Performance Data: A Comparative Overview
Preclinical studies in hypertransfused rats have provided a direct comparison of the iron-chelating efficacy of Deferiprone (CP20) and CP94.
| Performance Metric | Deferiprone (CP20) | CP94 | Reference |
| Iron Chelation Efficacy | Comparable to deferoxamine | Up to eight times more effective than deferoxamine | [3] |
| Effect on Hepatocellular Iron | Increased fecal excretion | Increased fecal excretion | [3] |
| Effect on Reticuloendothelial (RE) Iron | Mobilized iron excreted in urine | Mobilized iron excreted in urine | [3] |
Experimental Protocols
The following outlines the methodology for a key in vivo experiment comparing the efficacy of Deferiprone (CP20) and CP94.
In Vivo Evaluation of Iron Chelation Efficacy in Hypertransfused Rats
Objective: To determine the in vivo iron chelation efficiency and routes of excretion for Deferiprone (CP20) and CP94.
Animal Model: Hypertransfused rats were used to model iron overload.[3]
Methodology:
-
Induction of Iron Overload: Rats were hypertransfused to induce a state of iron overload, creating significant iron stores in both hepatocytes and the reticuloendothelial (RE) system.[3]
-
Radiolabeling of Iron Pools: To trace the origin of chelated iron, the major iron storage pools were selectively labeled with radioiron probes.[3]
-
Chelator Administration: Deferiprone (CP20) and CP94 were administered to the iron-overloaded rats. Both oral and parenteral routes of administration were tested.[3]
-
Sample Collection: Urine and feces were collected to measure the amount of excreted radioiron.[3]
-
Quantification of Iron Excretion: The amount of radioiron in the collected samples was quantified to determine the total iron excretion and to differentiate between the urinary and fecal excretion pathways.[3]
Mechanism of Action and Signaling Pathways
Deferiprone and CP94 share a common mechanism of action. As 3-hydroxypyridin-4-ones, they are bidentate chelators, meaning that three molecules of the chelator bind to one ferric iron (Fe³⁺) ion to form a stable, neutral 3:1 complex.[2] This complex is then excreted from the body. The primary difference in their in vivo behavior, as suggested by preclinical data, stems from their differing lipid solubility, which affects their ability to access different intracellular iron pools.[3]
Iron Chelation and Excretion Pathway
Caption: Iron chelation by 3-hydroxypyridin-4-ones.
Experimental Workflow for In Vitro Chelator Efficacy Screening
Caption: Workflow for in vitro iron chelator evaluation.
References
- 1. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetic and safety profile of single-dose deferiprone in subjects with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Effects of Tofacitinib (CP-690,550) and Other JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of Tofacitinib (formerly known as CP-690,550), a Janus kinase (JAK) inhibitor, with other relevant JAK inhibitors, Ruxolitinib and Pacritinib. The information presented is supported by experimental data from preclinical studies to aid researchers in evaluating their potential applications in oncology.
Introduction to JAK Inhibition in Cancer Therapy
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway plays a pivotal role in transmitting extracellular signals from cytokines and growth factors to the nucleus, thereby regulating gene transcription involved in cell proliferation, survival, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is a hallmark of various malignancies, making JAK inhibitors a promising class of targeted anticancer agents.
Tofacitinib (CP-690,550) is an orally administered small molecule that primarily inhibits JAK1 and JAK3, with some activity against JAK2. While clinically approved for the treatment of autoimmune diseases such as rheumatoid arthritis, its potential as an anticancer agent is an active area of investigation. This guide compares the preclinical anticancer efficacy of Tofacitinib with two other notable JAK inhibitors:
-
Ruxolitinib: A potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.
-
Pacritinib: A dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3), which is also implicated in certain hematological malignancies.
Comparative Efficacy Data
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of Tofacitinib, Ruxolitinib, and Pacritinib across various cancer models. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of each JAK inhibitor required to inhibit the proliferation of various cancer cell lines by 50%.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Tofacitinib | Peripheral T-cell Lymphoma | ITK-SYK+ CEM | Not specified, but effective at 20 mg/kg/day in vivo | [1] |
| Multiple Myeloma | MM.1S | Not specified, but effective at 21.5 mg/kg/day in vivo | [2] | |
| Ruxolitinib | Ovarian Cancer | OVCAR-8 | 18.53 | [3] |
| Ovarian Cancer | MDAH2774 | 13.37 | [3] | |
| Ovarian Cancer | SKOV-3 | 15.42 | [3] | |
| Glioblastoma | U87MG | 94.07 | [4] | |
| Myeloproliferative Neoplasms | HEL (JAK2 V617F) | 0.127 | [5] | |
| Pacritinib | Acute Myeloid Leukemia | MV4-11 (FLT3-ITD) | 0.047 | [6] |
| Acute Myeloid Leukemia | MOLM-13 (FLT3-ITD) | 0.067 | [6] | |
| Acute Myeloid Leukemia | RS4;11 (FLT3-wt) | 0.930 | [6] | |
| Ovarian Cancer | A2780 | 0.664 | [7] | |
| Lung Cancer | A549 | 2.547 | [7] | |
| Glioblastoma | BT53 | Low micromolar | [8] |
In Vivo Tumor Growth Inhibition
The following table summarizes the effects of Tofacitinib, Ruxolitinib, and Pacritinib on tumor growth in animal models.
| Drug | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Tofacitinib | Peripheral T-cell Lymphoma (ITK-SYK+ CEM xenograft) | Mice | 20 mg/kg/day (oral gavage) for 28 days | Marked delay in tumor growth | [1] |
| Multiple Myeloma (MM.1S xenograft) | NSG Mice | 21.5 mg/kg/day (subcutaneous pump) for 4 weeks | Significantly increased survival | [2] | |
| Pancreatic Cancer (KLM-1 xenograft) with immunotoxin | Mice | Not specified | Enhanced antitumor effects of immunotoxin | [9] | |
| Ruxolitinib | Anaplastic Large Cell Lymphoma (FE-PD xenograft) | Mice | 50 mg/kg/day (continuous infusion) for 7 days | Significantly inhibited tumor growth and decreased tumor weight | [10] |
| Ovarian Cancer (ID8 syngeneic model) with Taxol | Immune competent mice | 30 mg/kg/day (oral) with 10 mg/kg Taxol (single dose) | Limited tumor growth and significantly extended median survival | [11] | |
| Squamous Cell Carcinoma (A431 xenograft) | Nude Mice | 100 mg/kg/day (oral gavage) | Significantly reduced tumor volume | [12] | |
| Pacritinib | Acute Myeloid Leukemia (MV4-11 xenograft) | Nude Mice | 150 mg/kg/day for 21 days | Dose-dependently blocked tumor growth, with highest dose leading to complete regression | [6] |
| Acute Myeloid Leukemia (MOLM-13 xenograft) | Nude Mice | 150 mg/kg twice daily for 8 days | Significant tumor growth inhibition | [13] | |
| Glioblastoma (BT53 orthotopic xenograft) with Temozolomide | SCID Mice | 100 mg/kg twice daily for 3 weeks | Significantly increased median overall survival | [8][13] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding the action and evaluation of these anticancer agents.
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
Figure 2: General experimental workflow for validating the anticancer effects of JAK inhibitors.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare stock solutions of Tofacitinib, Ruxolitinib, and Pacritinib in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.[14]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value for each compound.
-
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the respective JAK inhibitors at their IC50 concentrations for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples using a flow cytometer.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[17]
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of the compounds on cell cycle progression.
-
Cell Treatment and Fixation:
-
Treat cells with the JAK inhibitors as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at 4°C.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
Tofacitinib (CP-690,550), along with other JAK inhibitors like Ruxolitinib and Pacritinib, demonstrates significant anticancer activity in a range of preclinical models. The choice of a particular inhibitor for further investigation will likely depend on the specific cancer type and the underlying genetic drivers of the malignancy. For instance, Pacritinib's dual inhibition of JAK2 and FLT3 makes it a particularly interesting candidate for cancers where both pathways are dysregulated. The provided data and protocols offer a foundation for researchers to design and execute studies to further validate the therapeutic potential of these compounds in oncology. Further head-to-head comparative studies in standardized preclinical models are warranted to more definitively delineate the relative efficacy of these promising targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 6. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tofacitinib enhances delivery of antibody-based therapeutics to tumor cells through modulation of inflammatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ruxolitinib sensitizes ovarian cancer to reduced dose Taxol, limits tumor growth and improves survival in immune competent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Ruxolitinib inhibits cyclosporine-induced proliferation of cutaneous squamous cell carcinoma [insight.jci.org]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. ucl.ac.uk [ucl.ac.uk]
CP 375 (Amoxicillin/Clavulanic Acid 375 mg): A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro efficacy of CP 375, a combination antibiotic containing 250 mg of amoxicillin and 125 mg of clavulanic acid, against other commonly used antibiotics. The data presented is compiled from various studies and standardized testing methodologies to offer an objective overview for research and drug development purposes.
Mechanism of Action
This compound employs a synergistic dual-action mechanism to combat bacterial infections. Amoxicillin, a β-lactam antibiotic, inhibits the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell lysis.[1][2] Clavulanic acid is a β-lactamase inhibitor that binds to and inactivates β-lactamase enzymes produced by some bacteria.[1][2] This protects amoxicillin from degradation, thereby extending its antibacterial spectrum to include many β-lactamase-producing resistant strains.[1][2]
In-Vitro Efficacy: A Quantitative Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for amoxicillin/clavulanic acid and a selection of comparator antibiotics against common Gram-positive and Gram-negative bacteria. MIC values indicate the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism, with lower values signifying greater potency. The zone of inhibition is the diameter of the area around an antibiotic disc where bacterial growth is inhibited.
Table 1: Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Microorganism | Amoxicillin/Clavulanic Acid (MIC50 / MIC90) | Ampicillin (MIC50 / MIC90) | Cefuroxime (MIC50 / MIC90) | Azithromycin (MIC50 / MIC90) | Trimethoprim/Sulfamethoxazole (MIC50 / MIC90) |
| Staphylococcus aureus (MSSA) | 0.25 / 0.5 | 0.25 / >32 | 1 / 2 | 0.5 / >128 | 0.5 / 1 |
| Streptococcus pneumoniae | 0.03 / 2 | 0.03 / 2 | 0.12 / 1 | 0.06 / 0.25 | 0.25 / 2 |
| Haemophilus influenzae (β-lactamase positive) | 1 / 2 | >32 / >32 | 1 / 2 | 1 / 2 | 0.12 / 0.5 |
| Moraxella catarrhalis (β-lactamase positive) | 0.12 / 0.25 | >32 / >32 | 1 / 2 | ≤0.03 / 0.06 | ≤0.12 / 0.25 |
| Escherichia coli | 4 / 16 | >32 / >32 | 4 / >32 | >128 / >128 | ≤0.12 / >32 |
| Klebsiella pneumoniae | 4 / 16 | >32 / >32 | 8 / >32 | >128 / >128 | 2 / >32 |
Data compiled from multiple sources which may have used slightly different methodologies.
Table 2: Zone of Inhibition Diameters (in mm)
| Microorganism | Amoxicillin/Clavulanic Acid (20/10 µg disc) | Ampicillin (10 µg disc) | Cefuroxime (30 µg disc) | Azithromycin (15 µg disc) | Trimethoprim/Sulfamethoxazole (1.25/23.75 µg disc) |
| Staphylococcus aureus (MSSA) | ≥20 | Varies | ≥18 | ≥18 | ≥16 |
| Streptococcus pneumoniae | Varies | Varies | Varies | ≥18 | Varies |
| Haemophilus influenzae | ≥20 | Varies | ≥20 | Varies | Varies |
| Escherichia coli | ≥18 | Varies | ≥18 | Varies | ≥16 |
Interpretive criteria for zone diameters can vary based on the testing guidelines (e.g., CLSI, EUCAST). The values presented are generally indicative of susceptibility.
Experimental Protocols
The in-vitro data presented in this guide are typically generated using standardized antimicrobial susceptibility testing (AST) methods. The two most widely recognized protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution: A serial two-fold dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For amoxicillin/clavulanic acid, a constant concentration of clavulanic acid (e.g., 2 µg/mL as per EUCAST guidelines) or a fixed ratio (e.g., 2:1 amoxicillin to clavulanic acid as per CLSI guidelines) is maintained.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
Kirby-Bauer Disk Diffusion for Zone of Inhibition Determination
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Methodology:
-
Inoculum Preparation: A bacterial inoculum is prepared to the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and rotated against the side of the tube to remove excess fluid. The entire surface of a Mueller-Hinton agar plate is then swabbed evenly in three directions to ensure confluent growth.
-
Disk Application: Paper disks impregnated with a standardized concentration of the antibiotic (e.g., 20 µg amoxicillin and 10 µg clavulanic acid) are dispensed onto the agar surface using sterile forceps or a dispenser.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.
Visualizing the Mechanisms and Workflows
Mechanism of Action of Amoxicillin/Clavulanic Acid
Caption: Mechanism of action of amoxicillin/clavulanic acid.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Experimental Workflow for Disk Diffusion Test
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
References
Navigating the Landscape of Oral Iron Chelation: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of iron overload disorders, the landscape of therapeutic options is continually evolving. While established treatments have proven effective, the quest for novel agents with improved efficacy and safety profiles remains a key focus. Among the classes of compounds investigated are the 3-hydroxypyridin-4-ones (HPOs), a group of orally active iron chelators. One such agent under development has been designated CP-375 by Apotex, Inc. Although specific clinical data for CP-375 is not publicly available, this guide provides a comparative overview of the well-established oral iron chelators, Deferasirox and Deferiprone, to offer a benchmark for the evaluation of new and emerging therapies like CP-375.
Mechanism of Action: The Battle for Iron
Iron overload, a consequence of certain genetic disorders or repeated blood transfusions, leads to the accumulation of toxic iron species in various organs. Oral iron chelators work by binding to this excess iron, forming stable complexes that can be excreted from the body.
Mechanism of Oral Iron Chelators.
Comparative Efficacy of Oral Iron Chelators
The primary measure of efficacy for iron chelators is their ability to reduce the body's iron burden, typically assessed by monitoring serum ferritin levels and liver iron concentration (LIC). The following tables summarize key efficacy and safety data for Deferasirox and Deferiprone.
Table 1: Efficacy of Deferasirox vs. Deferiprone
| Parameter | Deferasirox | Deferiprone |
| Route of Administration | Oral (tablet for suspension/film-coated tablet) | Oral (tablet/solution) |
| Dosing Frequency | Once daily | Three times daily |
| Primary Excretion Route | Feces | Urine |
| Effect on Serum Ferritin | Significant reduction | Significant reduction |
| Effect on Liver Iron (LIC) | Significant reduction | Significant reduction |
| Effect on Cardiac Iron | Effective | Particularly effective |
Table 2: Common Adverse Events
| Adverse Event | Deferasirox | Deferiprone |
| Gastrointestinal | Common (abdominal pain, nausea, vomiting, diarrhea) | Common (nausea, vomiting, abdominal pain) |
| Renal | Potential for increased serum creatinine | Less common |
| Hepatic | Potential for increased liver transaminases | Less common |
| Neutropenia/Agranulocytosis | Rare | Risk present, requires monitoring |
| Arthralgia (Joint Pain) | Less common | Can occur |
Experimental Protocols: Measuring Success in Iron Chelation
The evaluation of iron chelator efficacy relies on standardized and validated experimental protocols. Below are outlines of the key methodologies used in clinical trials.
Measurement of Serum Ferritin
Objective: To quantify the concentration of ferritin in the blood as an indirect measure of total body iron stores.
Methodology:
-
Sample Collection: Whole blood is collected from the patient via venipuncture into a serum separator tube.
-
Sample Processing: The blood is allowed to clot, and then centrifuged to separate the serum.
-
Analysis: The serum ferritin concentration is determined using an immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay.
-
Data Interpretation: A decrease in serum ferritin levels over the course of treatment indicates a reduction in the body's iron stores.
Measurement of Liver Iron Concentration (LIC) by MRI
Objective: To non-invasively quantify the amount of iron stored in the liver.
Methodology:
-
Image Acquisition: The patient undergoes a magnetic resonance imaging (MRI) scan of the abdomen. Specific T2*-weighted imaging sequences are used, as the presence of iron alters the magnetic properties of the tissue.
-
Image Analysis: The relaxation time (T2) of the liver tissue is calculated from the MRI images. T2 values are inversely proportional to the concentration of iron in the liver.
-
Quantification: The calculated T2* value is converted into a liver iron concentration (mg of iron per gram of dry liver tissue) using a validated calibration curve.
-
Data Interpretation: An increase in the T2* value and a corresponding decrease in the calculated LIC over time indicate successful iron removal from the liver.
In Focus: A Head-to-Head Comparison of Cyclopentadienyl (Cp) Metal Complexes in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Among the promising candidates in organometallic chemistry are Cyclopentadienyl (Cp) metal complexes. These compounds, characterized by a central metal atom sandwiched between one or two cyclopentadienyl rings and other ligands, have demonstrated significant cytotoxic activity against a range of cancer cell lines. This guide provides an objective, data-driven comparison of various Cp-series compounds, summarizing their performance, detailing the experimental methodologies used for their evaluation, and visualizing their mechanism of action.
Comparative Cytotoxicity of Cp-Metal Complexes
The anticancer potential of Cyclopentadienyl metal complexes is profoundly influenced by the nature of the central metal atom (e.g., Cobalt, Molybdenum, Iron, Rhodium) and the associated ligands. These structural variations lead to a wide spectrum of cytotoxic potencies across different cancer cell types. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of representative Cp-metal complexes, providing a quantitative basis for a head-to-head comparison of their in vitro anticancer activity.
| Diiron Bis-Cyclopentadienyl Complexes | ||||
| Compound | A549 (Lung) | BxPC-3 (Pancreatic) | A2780 (Ovarian) | A2780cisR (Cisplatin-Resistant Ovarian) |
| 2a | > 50 µM | 1.8 ± 0.1 µM | 0.8 ± 0.1 µM | 1.9 ± 0.2 µM |
| 2b | > 50 µM | > 50 µM | 2.5 ± 0.3 µM | 18.2 ± 1.5 µM |
| 2c | > 50 µM | > 50 µM | 13.5 ± 1.1 µM | > 20 µM |
| 2d | > 50 µM | > 50 µM | 1.1 ± 0.1 µM | 11.5 ± 1.0 µM |
| 2e | > 50 µM | > 50 µM | 1.0 ± 0.1 µM | 12.5 ± 1.1 µM |
| Cisplatin | 4.5 ± 0.5 µM | 1.2 ± 0.1 µM | 0.9 ± 0.1 µM | 5.5 ± 0.5 µM |
Data sourced from a study on Diiron Bis-Cyclopentadienyl Complexes with Bridging C3-Ligands.[1]
| Rhodium(III) and Iridium(III) Cyclopentadienyl Complexes | |
| Compound | A2780 (Ovarian) |
| [Rh(η5-C5Me5)Cl(LEV-ppy)] (1) | 0.18 ± 0.01 µM |
| [Ir(η5-C5Me5)Cl(LEV-ppy)] (2) | 0.19 ± 0.02 µM |
| Cisplatin | 1.1 ± 0.1 µM |
Data reflects activity after 48h incubation.[2]
| Cobalt(III) Cyclopentadienyl Complexes | |||
| Compound | DL (T-cell lymphoma) | HT-29 (Colon) | U-87 (Glioblastoma) |
| Cobalt Complex | 5 ± 1.5 µM | 2.5 ± 1.5 µM | 2.5 ± 1.5 µM |
| Ligand alone | 400 ± 3.0 µM | 150 ± 1.5 µM | 100 ± 0.5 µM |
Data highlights the significantly greater cytotoxicity of the cobalt complex over its ligand.[3]
| Molybdenum(II) Cyclopentadienyl Complexes | |
| Compound | MOLT-4 (Leukemia) |
| [{η⁵‐C9H6(CH2)2OMe}Mo(CO)2(3,4,7,8‐Me4phen)][BF4] | 0.7 ± 0.3 µM |
| [{η⁵‐C9H6(CH2)2OMe}Mo(CO)2(4,7‐Ph2phen)][BF4] | 0.8 ± 0.4 µM |
These compounds show unusually high activity, surpassing that of cisplatin in this cell line.[4]
Mechanism of Action: Induction of Apoptosis
A growing body of evidence suggests that a primary mechanism by which Cyclopentadienyl metal complexes exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase signaling cascades.
Several studies indicate that these organometallic compounds trigger the intrinsic apoptosis pathway . This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, and converges on the mitochondria. The permeabilization of the outer mitochondrial membrane leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, ultimately leading to the execution of cell death. The process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Treatment with these complexes has been shown to disrupt the mitochondrial membrane potential and modulate the expression of these key regulatory proteins, tipping the balance towards apoptosis.[5][6][7][8][9]
Experimental Protocols
The evaluation of the anticancer properties of Cyclopentadienyl metal complexes involves a series of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in the performance data.
Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the Cp-metal complexes for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at approximately 540 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
2. MTS Assay
The MTS assay is another colorimetric method that measures cell viability by assessing the metabolic activity of cells.
-
Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Reagent Addition: After the incubation period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate, PES) is added to each well.
-
Incubation: The plates are incubated for 1 to 4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS into a purple formazan product.
-
Absorbance Reading: The absorbance of the formazan product is measured at approximately 490 nm. The amount of color produced is directly proportional to the number of viable cells.
Mechanism of Action Assays
1. Reactive Oxygen Species (ROS) Detection
The production of intracellular ROS is commonly measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Cell Treatment: Cells are treated with the Cp-metal complexes for the desired time.
-
Probe Loading: Cells are then incubated with DCFDA. The probe is cell-permeable and is deacetylated by intracellular esterases to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometry.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, then harvested and washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (Annexin V-negative/PI-negative viable cells; Annexin V-positive/PI-negative early apoptotic cells; Annexin V-positive/PI-positive late apoptotic/necrotic cells) are quantified.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cobalt (III) complex exerts anti-cancer effects on T cell lymphoma through induction of cell cycle arrest and promotion of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The concept of intrinsic versus extrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Iron Chelators: Evaluating Alternatives to CP 375
A comparative analysis of established iron chelating agents is crucial for researchers and drug development professionals. While information on a specific compound designated "CP 375" is not publicly available in scientific literature or clinical trial databases, this guide provides a comprehensive comparison of the three leading, clinically approved iron chelators: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX).
This guide details their mechanisms of action, clinical efficacy, safety profiles, and includes a representative experimental protocol for evaluating chelator performance.
Comparison of Key Characteristics
The selection of an appropriate iron chelator depends on various factors, including the patient's age, clinical condition, and tolerance to the specific drug. The following table summarizes the key characteristics of the three main iron chelators.
| Feature | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Administration | Subcutaneous or intravenous infusion | Oral | Oral |
| Dosing Frequency | 8-12 hours daily, 5-7 days/week | Three times daily | Once daily |
| Mechanism of Action | Hexadentate chelator, binds to extracellular non-transferrin bound iron (NTBI) and intracellular iron pools (e.g., ferritin, hemosiderin) | Bidentate chelator, readily penetrates cell membranes to chelate intracellular iron | Tridentate chelator, binds to NTBI and intracellular iron |
| Iron Excretion | Primarily renal and biliary | Primarily renal | Primarily biliary (fecal) |
| Efficacy | Effective in reducing liver iron concentration (LIC) and serum ferritin. Considered the standard of care for severe cardiac iron overload when given intravenously.[1] | Effective in reducing cardiac iron and improving cardiac function.[1] | Effective in reducing LIC and serum ferritin with once-daily oral dosing.[1] |
| Common Adverse Events | Local injection site reactions, auditory and visual toxicity, growth retardation in children. | Agranulocytosis (requiring weekly blood monitoring), arthralgia, gastrointestinal disturbances.[1] | Gastrointestinal disturbances, skin rash, transient serum creatinine elevations. |
Mechanism of Action of Iron Chelators
The primary goal of iron chelation therapy is to bind with excess iron in the body, forming a complex that can be excreted. The following diagram illustrates the distinct mechanisms of action of Deferoxamine, Deferiprone, and Deferasirox.
Caption: Mechanism of action of different iron chelators.
Experimental Protocols
A critical aspect of developing and comparing iron chelators is the use of robust and standardized experimental protocols. Below is a representative protocol for the measurement of Non-Transferrin-Bound Iron (NTBI), a key indicator of toxic iron species that these drugs target.
Protocol: Measurement of Non-Transferrin-Bound Iron (NTBI) by HPLC
1. Principle: This method quantifies NTBI in plasma by chelation with a fluorescent probe, followed by separation and detection using high-performance liquid chromatography (HPLC).
2. Materials:
-
Plasma samples collected in heparinized tubes.
-
Chelating fluorescent probe (e.g., a derivative of pyridoxal isonicotinoyl hydrazone).
-
HPLC system with a fluorescence detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase: Acetonitrile and a suitable buffer (e.g., HEPES).
-
Iron standards for calibration.
3. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the fluorescent chelating probe solution.
-
Incubate the mixture at 37°C for 30 minutes in the dark to allow for the formation of the iron-probe complex.
-
Stop the reaction and precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Analysis:
-
Inject 50 µL of the prepared sample onto the C18 column.
-
Elute the iron-probe complex using a gradient of the mobile phase.
-
Detect the fluorescent signal at the appropriate excitation and emission wavelengths for the chosen probe.
-
Quantify the NTBI concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of iron.
5. Data Analysis:
-
Construct a standard curve by plotting the peak area against the concentration of the iron standards.
-
Determine the NTBI concentration in the plasma samples by interpolating their peak areas from the standard curve.
-
Express the results in µmol/L.
This protocol provides a reliable method for assessing the efficacy of iron chelators in reducing the most toxic form of iron in the plasma.
Conclusion
While the identity of "this compound" remains elusive, a thorough understanding of the established iron chelators—Deferoxamine, Deferiprone, and Deferasirox—is fundamental for researchers in this field. Each agent possesses a unique profile of efficacy, safety, and administration, making the choice of therapy dependent on individual patient needs. The development of novel oral agents like Deferiprone and Deferasirox has significantly improved the quality of life for patients requiring chronic iron chelation.[2][3] Future research will likely focus on developing chelators with improved safety profiles, higher efficacy in removing iron from specific organs, and more convenient dosing regimens. Combination therapies using two different chelators are also being explored to maximize iron removal.[4][5]
References
- 1. Iron Overload and Chelation Therapy | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]
- 2. The importance of chelation therapy in thalassemia and iron chelators available for patients | VJHemOnc [vjhemonc.com]
- 3. youtube.com [youtube.com]
- 4. Objectives and mechanism of iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic mechanism of combined oral chelation therapy to maximize efficacy of iron removal in transfusion-dependent thalassemia major - a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reproducibility of Experimental Data for CP 375: A Comparative Analysis with Alternative Iron Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data concerning the 3-hydroxypyridin-4-one (HPO) class of iron chelators, to which the investigational compound CP 375 belongs. Due to the limited public availability of specific experimental data for this compound, this document leverages published research on analogous HPO compounds as a proxy for its anticipated preclinical profile. The performance of this class of compounds is compared against established iron chelation therapies: Deferiprone (another HPO), Deferasirox, and Deferoxamine.
Executive Summary
Iron chelation therapy is critical for managing iron overload, a condition that can lead to severe organ damage. The development of orally active iron chelators has been a significant focus of research. This compound, a 3-hydroxypyridin-4-one derivative initially developed by Apotex Inc., falls into a class of compounds designed for this purpose. While specific data on this compound is scarce, preclinical studies on other HPO compounds provide insights into their mechanism and efficacy. This guide summarizes the available data, outlines the experimental protocols used to evaluate these compounds, and visually represents the key pathways and workflows.
Data Presentation: Comparison of Iron Chelators
The following tables summarize the key characteristics and reported efficacy of the HPO class of compounds (as a proxy for this compound) in comparison to the approved iron chelators Deferiprone, Deferasirox, and Deferoxamine.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | HPO Class (e.g., CP Compounds) | Deferiprone | Deferasirox | Deferoxamine |
| Chemical Class | 3-hydroxypyridin-4-one | 3-hydroxypyridin-4-one | Tridentate N-substituted bis-hydroxyphenyl-triazole | Siderophore (Hexadentate) |
| Route of Administration | Oral | Oral | Oral | Subcutaneous/Intravenous Infusion |
| Bioavailability | Generally good oral absorption | Orally active | Orally active | Poor oral absorption |
| Half-life | Varies among analogs | Short (requires multiple daily doses)[1] | Long (allows for once-daily dosing)[1] | Short |
| Excretion | Primarily renal (urine)[2] | Primarily renal (urine)[3] | Primarily fecal (biliary)[4] | Primarily renal (urine) |
Table 2: Preclinical and Clinical Efficacy
| Parameter | HPO Class (e.g., CP Compounds) | Deferiprone | Deferasirox | Deferoxamine |
| Iron Mobilization | Effective at mobilizing iron from both hepatocytes and reticuloendothelial cells[2] | Effective, particularly from the heart | Effective in reducing liver iron concentration and serum ferritin[4] | Highly effective, considered the standard of care[5] |
| Efficacy vs. Deferoxamine | Some analogs (e.g., CP 94) reported to be more effective than Deferoxamine in preclinical models[2] | Generally considered less effective than Deferoxamine on a mg/kg basis[5] | Non-inferiority to Deferoxamine demonstrated in clinical trials[6] | Gold standard for efficacy[5] |
| Key Clinical Outcomes | Data not available for this compound | Reduces serum ferritin and cardiac iron | Reduces liver iron concentration and serum ferritin | Reduces morbidity and mortality in iron-overloaded patients |
| Common Adverse Events | (Preclinical) Potential for toxicity, linked to iron pool size[7] | Agranulocytosis, neutropenia, arthropathy, gastrointestinal symptoms[5][8] | Gastrointestinal disturbances, skin rash, increases in serum creatinine, hepatic toxicity[4][9] | Local infusion site reactions, auditory and visual toxicity |
Experimental Protocols
The evaluation of iron chelators involves a series of standardized in vitro and in vivo experiments to determine their efficacy and safety.
In Vitro Iron Chelation and Mobilization
-
Objective: To determine the affinity and selectivity of the compound for iron (III) and its ability to mobilize iron from iron-loaded cells.
-
Methodology:
-
Spectrophotometric Titration: Used to determine the iron (III) binding constant (log K) and the pFe³⁺ value (a measure of the chelator's affinity for iron at physiological pH).
-
Cell Culture Models: Primary hepatocyte cultures or other relevant cell lines are loaded with radio-labeled iron (⁵⁹Fe).
-
Chelator Treatment: The iron-loaded cells are incubated with varying concentrations of the chelating agent.
-
Quantification of Iron Removal: The amount of ⁵⁹Fe released from the cells into the culture medium is measured using a gamma counter. This allows for the calculation of the percentage of iron mobilized.
-
In Vivo Efficacy in Animal Models
-
Objective: To assess the ability of the chelator to promote iron excretion in a living organism.
-
Methodology:
-
Animal Model: Typically, rats or mice are used. Iron overload is induced through repeated blood transfusions or parenteral iron injections.
-
Radio-labeling: Specific iron pools (e.g., hepatocellular or reticuloendothelial) can be selectively labeled with different radioisotopes of iron to trace the origin of the chelated iron.[2]
-
Chelator Administration: The compound is administered orally or parenterally at various doses.
-
Sample Collection: Urine and feces are collected over a defined period (e.g., 24-48 hours).
-
Iron Excretion Measurement: The amount of radio-labeled and total iron in the collected samples is quantified to determine the net iron excretion induced by the chelator.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of iron overload and the workflow for evaluating iron chelators.
Caption: Simplified pathway of transfusional iron overload leading to organ damage.
Caption: General workflow for the preclinical and clinical evaluation of a novel iron chelator.
References
- 1. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selection of hydroxypyridin-4-ones for the treatment of iron overload using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beyond blood transfusions: exploring iron chelation therapies in transfusion-dependent beta-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Benchmarking in Iron Chelation Therapy: A Comparative Analysis of Standard-of-Care Drugs
A comprehensive comparison of the current standard-of-care iron chelating agents—deferoxamine, deferiprone, and deferasirox—is crucial for researchers, scientists, and drug development professionals. While the query for the investigational drug CP 375, a 3-hydroxypyridin-4-one iron chelator developed by Apotex Inc., did not yield sufficient public data for a direct benchmark, this guide provides a detailed analysis of the established therapies for iron overload.
Iron overload, a condition characterized by excess iron accumulation in the body, can lead to significant morbidity and mortality if left untreated. It is a common complication of certain genetic disorders, such as thalassemia, and is also associated with conditions requiring frequent blood transfusions.[1] The primary treatment for iron overload is chelation therapy, which involves the administration of agents that bind to iron and facilitate its excretion.
Standard-of-Care Iron Chelators: A Comparative Overview
The current cornerstones of iron chelation therapy are deferoxamine (DFO), deferiprone (DFP), and deferasirox (DSX). Each of these drugs possesses a unique pharmacological profile, including different routes of administration, dosing regimens, and efficacy in targeting iron in various tissues.
| Feature | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DSX) |
| Route of Administration | Subcutaneous or intravenous infusion | Oral | Oral (dispersible or film-coated tablets) |
| Dosing Frequency | 8-12 hour infusion, 5-7 nights/week | Three times daily | Once daily |
| Primary Excretion Route | Renal and fecal | Renal | Fecal |
| Key Efficacy | Effective in reducing liver iron and total body iron | Particularly effective in removing cardiac iron | Effective in reducing liver iron and total body iron |
| Common Adverse Events | Local infusion site reactions, auditory and visual toxicity, growth retardation | Agranulocytosis, neutropenia, gastrointestinal disturbances | Gastrointestinal disturbances, skin rash, renal and hepatic toxicity |
Mechanism of Action and Signaling Pathways
Iron chelators function by forming stable complexes with iron, which are then excreted from the body. Deferoxamine, a hexadentate chelator, has a high affinity for ferric iron and primarily removes it from the plasma and iron-storage proteins like ferritin. Deferiprone, a bidentate chelator, is smaller and can penetrate cell membranes more readily, allowing for the chelation of intracellular iron, including in the heart.[1] Deferasirox, a tridentate chelator, also effectively binds to iron, promoting its excretion mainly through the feces.
Experimental Protocols: Assessing Iron Chelation Efficacy
The evaluation of iron chelator efficacy involves a combination of clinical and laboratory assessments. A key experimental protocol is the measurement of liver iron concentration (LIC) and cardiac iron levels.
1. Liver Iron Concentration (LIC) Measurement by MRI:
-
Objective: To non-invasively quantify the amount of iron in the liver.
-
Methodology: Magnetic Resonance Imaging (MRI) using T2* (T2-star) or R2* relaxometry is the standard method.
-
The patient undergoes an MRI scan of the abdomen.
-
Specific sequences are used to measure the T2* or R2* relaxation time of the liver tissue.
-
These values are inversely proportional to the liver iron concentration.
-
A calibration curve is used to convert the T2* or R2* value into an LIC value, typically expressed in milligrams of iron per gram of dry weight liver tissue (mg/g dw).
-
-
Significance: LIC is a primary endpoint in clinical trials for iron chelators and is used to monitor treatment efficacy.
2. Cardiac Iron Measurement by MRI:
-
Objective: To assess the level of iron deposition in the heart muscle.
-
Methodology: Similar to LIC measurement, cardiac T2* MRI is the gold standard.
-
An MRI of the heart is performed.
-
A T2* map of the myocardium is generated.
-
The T2* value is measured in the interventricular septum.
-
Lower T2* values indicate higher cardiac iron levels. A T2* of less than 20 milliseconds is considered abnormal.
-
-
Significance: Cardiac iron overload is a major cause of heart failure in patients with transfusional iron overload. Monitoring cardiac T2* is critical for assessing the cardioprotective effects of iron chelators.
Logical Relationships in Treatment Selection
The choice of an iron chelator depends on several factors, including the patient's age, the severity and location of iron overload, comorbidities, and patient preference.
References
Comparison Guide: Synergistic Effects of Olaparib and Temozolomide in Glioblastoma
Disclaimer: Information regarding a specific compound designated "CP 375" is not publicly available in the cited scientific literature. To fulfill the structural and content requirements of your request, this guide has been prepared using the well-documented synergistic combination of the PARP inhibitor Olaparib and the alkylating agent Temozolomide (TMZ) as a representative example. This guide is intended to serve as a template for presenting similar data.
This guide provides a comparative analysis of the anti-tumor effects of Olaparib and Temozolomide (TMZ), both as single agents and in combination, with a focus on glioblastoma (GBM). The data presented herein demonstrates a significant synergistic interaction, leading to enhanced cancer cell death.
Mechanism of Synergistic Action
Temozolomide is a DNA alkylating agent that induces various DNA lesions, primarily at the N7 and O6 positions of guanine. While some of these lesions are directly cytotoxic, others are recognized and processed by the Base Excision Repair (BER) pathway. Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the BER pathway, responsible for detecting single-strand breaks (SSBs) in DNA and recruiting other repair factors.[1][2]
Olaparib is a potent inhibitor of PARP.[3] When PARP is inhibited, SSBs generated during the processing of TMZ-induced DNA damage are not repaired. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[4] In cancer cells with deficient homologous recombination (HR) repair pathways (a common feature in many tumors), these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[2] This concept, where a deficiency in two different DNA repair pathways leads to cell death, is known as synthetic lethality.
The combination of Olaparib and TMZ has been shown to enhance the cytotoxicity of TMZ in glioblastoma cell lines and is being investigated in clinical trials for patients with glioblastoma and other cancers.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Olaparib and Temozolomide, alone and in combination, against patient-derived chordoma cell lines, which exhibit similar resistance mechanisms to some glioblastomas.
Table 1: Single-Agent and Combination IC₅₀ Values
| Cell Line | Treatment | IC₅₀ (µM) |
| U-CH1 | Temozolomide Alone | > 1000 |
| Olaparib Alone | 15.7 | |
| TMZ + Olaparib (100:1) | 125.3 (TMZ) | |
| UM-Chor1 | Temozolomide Alone | > 1000 |
| Olaparib Alone | 21.3 | |
| TMZ + Olaparib (100:1) | 189.2 (TMZ) |
Data adapted from a study on chordoma cell lines demonstrating sensitization to TMZ with Olaparib.[9]
Table 2: Synergy Quantification (Combination Index)
The synergistic effect of the drug combination was quantified using the Combination Index (CI) method, based on the Chou-Talalay methodology. A CI value < 1 indicates synergy.
| Cell Line | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| U-CH1 | 0.5 (50% inhibition) | 0.21 | Potent Synergy |
| UM-Chor1 | 0.5 (50% inhibition) | 0.40 | Potent Synergy |
CI values were calculated for a fixed dose ratio of 100:1 (TMZ:Olaparib). Data adapted from a study on chordoma cell lines.[9]
Experimental Protocols
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of single-agent and combination drug treatments and to quantify synergistic interactions.
Methodology:
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Olaparib and Temozolomide are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions, which are then serially diluted to working concentrations in culture medium.
-
Assay Procedure (CCK-8):
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing the drugs:
-
Temozolomide alone (at various concentrations).
-
Olaparib alone (at various concentrations).
-
A combination of TMZ and Olaparib, typically at a constant, non-toxic ratio (e.g., 100:1).[9]
-
-
Control wells receive media with the vehicle (e.g., DMSO) at the highest concentration used.
-
Plates are incubated for a specified period (e.g., 48-72 hours).[9]
-
After incubation, a Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
Dose-response curves are generated, and IC₅₀ values (the concentration of a drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis.
-
Synergy is quantified by calculating the Combination Index (CI) using software like CompuSyn, based on the dose-response data of the single agents and the combination.[9]
-
Visualizations
Signaling Pathway Diagram
Caption: Synergistic mechanism of Olaparib and Temozolomide.
Experimental Workflow Diagram
Caption: Workflow for in vitro drug synergy screening.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model | In Vivo [iv.iiarjournals.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Combination of PARP inhibitor and temozolomide to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 3-Hydroxypyridin-4-one (HPO) Iron Chelator Activity: A Comparative Guide
For researchers and drug development professionals, this guide provides an objective comparison of the 3-hydroxypyridin-4-one (HPO) class of oral iron chelators, represented by Deferiprone (DFP), against other established iron chelating agents, Deferoxamine (DFO) and Deferasirox (DFX). The information presented is based on available experimental data to facilitate independent verification of their activity.
Comparative Efficacy and Safety of Iron Chelators
The following table summarizes the quantitative data on the efficacy and safety of Deferoxamine, Deferiprone, and Deferasirox from a meta-analysis of randomized controlled trials. This data provides a basis for comparing the performance of the HPO class representative, Deferiprone, with other iron chelators.
| Parameter | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) | Key Findings from Meta-Analysis[1][2] |
| Efficacy | ||||
| Change in Serum Ferritin (SF) | Baseline: ~3480 µg/L After 24 months: ~2819 µg/L | Baseline: ~3663 µg/L After 6 months: ~2599 µg/L (stabilized) | Statistically significant reduction, comparable to DFO. | No significant difference in SF or Liver Iron Concentration (LIC) levels between DFP and DFO. DFX showed a significant reduction in SF levels compared to DFO. |
| Change in Myocardial Iron Content (MIC) & Left Ventricular Ejection Fraction (LVEF) | Standard of care. | Showed a significant improvement in MIC and LVEF compared to DFO. | Data on direct comparison for MIC and LVEF is less established in this meta-analysis. | DFP and combined therapy (DFP + DFO) showed significant improvements in cardiac parameters (MIC and LVEF) compared to DFO monotherapy. |
| Safety | ||||
| Common Adverse Events | Skin rash, hematological toxicity, heart failure. | Arthralgia, nausea, neutropenia, agranulocytosis. | Gastrointestinal disturbances, skin rash, potential for increased serum creatinine. | DFP was found to be the safest among the three in a network meta-analysis. The combination of DFP and DFO had a significantly higher risk of adverse events than DFO alone. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of iron chelator activity are provided below.
Protocol for Serum Ferritin Measurement by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of ferritin in human serum. The intensity of the color produced is directly proportional to the concentration of ferritin.[3][4][5][6]
Procedure:
-
Preparation: Bring all reagents and patient serum samples to room temperature.
-
Coating: Pipette 25 µl of ferritin standards, controls, and patient serum into microplate wells pre-coated with an anti-ferritin monoclonal antibody.
-
Incubation: Add 100 µl of incubation buffer to all wells, shake the plate to mix, and incubate for 30 minutes at room temperature.
-
Washing: Wash the wells three times with 300 µl of 1x wash buffer to remove unbound proteins.
-
Conjugate Addition: Add 100 µl of an anti-ferritin-HRP (Horseradish Peroxidase) conjugated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate for 30 minutes at room temperature.
-
Second Washing: Repeat the washing step to remove the unbound HRP conjugate.
-
Substrate Addition: Add 100 µl of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to all wells and incubate for 15 minutes at room temperature, allowing for color development.
-
Stopping Reaction: Add 50 µl of stop solution to each well to terminate the reaction.
-
Reading: Read the absorbance of each well at 450 nm using an ELISA plate reader within 15 minutes of adding the stop solution.
-
Quantification: Construct a standard curve from the absorbance readings of the standards and determine the ferritin concentration in the patient samples.
Protocol for Liver Iron Concentration (LIC) Measurement by MRI T2*
Principle: MRI-based relaxometry measures the T2* relaxation time, which is shortened by the presence of iron in the liver. The R2* relaxation rate (the inverse of T2*) is directly proportional to the liver iron concentration.[7][8][9][10][11]
Procedure:
-
Patient Preparation: No specific patient preparation is typically required.
-
Image Acquisition:
-
Use a 1.5T or 3T MRI scanner.
-
Acquire axial multi-echo gradient-echo (GRE) sequences of the liver.
-
Key sequence parameters include a short first echo time (TE) of <1 ms and multiple subsequent TEs.[7]
-
-
Image Analysis:
-
Place regions of interest (ROIs) on the liver parenchyma, avoiding large blood vessels.
-
Plot the signal intensity from the ROIs against the corresponding TE.
-
Fit an exponential decay curve to the data to calculate the T2* value.
-
Calculate the R2* value (R2* = 1000/T2*).
-
-
LIC Quantification: Convert the R2* value to liver iron concentration (mg Fe/g dry weight) using a validated calibration curve.
Protocol for 24-Hour Urinary Iron Excretion Measurement
Principle: This method quantifies the total amount of iron excreted in the urine over a 24-hour period, which is a measure of the efficacy of an iron chelator.[12][13][14][15][16]
Procedure:
-
Patient Instruction:
-
The patient begins the collection in the morning by emptying their bladder into the toilet and noting the exact time. This first urine is not collected.
-
For the next 24 hours, all urine must be collected in a provided container, which may contain a preservative.
-
The collection container should be kept refrigerated or in a cool place.
-
The collection ends at the same time the following day, with the final urination being collected in the container.
-
-
Sample Processing:
-
The total volume of the 24-hour urine collection is measured and recorded.
-
A well-mixed aliquot of the 24-hour collection is sent to the laboratory.
-
-
Iron Measurement:
-
The iron concentration in the urine aliquot is measured, typically using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), as this method is not affected by the presence of chelating agents.[13]
-
-
Calculation: The total 24-hour urinary iron excretion is calculated by multiplying the iron concentration by the total urine volume.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of iron chelators and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for different classes of iron chelators.
Caption: Experimental workflow for a comparative clinical trial of iron chelators.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A sandwich enzyme-linked immunosorbent assay for the quantitation of human plasma ferritin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novamedline.com [novamedline.com]
- 6. pishtazteb.com [pishtazteb.com]
- 7. droracle.ai [droracle.ai]
- 8. scielo.br [scielo.br]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Practical guide to quantification of hepatic iron with MRI | springermedizin.de [springermedizin.de]
- 11. Quantification of iron concentration in the liver by MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 13. Iron (Urine, Fe) - North West London Pathology [nwlpathology.nhs.uk]
- 14. testmenu.com [testmenu.com]
- 15. rexhealth.com [rexhealth.com]
- 16. mayocliniclabs.com [mayocliniclabs.com]
Unraveling the Identity of CP 375: A Compound of Many Faces
Efforts to compile a comprehensive comparison of in vitro and in vivo results for a compound designated "CP 375" have revealed a significant challenge: "this compound" does not appear to represent a single, consistently identified drug candidate in publicly available scientific literature. Instead, the term emerges in a variety of unrelated research and commercial contexts, making a direct comparison of its biological activity impossible at this time.
Our investigation into the scientific and technical literature revealed several distinct instances of "this compound," none of which point to a unified body of preclinical research. The contexts in which "this compound" has been identified are summarized below.
Diverse Mentions of "this compound"
| Context | Description |
| Chemotherapy Research | In at least one study, "CP" is used as an abbreviation for cyclophosphamide, a well-established chemotherapy drug. A 2017 paper describes an in vitro bio-pharmacokinetic/pharmacodynamic (PK/PD) system to predict the in vivo behavior of cyclophosphamide.[1] |
| Commercial Product Number | "this compound" is listed as a product number for a Fe3+ chelating agent, though no associated biological data is provided.[2] It also appears as a product identifier for Ethocel, a polymer used in controlled-release drug formulations.[3] |
| Microbiology | A document from the U.S. Food and Drug Administration (FDA) identifies "CP-375" as a specific strain of the bacterium Citrobacter braakii.[4] |
| Agricultural Science | A study on the diet of broiler chickens mentions "this compound" in the context of a soybean meal formulation.[5] |
| Biomedical Engineering | In research on hydrogel microbeads for miRNA quantification, "MB-375" is used to denote a specific size of microbead. |
| Exercise Physiology | A thesis in the field of exercise physiology uses "CP = 375 W" to refer to a Critical Power output of 375 watts.[6] |
Conclusion
The multifaceted identity of "this compound" across disparate fields underscores the absence of a singular, recognized drug candidate by this name with a corresponding body of in vitro and in vivo experimental data. Without a clear and consistent subject of investigation, a comparative guide of its biological performance cannot be constructed.
Researchers and professionals seeking information on a compound are encouraged to utilize more specific identifiers, such as a full chemical name, CAS number, or a unique corporate compound code, to ensure accurate and relevant data retrieval. As it stands, the available information does not support the creation of a detailed experimental comparison for a compound solely identified as "this compound."
References
The Structure-Activity Relationship of 3-Hydroxypyridin-4-one Iron Chelators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-hydroxypyridin-4-one (HPO) iron chelators, a class of compounds investigated for the treatment of iron overload and other conditions where iron dysregulation is implicated. While specific data for the compound designated CP-375 is not publicly available, this guide focuses on the well-established SAR principles of the HPO class to which it belongs, offering valuable insights for researchers in the field.
Iron is essential for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration.[1] However, an excess of iron can be toxic, catalyzing the formation of reactive oxygen species that lead to oxidative stress and cellular damage.[1] Iron chelators are therapeutic agents that bind to excess iron, facilitating its excretion from the body.[1] The 3-hydroxypyridin-4-one scaffold has been a cornerstone in the development of orally active iron chelators.
Comparative Analysis of 3-Hydroxypyridin-4-one Analogs
The iron-chelating activity and pharmacological properties of HPO compounds are significantly influenced by substitutions on the pyridinone ring. The general structure of a 3-hydroxypyridin-4-one allows for modifications at the R1, R2, and R6 positions, which in turn modulate the compound's lipophilicity, iron-binding affinity (expressed as pFe³⁺), and cellular permeability.
A key determinant of the efficacy and safety of HPO iron chelators is their lipophilicity. Studies have shown that lipophilicity is a dominant factor in the ability of these chelators to inhibit iron-containing metalloenzymes, which can be an undesirable side effect.[2] Generally, ligands with more hydrophilic substituents tend to be weaker inhibitors of these enzymes.[2]
Below is a comparison of representative HPO analogs, highlighting the impact of structural modifications on their iron chelation potential.
| Compound | R1 Substituent | R2 Substituent | pFe³⁺ | Key Characteristics |
| Deferiprone (L1) | Methyl | Methyl | ~20.6 | Orally active, bidentate chelator. Used in the treatment of thalassemia major. |
| CP254 | - | - | 27.24 | A novel hexadentate HPO ligand designed for high iron affinity.[3] |
| Hexadentate 3,4-HP Ligand (L16) | - | - | 27.6 | Tripodal hexadentate chelator with superior iron scavenging capacity compared to bidentate analogs.[4] |
Note: pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron. A higher pFe³⁺ value indicates a higher affinity for iron.
Experimental Protocols
The evaluation of iron chelators involves a variety of in vitro and cellular assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.
Ferrous Ion Chelating Assay (Ferrozine Assay)
This spectrophotometric assay is widely used to determine the iron-chelating capacity of a compound.
Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in absorbance.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add various concentrations of the test compound.
-
Add a solution of ferrous sulfate (FeSO₄) to each well and incubate for a short period to allow for chelation.
-
Initiate the colorimetric reaction by adding a solution of ferrozine.
-
After a 10-minute incubation at room temperature, measure the absorbance at 562 nm using a microplate reader.[5][6]
-
EDTA is typically used as a positive control.[5]
-
The percentage of iron-chelating activity is calculated using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
Intracellular Labile Iron Pool (LIP) Assay using Calcein-AM
This fluorescence-based assay measures the ability of a chelator to bind intracellular labile iron.
Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of iron from the labile iron pool. An effective iron chelator will sequester iron from calcein, leading to an increase in fluorescence.
Protocol:
-
Culture cells (e.g., K562 human leukemia cells) in appropriate media.[7]
-
Load the cells with Calcein-AM by incubating them with the dye for 15-30 minutes.
-
Wash the cells to remove extracellular Calcein-AM.
-
Treat the cells with various concentrations of the test compound.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader or microscope.
-
An increase in fluorescence intensity compared to untreated cells indicates intracellular iron chelation.
Signaling Pathways Modulated by Iron Chelators
Iron chelation can significantly impact various cellular signaling pathways, primarily due to the role of iron as a cofactor for enzymes involved in cell proliferation and survival. Depletion of the intracellular labile iron pool by chelators can induce cell cycle arrest and apoptosis.
Iron chelators have been shown to downregulate cell cycle-related proteins such as cyclin D1 and cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest, typically at the G1/S phase.[8][9] Furthermore, iron depletion can inhibit the activity of ribonucleotide reductase, a rate-limiting enzyme in DNA synthesis, thereby halting cell proliferation.[7] Some iron chelators have also been found to suppress the Stat3 signaling pathway and modulate the NF-κB pathway.[8][9]
Caption: Cellular pathways affected by 3-hydroxypyridin-4-one iron chelators.
References
- 1. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.5. Ferrous Ion Chelating Assay [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of iron metabolism by iron chelation regulates intracellular calcium and increases sensitivity to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Assessing Chelator Specificity: A Comparative Guide Featuring Deferoxamine
Introduction
The precise evaluation of a chelator's specificity is paramount for its application in therapeutic and research contexts, ensuring efficacy while minimizing off-target effects. This guide provides a comparative framework for assessing chelator specificity, using the well-characterized iron chelator Deferoxamine (DFO) as a primary example. Initial searches for a chelator designated "CP 375" did not yield a specific, identifiable molecule within publicly available scientific literature. Therefore, this document will serve as a comprehensive template, demonstrating the required data presentation, experimental protocols, and visualizations for such an assessment, which can be adapted for any chelator of interest.
Deferoxamine, a hexadentate siderophore, is a clinically approved drug for the treatment of iron overload.[1][2] Its high affinity and selectivity for ferric iron (Fe³⁺) make it an excellent model for this guide.[1] We will compare its performance with two other clinically relevant iron chelators: Deferiprone and Deferasirox.[3][4]
Comparative Analysis of Iron Chelator Specificity
The specificity of a chelator is quantitatively defined by its binding affinity for the target metal ion in comparison to other biologically relevant metal ions. This is typically expressed as the stability constant (log K) or the overall complex-formation constant (log β).[3]
Quantitative Data Summary
The following table summarizes the stability constants for Deferoxamine, Deferiprone, and Deferasirox with iron(III) and other physiologically important divalent metal ions.
| Chelator | Log β (Fe³⁺) | Log K (Cu²⁺) | Log K (Zn²⁺) | Log K (Ca²⁺) | Log K (Mg²⁺) | References |
| Deferoxamine | ~30.6 | ~14.1 | ~11.1 | ~3.8 | ~4.7 | [1][5] |
| Deferiprone | ~37 | ~14.2 | ~7.2 | < 3 | < 2 | [6][7] |
| Deferasirox | ~36.9 | ~13.0 | ~7.1 | - | - | [4][8] |
Note: Log β for Deferiprone and Deferasirox with Fe³⁺ reflects the formation of 3:1 and 2:1 complexes, respectively, while for Deferoxamine it is a 1:1 complex.
Experimental Protocols for Specificity Assessment
Several experimental techniques can be employed to determine the binding affinity and specificity of a chelator. The choice of method often depends on the specific properties of the chelator and metal ions being investigated.
Spectrophotometric Analysis
This method relies on the change in the absorbance spectrum of a solution upon the formation of a metal-chelator complex.[9][10]
Protocol for Determining Iron Chelation via UV-Vis Spectrophotometry:
-
Preparation of Stock Solutions:
-
Prepare a standardized stock solution of the chelator (e.g., 1 mM Deferoxamine in ultrapure water).
-
Prepare a standardized stock solution of the metal salt (e.g., 1 mM FeCl₃ in a slightly acidic solution to prevent hydrolysis).
-
Prepare a buffer solution to maintain a constant pH (e.g., 0.1 M acetate buffer, pH 5.0).
-
-
Titration:
-
In a series of cuvettes, add a fixed concentration of the chelator.
-
Add increasing concentrations of the metal salt solution to each cuvette.
-
Bring each solution to a final volume with the buffer. Include a blank containing only the buffer and the chelator.
-
-
Measurement:
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-chelator complex. For the Deferoxamine-iron complex, this is typically around 430 nm.[11]
-
-
Data Analysis:
-
Plot the absorbance as a function of the metal-to-chelator molar ratio.
-
The stoichiometry of the complex can be determined from the inflection point of the titration curve.
-
The stability constant can be calculated using various methods, such as the mole-ratio method or by fitting the data to appropriate binding models.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).[12][13]
Protocol for Determining Metal-Chelator Binding Affinity using ITC:
-
Sample Preparation:
-
Prepare a solution of the chelator (e.g., 0.1 mM Deferoxamine) in a suitable buffer and degas thoroughly.
-
Prepare a more concentrated solution of the metal salt (e.g., 1 mM FeCl₃) in the same buffer and degas.
-
-
Instrument Setup:
-
Load the chelator solution into the sample cell of the calorimeter.
-
Load the metal salt solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the metal salt solution into the sample cell while stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of metal to chelator.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (K, ΔH, and n). For high-affinity interactions, a displacement titration may be necessary.[14]
-
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to directly observe the metal-chelator complexes and can be applied to determine binding stoichiometry and relative binding affinities through competition experiments.[15][16]
Protocol for Assessing Chelator Specificity by ESI-MS:
-
Sample Preparation:
-
Prepare a solution of the chelator of interest.
-
Prepare solutions of the various metal salts to be tested.
-
-
Competition Experiment:
-
Incubate the chelator with an equimolar mixture of the target metal ion (e.g., Fe³⁺) and competing metal ions (e.g., Cu²⁺, Zn²⁺).
-
Allow the mixture to reach equilibrium.
-
-
MS Analysis:
-
Infuse the solution into the ESI-MS system.
-
Acquire the mass spectrum, looking for the mass-to-charge ratios (m/z) corresponding to the different metal-chelator complexes.
-
-
Data Interpretation:
-
The relative intensities of the peaks for the different metal-chelator complexes provide a qualitative or semi-quantitative measure of the chelator's specificity. A higher intensity for the target metal complex indicates greater specificity.
-
Visualizations
Chelation Mechanism and Specificity
The following diagram illustrates the general principle of a hexadentate chelator like Deferoxamine forming a stable complex with a metal ion, and the concept of specificity where it shows a higher affinity for a target ion over other competing ions.
References
- 1. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of clinically useful iron(III)-selective chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asdlib.org [asdlib.org]
- 11. mdpi.com [mdpi.com]
- 12. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. heffernlab.com [heffernlab.com]
- 16. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
Meta-analysis of CP 375: A Review of Available Research
Initial searches for research publications on a compound specifically designated as "CP 375" did not yield dedicated scientific or clinical data. The search results pointed to a variety of unrelated topics, suggesting that "this compound" may not be a standard identifier for a research compound in the public domain.
The query "this compound" returned information on a range of subjects, none of which were relevant to a specific research compound for a meta-analysis. For instance, search results included mentions of:
-
Amoxicillin-clavulanate tablets: A product named "Zakutex Tab. 375 mg®" was identified, which is a combination antibiotic.[1]
-
Copper Intrauterine Devices (IUDs): The "MLCu375" was referenced in the context of a comparative study on high-load copper IUDs.[2][3]
-
Academic Courses: University course codes such as "PLS 375: Comparative Legal Systems" and "Political Science 375" were found.[4][5][6]
-
Other Compounds: In a study of JAK inhibitors, the compound "CP-690550" (tofacitinib) was mentioned, which is distinct from "this compound".[1]
Due to the absence of specific research publications on a compound labeled "this compound," it is not possible to conduct a meta-analysis, provide a comparison with other alternatives, or present experimental data and signaling pathways as requested.
For a comprehensive analysis, a more specific and recognized identifier for the compound of interest is required. Researchers and drug development professionals are encouraged to verify the standard nomenclature or internal codename of the substance to facilitate a targeted literature search.
References
- 1. Frontiers | Case Report: Dose-dependent response to oclacitinib in a dog with Sézary syndrome [frontiersin.org]
- 2. Mechanism of action of high-load copper IUDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smbcorpn.com [smbcorpn.com]
- 4. app.wku.edu [app.wku.edu]
- 5. faculty.wcas.northwestern.edu [faculty.wcas.northwestern.edu]
- 6. Professional Legal Studies (PLS) < Western Kentucky University [catalog.wku.edu]
Safety Operating Guide
Identity of "CP 375" Unclear, Preventing Detailed Disposal and Safety Guidance
A definitive identification of the substance referred to as "CP 375" is not possible based on publicly available information. This ambiguity prevents the provision of specific and accurate safety, handling, and disposal procedures as requested.
Searches for "this compound" have yielded a variety of unrelated results, highlighting the non-specific nature of this identifier. These results include:
-
Environmental Regulations: In New York State, "6 NYCRR Part 375" refers to regulations governing environmental remediation and soil cleanup objectives.
-
Pharmaceutical Products: The designation is similar to that of "Carbocisteine 375mg capsules," a mucolytic drug.
-
Industrial and Mechanical Parts: Various product codes such as "CP-375-3500" correspond to items like cotter pins.
-
Chemical Classes: While some research mentions classes of compounds like 3-hydroxypyridin-4-ones in contexts that could be abbreviated, "this compound" does not uniquely identify a specific molecule within these classes.
-
Unspecified Drug Entries: Some databases contain entries for a "CP-375" as a drug, but provide no associated chemical structure or detailed information.
Without a precise chemical name, CAS (Chemical Abstracts Service) number, or other unambiguous identifier, it is impossible to access the relevant Safety Data Sheet (SDS) or other toxicological and chemical property data. This information is essential for providing accurate guidance on:
-
Proper disposal procedures that comply with regulatory requirements.
-
Personal protective equipment (PPE) necessary for safe handling.
-
First-aid measures in case of exposure.
-
Potential chemical incompatibilities and hazards.
-
Detailed experimental protocols and biological signaling pathways.
For researchers, scientists, and drug development professionals, using a non-standardized or internal abbreviation like "this compound" without further context poses a significant safety risk.
To receive the requested detailed safety and procedural information, please provide a more specific identifier for the chemical compound . The full chemical name or CAS number is strongly recommended to ensure the accuracy and safety of the information provided.
Personal Protective Equipment for Handling CP 375
Essential Safety and Logistical Information
Initial searches for a chemical substance unambiguously identified as "CP 375" have not yielded a singular, specific chemical entity. Instead, the designation "this compound" appears in the context of various commercial products with different chemical compositions and associated hazards. These include corrosion inhibitors, acrylic clearcoats, and coated tablets, none of which are definitively the "this compound" intended for laboratory use by researchers, scientists, and drug development professionals.
To ensure the safety of all personnel, it is imperative to correctly identify the chemical substance before any handling, operational, or disposal procedures are undertaken. The Chemical Abstracts Service (CAS) number is the most reliable identifier for a chemical substance. Without the correct chemical name or CAS number, providing accurate and safe handling instructions is not possible.
Researchers, scientists, and drug development professionals are strongly advised to consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific "this compound" product they are using. The SDS will contain detailed information on personal protective equipment (PPE), handling and storage procedures, and disposal requirements.
General Guidance on Personal Protective Equipment
While specific PPE requirements are dependent on the exact chemical nature of "this compound," the following table summarizes general PPE recommendations for handling potentially hazardous chemicals in a laboratory setting. This information is for illustrative purposes only and must not be substituted for the specific guidance in the manufacturer's SDS.
| Body Part | Personal Protective Equipment | Purpose |
| Eyes | Chemical safety goggles or a face shield | Protects against splashes, sprays, and airborne particles. |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the chemical. The specific glove material should be chosen based on the chemical's properties as detailed in the SDS. |
| Body | Laboratory coat or chemical-resistant apron | Protects skin and clothing from spills and contamination. |
| Respiratory | Fume hood or appropriate respirator | Protects against inhalation of vapors, mists, or dust. The need for respiratory protection and the type of respirator will be specified in the SDS. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Standard Laboratory Safety Workflow
The following diagram illustrates a general workflow for safely handling chemicals in a laboratory environment. This workflow emphasizes the critical importance of consulting the SDS before beginning any work.
A generalized workflow for safe chemical handling in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
